molecular formula C28H48N2O8 B15061666 TCO-PEG4-TCO

TCO-PEG4-TCO

カタログ番号: B15061666
分子量: 540.7 g/mol
InChIキー: ZLDVUVLAIKSQGP-LEWNYYKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TCO-PEG4-TCO is a useful research compound. Its molecular formula is C28H48N2O8 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H48N2O8

分子量

540.7 g/mol

IUPAC名

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2-

InChIキー

ZLDVUVLAIKSQGP-LEWNYYKSSA-N

異性体SMILES

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2

正規SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TCO-PEG4-TCO, a homobifunctional crosslinker used in advanced bioconjugation applications. The guide details the underlying chemistry, reaction kinetics, and practical experimental considerations for its use.

Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

The fundamental mechanism of action for this compound is centered on the bioorthogonal reaction between the trans-cyclooctene (TCO) moieties and a tetrazine-functionalized molecule. This reaction is a cornerstone of "click chemistry," specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

The TCO group, a strained alkene, acts as a highly reactive dienophile. It rapidly and selectively reacts with an electron-deficient diene, the tetrazine, in a [4+2] cycloaddition. This initial reaction forms an unstable intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[1][2] The final product is a stable dihydropyridazine conjugate.[3] The release of N₂ gas is a significant driving force for the reaction, ensuring its irreversibility.[2]

The "PEG4" component of the this compound linker is a hydrophilic tetraethylene glycol spacer. This spacer enhances the water solubility of the molecule and provides a flexible connection that minimizes steric hindrance during conjugation.[4][5] This property is particularly beneficial when working with large biomolecules.

Being a homobifunctional linker, this compound possesses two reactive TCO groups, enabling the crosslinking of two tetrazine-containing molecules. This can be used for intramolecular crosslinking within a single biomolecular complex or for intermolecular crosslinking between two different molecules.[6]

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, which is a key advantage for its use in biological systems where low concentrations of reactants are common.[3][7] The speed of this bimolecular reaction is quantified by the second-order rate constant (k₂).

Click ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
iEDDA (TCO-Tetrazine Ligation) TCO + Tetrazine up to 10⁷
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO)0.28 - 1.9
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne (with Cu(I))10 - 10,000

Note: The reaction rate can be influenced by the specific substituents on both the TCO and tetrazine moieties. However, the PEG4 linker in this compound is not expected to significantly alter the intrinsic reactivity of the TCO group. The extremely high rate constant of the iEDDA reaction makes it one of the fastest bioorthogonal reactions currently available.[3][7]

Visualizing the Mechanism and Workflow

Signaling Pathway: TCO-Tetrazine Ligation Mechanism

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO This compound Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine-labeled Molecule Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Irreversible Elimination

Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow: Crosslinking with this compound

Crosslinking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification P1 Prepare Tetrazine-labeled Biomolecule A R1 Mix Biomolecule A and B with this compound P1->R1 P2 Prepare Tetrazine-labeled Biomolecule B P2->R1 P3 Dissolve this compound in appropriate solvent P3->R1 R2 Incubate at room temperature (30-120 minutes) R1->R2 A1 Monitor reaction by SDS-PAGE or SEC R2->A1 A2 Purify crosslinked product (e.g., via chromatography) A1->A2

Caption: General experimental workflow for intermolecular crosslinking using this compound.

Experimental Protocols

General Protocol for Intermolecular Crosslinking of Two Proteins

This protocol provides a general guideline for crosslinking two different proteins (Protein A and Protein B) that have been pre-functionalized with tetrazine moieties.

Materials:

  • Tetrazine-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • SDS-PAGE analysis equipment

  • Size-Exclusion Chromatography (SEC) system (optional, for purification)

Procedure:

  • Preparation of Reactants:

    • Ensure both tetrazine-functionalized proteins are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using spin desalting columns.

    • Adjust the concentration of each protein solution to 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Tetrazine-functionalized Protein A and Tetrazine-functionalized Protein B.

    • Add the this compound stock solution to the protein mixture. A 0.5 to 1-fold molar equivalent of this compound relative to the total protein amount is a good starting point, but the optimal ratio may need to be determined empirically.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. For very dilute solutions, a longer incubation time may be necessary.

  • Monitoring and Analysis:

    • The progress of the crosslinking reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-TCO-PEG4-TCO-Protein B conjugate should be observed.

  • Purification (Optional):

    • If necessary, the crosslinked conjugate can be purified from unreacted proteins and excess crosslinker using size-exclusion chromatography.

  • Storage:

    • Store the final conjugate solution at 4°C.

Protocol for Quantifying TCO-Tetrazine Reaction Kinetics via Spectrophotometry

This protocol outlines a method to determine the second-order rate constant (k₂) of the TCO-tetrazine reaction.

Materials:

  • This compound solution of known concentration in a suitable buffer (e.g., PBS)

  • Tetrazine derivative solution of known concentration in the same buffer

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically 510-550 nm).[1]

  • Reaction Measurement:

    • Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with the this compound solution.

    • Rapidly mix the reactants and initiate data collection. Record the decrease in absorbance over time as the tetrazine is consumed.

    • Repeat the measurement with a series of different concentrations of the this compound solution while keeping the tetrazine concentration constant.

  • Data Analysis:

    • For each TCO concentration, fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂) of the reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various advanced applications:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by the TCO-tetrazine reaction is ideal for the site-specific conjugation of cytotoxic drugs to antibodies.[8]

  • PROTACs and Molecular Glues: This ligation chemistry can be employed in the synthesis of complex molecules for targeted protein degradation.

  • Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the iEDDA reaction allows for the labeling and tracking of biomolecules in living systems without causing cellular toxicity.[3]

  • Hydrogel Formation: The rapid and specific reaction is suitable for the in situ formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

  • PET and SPECT Imaging: The TCO-tetrazine reaction is widely used in pre-targeted imaging strategies for PET and SPECT.[3][9]

References

The Role of TCO-PEG4 Linkers in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. TCO-PEG4 linkers have emerged as a cornerstone technology in bioconjugation, enabling the efficient and specific coupling of biomolecules. This technical guide provides an in-depth exploration of TCO-PEG4 linkers, their fundamental principles, quantitative performance metrics, detailed experimental protocols, and their application in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Core Principles of TCO-PEG4 Linkers

TCO-PEG4 linkers are heterobifunctional molecules that leverage the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This reaction occurs between a trans-cyclooctene (TCO) group and a tetrazine moiety, and is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]

The structure of a TCO-PEG4 linker consists of three key components:

  • Trans-cyclooctene (TCO): A strained alkene that serves as the reactive handle for the iEDDA reaction with a tetrazine-functionalized molecule.[1]

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. This component is crucial for enhancing the aqueous solubility of the linker and the resulting conjugate, reducing steric hindrance, and minimizing aggregation.[3][4][5] The inclusion of a PEG spacer can significantly improve the accessibility of the TCO group for reaction.[5]

  • A functional group: This allows for the attachment of the linker to a biomolecule of interest. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on proteins), maleimides for targeting free thiols (e.g., from reduced cysteine residues), and carboxylic acids for coupling with amines in the presence of an activator.[6][7][8]

The reaction between TCO and tetrazine is a two-step process: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond.[1] This irreversible reaction is a key advantage, ensuring the formation of a stable conjugate.[1]

Quantitative Performance Data

The efficacy of TCO-PEG4 linkers can be quantified through their reaction kinetics and the impact of the PEG spacer on reactivity.

ParameterValue/ObservationSignificance
Second-Order Rate Constant (k₂) for TCO-tetrazine reaction > 800 M⁻¹s⁻¹Exceptionally fast kinetics, enabling efficient conjugation even at low concentrations.[2][9]
Impact of PEG4 Spacer on TCO Accessibility > 4-fold increase in active TCO on an antibody compared to a linker without a PEG spacer.[5]The hydrophilic PEG4 spacer prevents the hydrophobic TCO group from burying into the antibody, thereby increasing the number of TCO groups available for reaction.[5]
Functional Reactivity of PEGylated TCO Linkers ~47% for NHS-PEG4-TCO vs. ~11% for NHS-TCO (no PEG)Demonstrates a significant improvement in the percentage of active TCOs on an antibody available for tetrazine ligation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO-PEG4 linkers in bioconjugation. Below are generalized protocols for the conjugation of a TCO-PEG4 linker to an antibody.

Protocol 1: Antibody Modification with TCO-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a TCO-PEG4-NHS ester, targeting primary amine groups.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)[3]

  • TCO-PEG4-NHS ester[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[3]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[3]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.[3]

  • TCO-PEG4-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[3] The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[3]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchange into PBS, pH 7.4, using a desalting column.[3] The resulting TCO-modified antibody is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: Ligation of TCO-Modified Antibody with a Tetrazine-Payload

This protocol outlines the reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-modified payload (e.g., drug, fluorophore)

  • PBS, pH 7.4

Procedure:

  • Payload Preparation: Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-payload conjugate to the TCO-modified antibody solution.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[3]

  • Purification: Purify the resulting antibody-drug conjugate (ADC) from excess payload-linker conjugate and other impurities using a suitable method such as size-exclusion chromatography (SEC).[3]

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).[10]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the complex processes involved in TCO-PEG4 linker-mediated bioconjugation.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation mAb Antibody (mAb) Conjugation Amine Reaction (pH 7.4-8.5) mAb->Conjugation TCO_linker TCO-PEG4-NHS Ester TCO_linker->Conjugation TCO_mAb TCO-modified mAb Tetrazine_Payload Tetrazine-Payload iEDDA_Reaction iEDDA Click Reaction TCO_mAb->iEDDA_Reaction Conjugation->TCO_mAb Tetrazine_Payload->iEDDA_Reaction ADC Antibody-Drug Conjugate (ADC) iEDDA_Reaction->ADC

General workflow for creating an ADC using a TCO-PEG4-NHS ester.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Binding Antigen Recognition ADC->Binding 1. Targeting & Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release 3. Drug Release (e.g., Linker Cleavage) Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Apoptosis 4. Apoptosis Released_Drug->Apoptosis

Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Applications in Research and Drug Development

TCO-PEG4 linkers are instrumental in a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[6][11]

  • Targeted Drug Delivery: The development of systems that deliver therapeutic agents to specific cells or tissues, minimizing off-target effects.[6]

  • Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to biomolecules for real-time tracking in live-cell imaging and other biological studies.[6]

  • PROTACs (Proteolysis-Targeting Chimeras): The synthesis of these complex molecules which are designed to degrade specific proteins within cells.[12]

Conclusion

TCO-PEG4 linkers represent a powerful and versatile tool in the field of bioconjugation. Their rapid, specific, and catalyst-free reactivity, combined with the beneficial properties of the PEG4 spacer, makes them ideal for the construction of well-defined and stable bioconjugates. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with TCO-PEG4 linkers is essential for advancing the next generation of targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to TCO-PEG4-TCO Bioorthogonal Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate biomolecules is paramount. Bioorthogonal chemistry provides the tools to achieve this in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This guide delves into the core principles of this reaction, with a specific focus on the bifunctional TCO-PEG4-TCO linker, providing a technical resource for its application in research and drug development.

Core Principles of the TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a cornerstone of "click chemistry," prized for its exceptionally fast kinetics, high specificity, and biocompatibility. The reaction proceeds through a [4+2] cycloaddition cascade. In the rate-determining first step, the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile) to form an unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine product.[1][2] The release of nitrogen gas is a significant driving force for the reaction's irreversibility.[2][3]

The this compound linker is a bifunctional reagent that features two TCO moieties connected by a tetraethylene glycol (PEG4) spacer. This structure allows for the crosslinking of two tetrazine-containing molecules. The hydrophilic PEG4 spacer is a critical design element that enhances the linker's solubility in aqueous buffers and provides a flexible connection that minimizes steric hindrance during ligation.[4][5][6][7][8] This improved solubility and reduced steric hindrance are crucial for achieving high-yield conjugations, especially when working with large biomolecules like antibodies.[5][9]

Quantitative Data

The following tables summarize key quantitative data for TCO-tetrazine reactions and the properties of related linkers.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligations

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO and Tetrazine Derivatives> 800General
TCO and Tetrazine Derivatives1 x 10³ - 1 x 10⁶General[3]
TCO and Tetrazine Derivatives210 - 30,000In PBS, pH 7.4 at 37°C[10]
TCO and Tetrazine Derivatives2,000In 9:1 methanol/water[11]
PeptoBrush-TCO and Fluorogenic Tetrazine13,000 - 750,000In PBS at 37°C[12]
TCO-PEG4 and various Tetrazines39,000 - >50,000In DPBS at 37°C[13]
axTCO-PEG4 and 4-substituted Aryltetrazines~20,000 - 130,000In DPBS at 37°C[14]
axTCO-PEG4 and 5-substituted Aryltetrazines70,000 - 110,000In DPBS at 37°C[14]
axTCO-PEG4 and 6-substituted Aryltetrazines25,000 - 80,000In DPBS at 37°C[14]

Table 2: Physicochemical Properties of TCO-PEG4 Linkers

CompoundMolecular Weight ( g/mol )CAS NumberSolubilityStorage
TCO-PEG4-NHS ester514.571621096-79-4DMSO, DMF, THF, DCM, Acetonitrile[6][15]-20°C, desiccate[6]
TCO-PEG4-Acid417.51802913-21-8DMSO, DCM, DMF[16]-20°C[16]
TCO-PEG4-TFP esterNot specifiedNot specifiedWater-soluble-20°C[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation experiments.

Protocol 1: General Protein-Protein Conjugation using TCO and Tetrazine Moieties

This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine groups, respectively.

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Preparation of Reactants: Ensure both TCO-functionalized Protein A and Tetrazine-functionalized Protein B are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a spin desalting column. Protein concentrations should ideally be in the range of 1-5 mg/mL.[4][17]

  • Reaction Setup: Mix the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B. A molar ratio of 1:1 is a good starting point, but a slight excess of the tetrazine-functionalized protein (e.g., 1.05-1.5 molar equivalents) can be used to drive the reaction to completion.[4][17]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation times can range from 30 minutes to 2 hours, depending on the concentrations and reactivity of the specific proteins.[4][17]

  • Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic absorbance peak of the tetrazine between 510 and 550 nm using a spectrophotometer.[3][17]

  • Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from unreacted proteins using size-exclusion chromatography.[4][17]

  • Storage: Store the purified conjugate at 4°C.[4][17]

Protocol 2: Determining the Second-Order Rate Constant of a TCO-Tetrazine Reaction

This protocol describes a general method for quantifying the reaction kinetics using spectrophotometry.

Materials:

  • TCO derivative solution of known concentration in a suitable buffer (e.g., PBS)

  • Tetrazine derivative solution of known concentration in the same buffer

  • Spectrophotometer (a stopped-flow instrument is recommended for fast reactions)

Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[17]

  • Sample Preparation: Prepare a series of TCO solutions at different concentrations.

  • Initiate the Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start recording the absorbance. Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.[1]

  • Data Acquisition: Record the decrease in absorbance over time until the reaction is complete.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order equation to obtain the observed rate constant (k_obs) when one reactant is in large excess.

    • Plot the k_obs values against the concentrations of the reactant in excess.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂).[18]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the TCO-tetrazine bioorthogonal reaction.

TCO_Tetrazine_Reaction TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ProteinA_TCO Prepare TCO-functionalized Protein A in PBS Mix Mix Protein A and Protein B (1:1 to 1:1.5 molar ratio) ProteinA_TCO->Mix ProteinB_Tz Prepare Tetrazine-functionalized Protein B in PBS ProteinB_Tz->Mix Incubate Incubate at RT or 4°C (30 min - 2 hours) Mix->Incubate Monitor Monitor Reaction (Optional) (Absorbance at 510-550 nm) Incubate->Monitor Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Monitor->Purify Store Store Conjugate at 4°C Purify->Store

Experimental workflow for protein-protein conjugation.

Troubleshooting_Logic Start Low Yield or Slow Reaction Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Stoichiometry Stoichiometry Optimized? Steric_Hindrance->Stoichiometry No Action_PEG Action: Incorporate a flexible PEG linker Steric_Hindrance->Action_PEG Yes Reagents_Fresh Reagents Fresh and Pure? Stoichiometry->Reagents_Fresh Yes Action_Titrate Action: Titrate molar ratio (e.g., 1:1.5 TCO:Tetrazine) Stoichiometry->Action_Titrate No Conditions_Optimal Reaction Conditions Optimal? Reagents_Fresh->Conditions_Optimal Yes Action_Fresh_Stock Action: Use fresh stock solutions. Verify reactant integrity. Reagents_Fresh->Action_Fresh_Stock No Success Reaction Successful Conditions_Optimal->Success Yes Action_Adjust Action: Adjust concentration, temperature, or buffer. Conditions_Optimal->Action_Adjust No Action_PEG->Stoichiometry Action_Titrate->Reagents_Fresh Action_Fresh_Stock->Conditions_Optimal Action_Adjust->Success

Troubleshooting logic for TCO-Tetrazine reactions.

References

An In-depth Technical Guide to TCO-Tetrazine Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal ligation strategy. Its exceptionally fast kinetics, high specificity, and biocompatibility have made it an indispensable tool in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with TCO-tetrazine ligation.

Core Principles of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a type of [4+2] cycloaddition reaction. The reaction is driven by the high ring strain of the TCO (the dienophile) and the electron-deficient nature of the tetrazine ring system (the diene), allowing the reaction to proceed rapidly without the need for a catalyst.[1] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[2][3][4] This clean and irreversible process drives the reaction to completion.[2]

This bioorthogonal reaction is highly selective, meaning it does not interfere with native biological functional groups, making it ideal for complex biological systems.[2][5] The reaction proceeds efficiently under physiological conditions, including in aqueous media, at neutral pH, and at room temperature.[2]

Quantitative Data

The performance of click chemistry reactions is often evaluated by their second-order rate constants (k₂), which provide a direct measure of the reaction speed.[2] The TCO-tetrazine ligation exhibits significantly faster kinetics compared to other common bioorthogonal reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

Table 1: Comparison of Bioorthogonal Ligation Methods
FeatureTCO-Tetrazine LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA)Strain-promoted [3+2] cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Up to 10⁷[2]Moderate
Catalyst Required No (Copper-free)[5][6]No (Copper-free)[5]
Biocompatibility Excellent[2]Excellent[5]
Key Advantages Ultrafast kinetics, high specificity, functions at low concentrations.[2][5]Well-established, good stability.[5]

*Reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives, as well as solvent and temperature.[7][8]

Table 2: Second-Order Rate Constants for Various TCO Derivatives
TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazine~2,000[5]
axial-5-hydroxy-trans-cyclooctene (a-TCO)Not specified~150,000[5]
Dioxolane-fused trans-cyclooctene (d-TCO)3,6-dipyridyl-s-tetrazine366,000 (± 15,000)[9][10]
Cyclopropane-fused trans-cycloocteneNot specified3,300,000 (± 40,000)[10]

Experimental Protocols

Below are generalized protocols for common applications of TCO-tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.[11]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution in PBS, pH 7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary using a spin desalting column.[11]

  • TCO-NHS Ester Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Reaction Setup: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃. Immediately add the desired molar excess of the TCO-NHS ester stock solution.[11][12]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[11][12]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11][12]

Protocol 2: Labeling of a Protein with a Tetrazine-NHS Ester

This protocol outlines the labeling of a protein with a tetrazine moiety.[11]

Materials:

  • Protein of interest

  • Methyl-tetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Reaction Setup: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃. Add 20 nmol of the methyl-tetrazine-PEG8-NHS ester to the mixture.[12]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[12]

  • Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted tetrazine-NHS ester.[12]

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final ligation step to conjugate a TCO-activated protein with a tetrazine-activated protein.[11]

Materials:

  • TCO-activated Protein (from Protocol 1)

  • Tetrazine-activated Protein (from Protocol 2)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup: Mix the purified TCO-activated protein and the tetrazine-activated protein in a 1:1 to 1:1.5 molar ratio in PBS.[11][13]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[11][13] Reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[11][12]

  • Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted proteins.[13]

  • Storage: Store the final conjugate at 4°C.[2]

Mandatory Visualizations

TCO_Tetrazine_Ligation_Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (iEDDA) Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Protein_Conjugation_Workflow start Start proteinA Protein A start->proteinA proteinB Protein B start->proteinB activateA Activate Protein A with TCO-NHS Ester proteinA->activateA activateB Activate Protein B with Tetrazine-NHS Ester proteinB->activateB purifyA Purify TCO-Protein A activateA->purifyA purifyB Purify Tetrazine-Protein B activateB->purifyB ligate Mix TCO-Protein A and Tetrazine-Protein B for Ligation purifyA->ligate purifyB->ligate incubate Incubate (RT or 4°C) ligate->incubate purify_final Purify Final Conjugate (Optional) incubate->purify_final end End purify_final->end

Caption: General experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Pretargeted_Imaging_Workflow start Start: Pretargeted Imaging inject_tco_ab Administer TCO-modified Targeting Vector (e.g., Antibody) start->inject_tco_ab accumulate Allow Targeting Vector to Accumulate at Target Site and Clear from Circulation inject_tco_ab->accumulate inject_tz_probe Administer Tetrazine-linked Imaging Probe (e.g., PET tracer) accumulate->inject_tz_probe ligate_in_vivo In Vivo TCO-Tetrazine Ligation at Target Site inject_tz_probe->ligate_in_vivo image Perform Imaging (e.g., PET Scan) ligate_in_vivo->image end End image->end

References

The Strategic Role of the PEG4 Spacer in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of tetraethylene glycol (PEG4) spacers within trans-cyclooctene (TCO) linkers, a critical component in modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction: The Nexus of Click Chemistry and Bioconjugation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading bioorthogonal "click chemistry" tool.[1][2] Its exceptionally rapid kinetics and high specificity allow for efficient conjugation in complex biological environments without the need for cytotoxic catalysts.[1][3] TCO linkers, which carry the TCO moiety, are instrumental in harnessing this reaction for targeted therapeutics like ADCs. An ADC's efficacy is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[4] The linker must be stable in circulation but allow for efficient release of the payload at the target site.[5]

Many potent cytotoxic payloads are hydrophobic, which can lead to challenges such as aggregation, reduced solubility, and poor pharmacokinetic profiles when conjugated to an antibody.[6][7] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design is a key strategy to mitigate these issues.[4][7] This guide focuses specifically on the pivotal role of the discrete PEG4 spacer.

Core Functions of the PEG4 Spacer in TCO Linkers

The inclusion of a PEG4 spacer in a TCO linker confers several critical advantages that enhance the overall performance of the resulting bioconjugate.[6][8]

Enhanced Hydrophilicity and Solubility

The primary function of the PEG4 spacer is to increase the hydrophilicity of the linker-payload construct.[9][10] The four repeating ethylene glycol units are highly water-soluble, which helps to counteract the hydrophobicity of the TCO group and the attached payload.[11][12] This enhanced solubility is crucial for preventing aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs), which is a major challenge in ADC development.[6][8][13]

Improved "Apparent Reactivity" of the TCO Moiety

While the intrinsic reaction rate of the TCO-tetrazine ligation is not significantly altered by the PEG spacer, the "apparent reactivity" of the TCO group on a large biomolecule like an antibody is dramatically improved.[1] The hydrophobic TCO moiety has a tendency to "bury" itself within the hydrophobic pockets of the antibody, rendering it inaccessible for reaction.[1][14] The hydrophilic PEG4 spacer acts as a flexible arm, extending the TCO group away from the antibody surface and into the aqueous environment, thereby increasing its accessibility and the efficiency of the conjugation reaction.[1][14]

Favorable Pharmacokinetics and Reduced Immunogenicity

PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules.[5][15] The hydrophilic PEG4 spacer can create a hydration shell around the bioconjugate, which increases its hydrodynamic radius.[5] This can lead to reduced renal clearance and a prolonged circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[4][5][15] Furthermore, this "shielding" effect can mask immunogenic epitopes on the linker or payload, potentially reducing the immunogenicity of the ADC.[5][13]

Optimal Spacing and Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[6] This steric hindrance can be advantageous in preventing the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.[6]

Quantitative Data on the Impact of PEG4 Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the properties and performance of TCO-linked bioconjugates.

LinkerPEG UnitsTCO Accessibility/ReactivityReference
NHS-TCO0~11% (Baseline)[1][14]
NHS-PEG4-TCO4> 4-fold increase (~47%)[1][14]
DBCO-PEG4-TCO4> 5-fold increase[1]
DBCO-PEG24-TCO243-4-fold increase[1]
Table 1: Effect of PEG Spacer on TCO Reactivity. The data illustrates the significant increase in accessible TCO groups on an antibody with the incorporation of a PEG4 spacer.
ADC ConstructLinker Type% Payload Loss in Mouse Plasma (24h)Reference
ADC-PEG4PEG422%[13]
ADC-PEG8PEG812%[13]
Table 2: In Vitro Plasma Stability of ADCs with Different PEG Linkers. This data suggests that longer PEG chains can enhance linker stability.
Linker-PayloadRelative Increase in Non-Specific Kupffer Cell UptakeReference
PEG4-Val-Lys-Gly-AMDCPT~1-fold (minimal increase)[16]
mc-GGFG-deruxtecan (from Enhertu®)~70-fold[16]
Table 3: Impact of Linker Design on Non-Specific Uptake. The inclusion of a PEG4 spacer in the linker design can significantly reduce non-specific uptake by liver cells, a key factor in ADC tolerability.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs utilizing TCO-PEG4 linkers.

Protocol for Antibody Modification with TCO-PEG4-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG4 linker activated with an N-hydroxysuccinimide (NHS) ester.[14][17]

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG4-NHS ester (dissolved in DMSO or DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in DMSO or DMF.

  • Conjugation: Add a 10-20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol for Tetrazine Ligation to TCO-Modified Antibody

This protocol details the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized payload.[17]

Materials:

  • TCO-modified antibody

  • Tetrazine-payload conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reaction Setup: Combine the TCO-modified antibody and the tetrazine-payload in the Reaction Buffer. A 1.5 to 3-fold molar excess of the tetrazine-payload is typically used.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer durations if necessary.

  • Purification: Purify the resulting ADC from the unreacted tetrazine-payload using SEC.

Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[3][18][19]

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the different ADC species. Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated based on the area of each peak and its corresponding drug load.

Visualizing Workflows and Relationships

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_prep Payload Preparation cluster_conjugation_purification Conjugation and Purification Ab Antibody Mod_Ab TCO-Modified Antibody Ab->Mod_Ab TCO_Linker TCO-PEG4-NHS Ester TCO_Linker->Mod_Ab Amine Coupling Conjugation iEDDA Click Reaction Mod_Ab->Conjugation Payload Cytotoxic Payload Tz_Payload Tetrazine-Payload Conjugate Payload->Tz_Payload Tetrazine Tetrazine Moiety Tetrazine->Tz_Payload Tz_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Final ADC Purification->Final_ADC PEG4_Function_Logic cluster_physicochemical Physicochemical Effects cluster_bioconjugation Bioconjugation Impact cluster_pharmacological Pharmacological Outcomes PEG4 PEG4 Spacer Properties Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity Flexibility Flexibility & Spacing PEG4->Flexibility Solubility Enhanced Solubility Hydrophilicity->Solubility Reactivity Increased Apparent TCO Reactivity Flexibility->Reactivity Aggregation Reduced Aggregation Solubility->Aggregation DAR Higher Achievable DAR Solubility->DAR Reactivity->DAR PK Improved Pharmacokinetics Aggregation->PK Efficacy Enhanced Therapeutic Index PK->Efficacy DAR->Efficacy

References

A Technical Guide to the Solubility and Stability of T-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of TCO-PEG4-TCO, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic platforms such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for optimizing experimental design, ensuring reproducibility, and maximizing the efficacy of the final conjugate.

Core Concepts: Structure and Physicochemical Properties

This compound is a heterobifunctional linker featuring two terminal trans-cyclooctene (TCO) groups connected by a tetraethylene glycol (PEG4) spacer.

  • Trans-cyclooctene (TCO) Groups: These strained alkenes are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1]

  • PEG4 Spacer: The four-unit polyethylene glycol chain is a flexible, hydrophilic linker. Its inclusion significantly influences the molecule's properties by enhancing aqueous solubility, reducing aggregation of conjugates, and minimizing steric hindrance between the conjugated molecules.[2][3]

The interplay between the reactive TCO moieties and the hydrophilic PEG spacer dictates the overall solubility and stability profile of the molecule.

Solubility Characteristics

The solubility of this compound and its derivatives is a crucial parameter for handling, reaction setup, and in vivo applications. The PEG4 spacer is the primary contributor to the molecule's solubility in aqueous solutions.[3][4]

Qualitative Solubility

This compound and its functionalized variants (e.g., with NHS esters, carboxylic acids, or amines) are readily soluble in a range of polar organic solvents. This allows for the preparation of concentrated stock solutions that can be diluted into aqueous buffers for subsequent bioconjugation reactions.

Quantitative Solubility Data

While precise, quantitative solubility limits for this compound are not extensively published in peer-reviewed literature or technical data sheets, the available information for related compounds provides a strong indication of its solubility profile. It is important to note that solubility should be empirically determined for specific applications and buffer conditions.

Compound/DerivativeSolvent/MediumReported SolubilityCitation
TCO-PEG4-AmineDMSO, DCM, DMFSoluble[5]
TCO-PEG4-AcidDCM, THF, Acetonitrile, DMF, DMSOSoluble[6]
N-(TCO)-N-bis(PEG4-acid)Water, DMSO, DCM, DMFSoluble[7]
TCO-PEG4-NHS EsterAqueous Buffers, DMSO, DCM, DMFEnhanced aqueous solubility[2][3]
TCO-PEG4-TFP EsterDMSO, DMF, THF, Acetonitrile, DichloromethaneSoluble[8]
TCO-PEG4-DBCODMSO/PEG300/Tween-80/Saline2.5 mg/mL (formulated as a suspended solution for injection)[9]

Stability Profile

The stability of this compound is governed by two primary factors: the isomerization of the TCO ring and the hydrolysis of any terminal functional groups (e.g., NHS or TFP esters).

Stability of the TCO Moiety

The strained trans-conformation of the cyclooctene ring is essential for its high reactivity. Under certain conditions, it can isomerize to the unreactive cis-cyclooctene (CCO) form.[5]

  • Thermal Stability: The TCO ring is relatively stable at high temperatures for short periods. One study showed only 2% isomerization to the cis-isomer after 20 minutes at 90°C, and about 20% isomerization after 70 minutes at the same temperature.[10]

  • pH and Aqueous Stability: The TCO group itself is generally stable in aqueous buffered media at physiological pH.[2] One report indicates stability for weeks at 4°C in pH 7.5 buffer.[2] More stable derivatives, such as dioxolane-fused TCO (d-TCO), have shown no isomerization in phosphate-buffered D2O for up to 14 days and remained >97% trans after 4 days in human serum at room temperature.[11][12]

  • Stability in the Presence of Thiols: TCO isomerization can be catalyzed by thiols. For instance, in the presence of 30 mM mercaptoethanol, significant isomerization of a TCO derivative was observed within hours.[11] This is a critical consideration for experiments involving molecules with free cysteine residues or in thiol-containing buffers.

  • Stability in Cell Culture Media: Rapid isomerization of TCO to CCO has been observed in cell culture media like DMEM (half-life ≤ 60 minutes), a phenomenon attributed to degradation products of thiamine in the medium.[13]

Stability of Functional Groups

For bioconjugation, this compound is often derivatized with reactive functional groups. The stability of these groups is critical for conjugation efficiency.

  • NHS Esters: N-hydroxysuccinimide esters are prone to hydrolysis in aqueous media, a reaction that competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH.[14][15]

  • TFP Esters: 2,3,5,6-Tetrafluorophenyl esters are another class of amine-reactive groups that exhibit significantly greater stability towards hydrolysis in aqueous media compared to NHS esters, which can lead to more efficient and reproducible labeling of biomolecules.[8]

Functional GroupConditionHalf-life (t½)Citation
NHS EsterpH 7.0, 0°C4 - 5 hours[14][15]
NHS EsterpH 8.6, 4°C10 minutes[14][15]
Porphyrin-NHS EsterpH 8.0 (in the presence of 2.0 mM mPEG4-NH2)80 minutes (for conjugation)[16]
Porphyrin-NHS EsterpH 9.0 (in the presence of 2.0 mM mPEG4-NH2)10 minutes (for conjugation)[16]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general framework for determining the solubility limit of a this compound derivative in an aqueous buffer.

Objective: To determine the maximum concentration of a this compound derivative that can be fully dissolved in a specific aqueous buffer at a given temperature.

Materials:

  • This compound derivative

  • Anhydrous, water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or 96-well plate

  • Vortex mixer

  • Temperature-controlled incubator/shaker

  • High-speed centrifuge

  • (Optional) UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation of Concentrated Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in anhydrous DMSO.

  • Serial Dilution: In a series of microcentrifuge tubes, perform serial dilutions of the stock solution into the desired aqueous buffer to create a range of final concentrations. Ensure the final percentage of DMSO is low and consistent across all samples (typically ≤1%).

  • Equilibration: Incubate the solutions at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle agitation to allow the system to reach thermodynamic equilibrium.[17]

  • Assessment of Solubility:

    • Visual Method: Carefully inspect each tube for any visible precipitate or cloudiness. The highest concentration that remains a clear, homogenous solution is an estimate of the solubility limit.

    • Spectrophotometric/HPLC Method (Higher Precision): a. Centrifuge all tubes at high speed (>10,000 x g) for 10-15 minutes to pellet any undissolved material.[17] b. Carefully transfer a known volume of the clear supernatant to a new tube or a UV-transparent plate. c. Determine the concentration of the dissolved compound in the supernatant using a pre-calibrated UV-Vis spectrophotometer (if the compound has a chromophore) or an HPLC system. d. The concentration at which the measured value plateaus represents the solubility limit.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Concentrated Stock in DMSO B Perform Serial Dilutions in Aqueous Buffer A->B C Equilibrate at Desired Temperature B->C D Centrifuge to Pellet Undissolved Material C->D E Analyze Supernatant (Visual or Spectrophotometric/HPLC) D->E F Determine Solubility Limit E->F G A Prepare TCO Solution in Test Buffer/Medium B Incubate at Constant Temperature A->B C Withdraw Aliquots at Time Points (t=0, 1, 2...) B->C D Quench Reaction (if necessary) & Store C->D E Analyze by HPLC or NMR to Quantify Isomers D->E F Plot % TCO vs. Time & Calculate Half-Life (t½) E->F

References

TCO-PEG4-TCO: An In-depth Technical Guide for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and Bioorthogonal Reactions

Click chemistry is a chemical philosophy introduced by Karl Barry Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, such as water.[1][2][3][4] A key advancement in this field is the development of bioorthogonal chemistry, which involves click reactions that can occur inside living systems without interfering with native biochemical processes.[2]

One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[5][6] This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for applications in drug development, diagnostics, and molecular imaging.[5][6] The TCO-PEG4-TCO linker is a prime example of a tool that leverages this powerful chemistry.

This compound: Structure and Core Properties

This compound is a bifunctional linker molecule featuring two trans-cyclooctene (TCO) moieties connected by a tetraethylene glycol (PEG4) spacer. This structure provides several key advantages:

  • Two Reactive Sites: The presence of two TCO groups allows for the simultaneous or sequential conjugation of two different tetrazine-containing molecules. This is particularly useful for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7]

  • PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[8][9] It also provides a flexible linker that minimizes steric hindrance between the conjugated molecules.[8]

  • High Reactivity: The strained ring of the TCO group readily reacts with the electron-deficient tetrazine ring in the IEDDA reaction, leading to a stable dihydropyridazine linkage.[5][6] This reaction is catalyst-free and proceeds rapidly under physiological conditions (pH 7.4, 37°C).[2][6]

Chemical and Physical Properties of TCO-PEG4 Derivatives

While specific data for this compound is not always available in consolidated datasheets, the properties of similar TCO-PEG4 derivatives provide a strong indication of its characteristics.

PropertyDescriptionSource(s)
Appearance Typically a colorless to slightly yellow oil or syrup.[10][11]
Solubility Soluble in common organic solvents like DMSO, DMF, DCM, and acetonitrile.[10][12]
Storage Should be stored at -20°C and desiccated to prevent degradation.[10]
Purity Typically >95% as determined by HPLC.[10][11][12]

The TCO-Tetrazine Ligation: A Deeper Look

The reaction between TCO and tetrazine is a [4+2] cycloaddition where the tetrazine acts as the diene and the TCO acts as the dienophile. The high rate of this reaction is driven by the ring strain of the trans-cyclooctene. Upon reaction, a stable dihydropyridazine is formed, and nitrogen gas is released.

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine is renowned for its rapid kinetics, with second-order rate constants (k₂) that are among the fastest known for bioorthogonal reactions.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source(s)
Methyl-Tetrazine-PEG4 + TCO~2,000 - 30,000[13]
General TCO + Tetrazine> 800[5][14]
TCO-functionalized polymers + Tetrazine13,000 - 750,000[3]

Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the TCO, as well as the reaction conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a variety of applications, particularly in the field of bioconjugation for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

This compound can be used to link cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells. The bifunctional nature of the linker allows for the attachment of a targeting antibody at one TCO end and a therapeutic payload at the other.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[11][15] this compound can serve as the central linker to connect a protein-targeting ligand and an E3 ligase-binding ligand, both of which would be modified with tetrazine moieties.[15][16]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism POI_Ligand Protein of Interest (POI) Ligand (Tetrazine-modified) TCO_Linker This compound POI_Ligand->TCO_Linker Click Reaction E3_Ligand E3 Ligase Ligand (Tetrazine-modified) E3_Ligand->TCO_Linker Click Reaction PROTAC PROTAC Molecule TCO_Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

PROTAC synthesis and mechanism using a this compound linker.
Pretargeted Imaging

In pretargeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor).[17] Subsequently, a smaller, tetrazine-labeled imaging agent (e.g., a fluorescent dye or a PET tracer) is administered.[17] This imaging agent rapidly finds and reacts with the TCO-modified antibody at the target, leading to a high signal-to-noise ratio.[18] this compound could be used to create antibody conjugates with multiple TCO handles for signal amplification.

Pretargeted_Imaging cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Imaging Agent Administration Antibody TCO-modified Antibody Binding Antibody binds to target Antibody->Binding Target Target Cell (e.g., Tumor Cell) Target->Binding Click_Reaction IEDDA Click Reaction Binding->Click_Reaction Imaging_Agent Tetrazine-labeled Imaging Agent Imaging_Agent->Click_Reaction Imaging Signal Detection Click_Reaction->Imaging

Workflow for pretargeted in vivo imaging.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be optimized for specific applications.

Protocol 1: General Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, each modified with a tetrazine moiety, using this compound.

Materials:

  • Protein A (tetrazine-modified)

  • Protein B (tetrazine-modified)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare solutions of tetrazine-modified Protein A and Protein B in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

  • Reaction:

    • In a reaction tube, combine the tetrazine-modified Protein A and tetrazine-modified Protein B at the desired molar ratio.

    • Add the this compound stock solution to the protein mixture. A slight molar excess of one of the proteins relative to the TCO linker is recommended to drive the reaction to completion and simplify purification. For a 1:1:1 conjugation, start with equimolar amounts.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification:

    • Purify the resulting conjugate from unreacted components using SEC.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

    • Further characterization can be performed using mass spectrometry.

Protocol 2: Kinetic Analysis of TCO-Tetrazine Reaction

This protocol outlines a method to determine the second-order rate constant (k₂) for the reaction of this compound with a tetrazine-containing molecule using a stopped-flow spectrophotometer.

Materials:

  • This compound

  • Tetrazine-containing molecule (with a chromophore for UV-Vis detection)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a stock solution of the tetrazine-containing molecule in anhydrous DMSO.

    • Prepare a series of working solutions of the this compound in the reaction buffer at different concentrations.

    • Prepare a working solution of the tetrazine-containing molecule in the reaction buffer at a constant concentration.

  • Stopped-Flow Measurement:

    • Set the stopped-flow spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 520-540 nm).

    • Rapidly mix the tetrazine solution with one of the TCO solutions under pseudo-first-order conditions ([TCO] >> [Tetrazine]).

    • Record the decrease in absorbance over time until the reaction is complete.

    • Repeat the measurement for each TCO concentration.

  • Data Analysis:

    • For each TCO concentration, plot the natural logarithm of the absorbance (ln(Abs)) versus time. The negative of the slope of this line gives the observed rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding TCO concentrations. The slope of this second plot will be the second-order rate constant (k₂).

Kinetic_Analysis_Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions (this compound and Tetrazine) Start->Prepare_Solutions Stopped_Flow Perform Stopped-Flow Measurement (Mix reactants, monitor absorbance) Prepare_Solutions->Stopped_Flow Plot_lnAbs_vs_Time Plot ln(Absorbance) vs. Time Stopped_Flow->Plot_lnAbs_vs_Time Calculate_k_obs Calculate k_obs from the slope Plot_lnAbs_vs_Time->Calculate_k_obs Repeat_for_all_TCO_conc Repeat for all TCO concentrations Calculate_k_obs->Repeat_for_all_TCO_conc Repeat_for_all_TCO_conc->Stopped_Flow Next concentration Plot_k_obs_vs_TCO_conc Plot k_obs vs. [TCO] Repeat_for_all_TCO_conc->Plot_k_obs_vs_TCO_conc All concentrations done Calculate_k2 Calculate k₂ from the slope Plot_k_obs_vs_TCO_conc->Calculate_k2 End End Calculate_k2->End

Workflow for determining the reaction kinetics of TCO-tetrazine ligation.

Conclusion

This compound is a powerful and versatile tool for researchers in click chemistry, particularly those in drug development and diagnostics. Its bifunctional nature, combined with the rapid and specific kinetics of the TCO-tetrazine IEDDA reaction, enables the construction of complex and well-defined biomolecular conjugates. This guide provides a foundational understanding for beginners to effectively utilize this compound in their research endeavors. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

The Chemical Compass: A Technical Guide to Trans-Cyclooctene Linkers in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-cyclooctene (TCO) linkers have rapidly become an indispensable tool in the field of bioorthogonal chemistry, enabling precise and efficient molecular engineering in complex biological systems. Their remarkable reactivity, driven by ring strain, in combination with their high specificity, has positioned them at the forefront of advancements in drug development, diagnostics, and fundamental biological research. This in-depth technical guide provides a comprehensive overview of the core chemical properties of TCO linkers, detailed experimental protocols, and a quantitative analysis of their performance.

Core Principles: Reactivity and Bioorthogonality

The utility of trans-cyclooctene linkers stems from their participation in exceptionally fast bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction with 1,2,4,5-tetrazines (Tz).[1][2] This [4+2] cycloaddition is driven by the high ring strain of the trans-cyclooctene, which acts as a potent dienophile.[1][3] The reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, and its bioorthogonality, meaning it proceeds with high selectivity in aqueous environments without interfering with native biological processes.[4] Unlike some other "click chemistry" reactions, the TCO-tetrazine ligation does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[5][6] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct.[1]

A key consideration when working with TCO linkers is their stability. The primary pathway for deactivation is the isomerization of the reactive trans-isomer to the unreactive cis-cyclooctene (CCO) form.[7][8] This process can be catalyzed by the presence of certain biological molecules, such as copper-containing proteins and thiols.[7][8] Consequently, research has focused on developing TCO derivatives with enhanced stability and reactivity.[1][9]

Quantitative Data: A Comparative Analysis of TCO Derivatives

The performance of a TCO linker is primarily defined by its reaction kinetics with a tetrazine partner and its stability under physiological conditions. A variety of TCO derivatives have been developed to optimize these properties for different applications. The choice of linker often involves a trade-off between reactivity and stability.[1]

TCO DerivativeSecond-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹)Key Features & Notes
trans-Cyclooctene (TCO) ~2,000 - 2,000The parent and most fundamental TCO structure.[5][9]
axial-5-hydroxy-trans-cyclooctene (a-TCO) ~150,000Increased reactivity due to steric effects.[5][9]
Strained TCO (s-TCO) -Conformationally strained bicyclic systems with faster kinetics.[1]
Dioxolane-fused TCO (d-TCO) 366,000 (±15,000)Excellent reactivity and improved stability and aqueous solubility.[10][11][12]
Axially linked TCO with specific linkers 2.7 x 10⁵Reactivity can be augmented by the choice of linker.[7][13]

Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of a protein with a TCO linker and its subsequent conjugation to a tetrazine-modified molecule. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety by targeting primary amines on lysine residues using a TCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or spin filtration device

Procedure:

  • Protein Preparation: Prepare the protein solution to a final concentration of 1-5 mg/mL in an amine-free buffer.[1]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently.[1][14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.[15]

  • Purification: Remove excess, unreacted TCO linker and quenching agent using a desalting column or spin filtration, exchanging the buffer to a suitable buffer such as PBS at pH 7.4.[1]

  • Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker possesses a chromophore. Store the purified TCO-labeled protein at 4°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

  • Purified TCO-modified protein

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]

  • Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.5 to 3.0 molar excess of the tetrazine-labeled molecule is typically used.[5] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 1-4 hours.[5]

  • Purification: Purify the resulting conjugate to remove any unreacted tetrazine-labeled molecule using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

  • Characterization: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of trans-cyclooctene linkers.

TCO_Tetrazine_Reaction TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine iEDDA Reaction.

ADC_Workflow cluster_Ab Antibody Modification cluster_Drug Drug-Linker Synthesis cluster_Conj ADC Conjugation Antibody Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified Antibody (mAb-Tz) Antibody->mAb_Tz Lysine Labeling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->mAb_Tz ADC Antibody-Drug Conjugate (ADC) mAb_Tz->ADC iEDDA Reaction Drug Cytotoxic Drug TCO_Drug TCO-Linker-Payload Drug->TCO_Drug TCO_Linker TCO-Linker TCO_Linker->TCO_Drug TCO_Drug->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearing & Ligation cluster_step3 Step 3: Imaging/Therapy TCO_mAb TCO-Modified Antibody Tumor_Cell Tumor Cell TCO_mAb->Tumor_Cell Binds to Antigen Signal Signal Accumulation at Tumor Site Tumor_Cell->Signal Tz_Probe Tetrazine-Labeled Imaging/Therapeutic Probe Tz_Probe->Tumor_Cell iEDDA Reaction with Bound TCO-mAb Bloodstream Bloodstream Clearance Tz_Probe->Bloodstream

Logical Flow of a Pretargeted Imaging/Therapy Strategy.

Conclusion

Trans-cyclooctene linkers, through their participation in the exceptionally rapid and specific iEDDA reaction with tetrazines, represent a powerful and versatile platform for bioconjugation. The continuous development of novel TCO derivatives with fine-tuned reactivity and stability profiles is expanding their utility in diverse applications, from the construction of next-generation antibody-drug conjugates to advanced live-cell imaging and diagnostics.[9][14] A thorough understanding of their chemical properties, guided by quantitative data and established protocols, is crucial for harnessing their full potential in advancing biomedical research and therapeutic development.

References

The Role of TCO-PEG4-TCO in Molecular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of molecular imaging and targeted therapeutics, the pursuit of strategies that enhance signal-to-background ratios and improve diagnostic accuracy is paramount. Pre-targeting methodologies, which decouple the targeting vehicle from the imaging or therapeutic payload, have emerged as a powerful solution. At the heart of many advanced pre-targeting systems lies the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine. This technical guide provides an in-depth exploration of TCO-PEG4-TCO, a key bifunctional linker molecule, and its pivotal role in advancing molecular imaging. We will delve into the core principles of TCO-tetrazine click chemistry, provide detailed experimental protocols, present quantitative data for reaction kinetics and in vivo performance, and visualize the underlying workflows and pathways.

Introduction: The Pre-targeting Paradigm

Conventional molecular imaging often relies on the direct conjugation of an imaging agent (e.g., a radionuclide or fluorophore) to a targeting vector, such as a monoclonal antibody (mAb). While effective, this approach can be hampered by the slow pharmacokinetics of the targeting vector, leading to high background signals and suboptimal image contrast, particularly at early time points.[1]

Pre-targeting strategies overcome this limitation by separating the targeting and imaging steps into a two-step process.[1] First, a modified targeting molecule, typically an antibody conjugated with a bioorthogonal reactive handle like TCO, is administered. This conjugate is allowed to accumulate at the target site while the unbound excess clears from circulation.[1][2] In the second step, a small, fast-clearing imaging agent carrying the complementary reactive partner (a tetrazine) is injected. This imaging agent rapidly and specifically reacts with the pre-targeted antibody at the target site, enabling high-contrast imaging.[1][2]

The use of a polyethylene glycol (PEG) spacer, as in this compound, is crucial for enhancing the water solubility of the probe, reducing non-specific binding, and providing steric separation between the reactive TCO group and the biomolecule to which it is attached.[1]

The Chemistry of Precision: TCO-Tetrazine Bioorthogonal Ligation

The engine driving this pre-targeting strategy is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz).[3][4] This reaction is classified as "bioorthogonal" because it proceeds rapidly and with high specificity under physiological conditions without interfering with native biological processes.[4][5]

Key characteristics of the TCO-tetrazine ligation include:

  • Unprecedented Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 100,000 M⁻¹s⁻¹.[2][4] This allows for efficient in vivo ligation even at the low concentrations of reactants found in a biological system.

  • High Selectivity: TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups present in biological systems.[6]

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.[5][6]

The bifunctional nature of this compound allows it to act as a linker, for instance in the synthesis of PROTACs, by enabling an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups.[7]

Quantitative Data at a Glance

Reaction Kinetics of TCO-Tetrazine Pairs

The rate of the IEDDA reaction is dependent on the specific structures of the TCO and tetrazine derivatives. The following table summarizes second-order rate constants for various reactant pairs, providing a quantitative basis for selecting the most appropriate reagents for a given application.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[6]

In Vivo Performance: Biodistribution Data from Pre-targeted PET Imaging

The following tables summarize ex vivo biodistribution data from pre-targeted PET imaging studies in xenograft-bearing mice. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection of the radiolabeled tetrazine.

Table 2a: Biodistribution of [⁸⁹Zr]Zr-DFO-PEG5-Tz after Pre-targeting with TCO-U36 mAb (TCO:mAb ratio 6:1) [2]

Organ72 h post-injection of cmAb (%ID/g)
Tumor1.5 ± 0.2
Muscle0.3 ± 0.1
Liver2.0 ± 0.3
Blood0.8 ± 0.2

Table 2b: Tumor-to-Tissue Ratios (72 h p.i.) [2]

RatioValue
Tumor-to-Muscle5.0
Tumor-to-Liver0.75
Tumor-to-Blood1.88

Table 3: Biodistribution of ⁶⁴Cu-Tz-Bn-NOTA after Pre-targeting with A33-TCO mAb [8]

Organ1 h (%ID/g)4 h (%ID/g)24 h (%ID/g)48 h (%ID/g)
Blood2.4 ± 0.51.1 ± 0.20.3 ± 0.10.1 ± 0.0
Liver3.1 ± 0.42.5 ± 0.31.5 ± 0.21.1 ± 0.1
Spleen1.0 ± 0.20.9 ± 0.10.6 ± 0.10.4 ± 0.1
Kidneys12.3 ± 2.16.9 ± 1.52.1 ± 0.41.3 ± 0.2
Tumor4.5 ± 0.86.8 ± 1.18.9 ± 1.38.2 ± 1.0
Muscle0.9 ± 0.20.6 ± 0.10.3 ± 0.10.2 ± 0.0

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol details the conjugation of a TCO moiety to a monoclonal antibody (mAb) using an amine-reactive TCO-PEG4-NHS ester.

Materials and Reagents:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method (e.g., buffer exchange).

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[9]

  • TCO-PEG4-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[10]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[9][10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][10]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[9]

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by purifying the conjugate using a spin desalting column equilibrated with a storage buffer (e.g., PBS).[9][10]

    • Store the purified TCO-antibody conjugate at 4°C for short-term use or at -80°C for long-term storage.[1]

Protocol 2: Radiolabeling of DOTA-Tetrazine with Zirconium-89

This protocol provides a general procedure for radiolabeling a DOTA-functionalized tetrazine with Zirconium-89 (⁸⁹Zr) for PET imaging.

Materials and Reagents:

  • DOTA-PEG-Tetrazine

  • [⁸⁹Zr]Zr-oxalate in 1 M oxalic acid

  • Reaction Buffer: 0.5 M HEPES, pH 7.0

  • 2 M Na₂CO₃ for pH adjustment

  • Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

  • C18 Sep-Pak light cartridge for purification

  • Ethanol and sterile water for injection

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free reaction vial, dissolve the DOTA-PEG-Tetrazine in the Reaction Buffer.

    • Carefully add the [⁸⁹Zr]Zr-oxalate solution to the reaction vial.

    • Adjust the pH of the reaction mixture to between 6.8 and 7.2 using 2 M Na₂CO₃.[11]

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking.[11]

  • Reaction Quenching:

    • After incubation, add the Quenching Solution to chelate any uncomplexed ⁸⁹Zr.

  • Purification:

    • Purify the ⁸⁹Zr-DOTA-PEG-Tetrazine using a C18 Sep-Pak light cartridge.

    • Wash the cartridge with sterile water to remove unreacted starting materials.

    • Elute the final product with ethanol.

    • Remove the ethanol under a stream of nitrogen and reformulate the radiotracer in sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Protocol 3: In Vivo Pre-targeted PET Imaging

This protocol outlines a general procedure for in vivo pre-targeted PET imaging in a xenograft mouse model.

Materials and Reagents:

  • TCO-conjugated antibody

  • Radiolabeled tetrazine probe (e.g., ⁸⁹Zr-DOTA-PEG-Tetrazine)

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • PET imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer a predetermined dose of the TCO-antibody conjugate (typically 10-100 µg per mouse) via intravenous (tail vein) injection.[1]

    • Allow the antibody to accumulate at the target site and for unbound antibody to clear from circulation. This "pre-targeting interval" is crucial and typically ranges from 24 to 72 hours.[10][12]

  • Administration of Radiolabeled Tetrazine:

    • After the pre-targeting interval, administer the purified radiolabeled tetrazine probe via intravenous injection. The amount of radioactivity will depend on the radionuclide and imaging system.[10][12]

  • In Vivo Reaction and Imaging:

    • The radiolabeled tetrazine will rapidly react with the TCO-antibody localized at the tumor.

    • At desired time points (e.g., 1, 4, 24, and 48 hours) post-injection of the tetrazine, anesthetize the mice and acquire whole-body PET images.[8]

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging time point, euthanize the mice.

    • Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Measure the radioactivity in each tissue using a gamma counter to determine the %ID/g.[1]

Visualizing the Process: Workflows and Pathways

Pre-targeted Molecular Imaging Workflow

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: In Vivo Administration & Clearance cluster_step3 Step 3: Imaging mAb Monoclonal Antibody (mAb) TCO_mAb TCO-conjugated mAb mAb->TCO_mAb Conjugation with TCO-PEG4-NHS Injection1 Administer TCO-mAb Accumulation Tumor Accumulation Injection1->Accumulation 24-72 hours Clearance Systemic Clearance Injection1->Clearance Click In Vivo 'Click' Reaction Accumulation->Click Bioorthogonal Reaction Radiolabel Radiolabeled Tetrazine Injection2 Administer Radiolabeled Tetrazine Radiolabel->Injection2 Injection2->Click Imaging PET/SPECT Imaging Click->Imaging

Caption: Workflow of pre-targeted molecular imaging using TCO-conjugated antibodies and radiolabeled tetrazines.

Bioorthogonal Reaction Pathway

IEDDA_Reaction cluster_reaction Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition TCO Trans-cyclooctene (TCO) on Antibody Plus + TCO->Plus Tetrazine Tetrazine on Imaging Probe Product Stable Dihydropyridazine Linkage Tetrazine->Product Rapid, Specific Reaction Plus->Tetrazine

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

Conclusion and Future Directions

The this compound linker and the broader field of TCO-tetrazine bioorthogonal chemistry represent a significant advancement in molecular imaging and targeted therapy. The pre-targeting strategies enabled by this technology offer the potential for earlier and more accurate disease detection, reduced radiation exposure for patients, and the development of more effective targeted therapies. As research continues to refine the kinetics, stability, and in vivo behavior of these reagents, we can anticipate even more sophisticated applications in personalized medicine, including multi-target imaging and combination therapies. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this transformative technology in their own work.

References

TCO-PEG4-TCO in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a pressing need for more precise and efficient drug delivery systems. Among the innovative strategies, the use of bioorthogonal chemistry has emerged as a powerful tool. This technical guide provides an in-depth exploration of TCO-PEG4-TCO, a heterobifunctional linker, and its pivotal role in advanced targeted drug delivery concepts, particularly in pre-targeting strategies.

Introduction to this compound

This compound is a chemical linker molecule featuring two trans-cyclooctene (TCO) groups connected by a tetraethylene glycol (PEG4) spacer. This structure is central to its function in "click chemistry," a class of reactions that are rapid, selective, and high-yielding. Specifically, the TCO moieties readily participate in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine (Tz) partners.[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes.[3]

The PEG4 linker is not merely a spacer; it imparts crucial physicochemical properties to the molecule. It enhances aqueous solubility, reduces aggregation of conjugated biomolecules, and minimizes steric hindrance, thereby improving reaction efficiency.[4][5] These characteristics make this compound and similar TCO-PEG linkers highly valuable in the construction of sophisticated drug delivery platforms, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.[6]

The Core Concept: Pre-targeted Drug Delivery

Conventional targeted drug delivery, while effective, can be limited by the slow pharmacokinetics of large targeting molecules like antibodies, leading to prolonged exposure of healthy tissues to potent cytotoxic agents. Pre-targeting strategies circumvent this by separating the targeting and drug-delivery steps.[7]

A typical pre-targeting workflow involves:

  • Administration of the Targeting Agent: A targeting molecule, such as a monoclonal antibody (mAb) specific to a tumor antigen, is conjugated with one of the reactive groups of the this compound linker. This construct is administered to the patient and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.

  • Administration of the Therapeutic Agent: After a specific time interval, a therapeutic agent (e.g., a potent cytotoxin, radionuclide, or imaging agent) conjugated to a tetrazine is administered.

  • In Vivo "Click" Reaction: The tetrazine-bearing therapeutic agent rapidly finds and reacts with the TCO-tagged antibody at the target site via the iEDDA reaction, concentrating the therapeutic effect where it is most needed and minimizing off-target toxicity.[7][8]

dot

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: In Vivo Application mAb Antibody (mAb) TCO_mAb TCO-mAb Conjugate mAb->TCO_mAb Conjugation TCO_Linker This compound TCO_Linker->TCO_mAb Administration1 Administer TCO-mAb TCO_mAb->Administration1 Drug Drug / Imaging Agent Tz_Drug Tz-Drug Conjugate Drug->Tz_Drug Conjugation Tetrazine Tetrazine (Tz) Tetrazine->Tz_Drug Administration2 Administer Tz-Drug Tz_Drug->Administration2 Accumulation Accumulation at Target Site & Systemic Clearance Administration1->Accumulation Time Interval (24-72h) Accumulation->Administration2 Click_Reaction In Vivo Click Reaction (IEDDA) Administration2->Click_Reaction Rapid Distribution Targeted_Effect Targeted Therapeutic Effect Click_Reaction->Targeted_Effect

A generalized workflow for a pre-targeted drug delivery experiment.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key factor in the success of pre-targeting strategies. The following tables summarize key quantitative data related to this bioorthogonal reaction and the in vivo behavior of TCO-conjugated antibodies.

Table 1: Reaction Kinetics of TCO-Tetrazine Cycloaddition

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO-PEG4 + Methyltetrazine~2,000 - 30,000Aqueous buffer[9]
TCO + Tetrazine> 800Aqueous buffer[2][4]
TCO-PEG4 + various Tetrazines990 - 6450DPBS, 37 °C[10]
TCO-conjugated PeptoBrushes + Tetrazinesup to >25,000Aqueous buffer[11]

Table 2: In Vivo Biodistribution of a TCO-Conjugated Antibody ([⁸⁹Zr]Zr-3–TCO–U36) in Mice at 72h Post-Injection

Organ% Injected Dose per Gram (%ID/g) (TCO-to-U36 ratio of 6:1)% Injected Dose per Gram (%ID/g) (TCO-to-U36 ratio of 27:1)
Blood15.2 ± 2.56.5 ± 1.2
Liver5.5 ± 1.118.9 ± 3.1
Spleen2.9 ± 0.54.1 ± 0.7
Kidneys2.5 ± 0.42.8 ± 0.5
Lungs3.1 ± 0.62.9 ± 0.5
Tumor17.1 ± 3.06.1 ± 1.1
(Data adapted from a study using a CD44v6-selective chimeric monoclonal antibody U36.[8])

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in targeted drug delivery research. Below are representative protocols for antibody conjugation and the subsequent click reaction.

Protocol for Antibody Conjugation with TCO-PEG-NHS Ester

This protocol describes the conjugation of an amine-reactive TCO-NHS ester to the lysine residues of a monoclonal antibody. A similar approach can be adapted for using this compound to link two amine-containing molecules.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • TCO-PEG4-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting spin columns.

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), the buffer must be exchanged to the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting spin column.[7]

  • TCO-PEG4-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of TCO-PEG4-NHS ester in anhydrous DMSO.[7]

  • Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. Gently mix and incubate for 60 minutes at room temperature.[12]

  • Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[12]

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.[12]

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, by methods such as MALDI-TOF mass spectrometry.[7]

Protocol for TCO-Tetrazine "Click" Reaction

This protocol outlines the bioorthogonal reaction between a TCO-modified antibody and a tetrazine-labeled molecule.

Materials:

  • TCO-modified antibody (from Protocol 4.1).

  • Tetrazine-labeled molecule of interest.

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the TCO-functionalized antibody and the tetrazine-functionalized molecule in a 1:1 to 1:5 molar ratio in the reaction buffer.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12] The reaction is typically complete within this timeframe due to the fast kinetics.[4]

  • Purification (if necessary): Depending on the downstream application, the final conjugate can be purified from any excess tetrazine-labeled molecule using size-exclusion chromatography.

Visualization of Key Processes

TCO-Tetrazine Ligation Chemistry

The core of the pre-targeting strategy is the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.

dot

TCO_Tetrazine_Ligation TCO TCO-functionalized Biomolecule 1 Plus + Tetrazine Tetrazine-functionalized Biomolecule 2 Product Stable Conjugate Tetrazine->Product iEDDA Reaction Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC TCO-Tz-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis (e.g., Clathrin-mediated) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cleavage of Linker Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

An In-depth Technical Guide to TCO-PEG4-TCO for Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, TCO-PEG4-TCO, and its application in advanced crosslinking studies. Leveraging the principles of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, this compound offers a powerful tool for covalently linking molecules with high specificity and efficiency in complex biological environments.

Core Principles of TCO-Tetrazine Ligation

The crosslinking methodology utilizing this compound is predicated on the highly rapid and specific reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This bioorthogonal reaction proceeds without the need for a catalyst and does not interfere with native biological functional groups, making it ideal for in vivo applications.[1][2]

The reaction mechanism is a two-step process:

  • Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).

  • Retro-Diels-Alder Reaction: This is followed by an irreversible elimination of dinitrogen (N₂), resulting in the formation of a stable dihydropyridazine linkage.[3]

The PEG4 (tetraethylene glycol) spacer in the this compound crosslinker enhances its water solubility and provides a flexible linker arm that minimizes steric hindrance during conjugation.[4][5]

Quantitative Data

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, which is a key advantage for efficient labeling at low concentrations.

ParameterValueReferences
Second-Order Rate Constant (k) 800 to 1.14 x 10⁷ M⁻¹s⁻¹[1][6][7][8]
Reaction Time 30 - 60 minutes at low concentrations[6]
Conjugation Efficiency > 99% under mild buffer conditions[6]
TCO Stability in Aqueous Buffer (pH 7.5, 4°C) Stable for weeks[6]
Crosslinked Product Stability Highly stable dihydropyridazine linkage[3]

Experimental Protocols

This section details the methodologies for utilizing this compound in crosslinking studies. The primary application involves linking two molecules that have been functionalized with tetrazine.

Preparation of Tetrazine-Functionalized Molecules

Prior to crosslinking with this compound, the target molecules (e.g., proteins, antibodies) must be functionalized with tetrazine moieties. This is typically achieved using an amine-reactive tetrazine derivative, such as Methyltetrazine-PEG4-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a concentration of 1-5 mg/mL.

  • pH Adjustment: Add 5 µL of 1 M NaHCO₃ per 100 µL of protein solution to raise the pH to 8.0-8.5.

  • Tetrazine Labeling: Add a 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with PBS.

One-Step Crosslinking with this compound

This protocol describes the direct crosslinking of two tetrazine-functionalized molecules using the homobifunctional this compound.

Materials:

  • Two different tetrazine-functionalized proteins (Tz-Protein A and Tz-Protein B) from the previous protocol.

  • This compound crosslinker (dissolved in anhydrous DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tz-Protein A and Tz-Protein B in a 1:1 molar ratio in PBS.

  • Crosslinker Addition: Add the this compound solution to the protein mixture. A typical starting point is a 10- to 50-fold molar excess of the crosslinker over the total protein concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Analysis: The crosslinked protein conjugate is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry, to confirm the formation of the crosslinked product.

Visualizations

Reaction Mechanism

cluster_0 This compound Mediated Crosslinking Tz_Protein_A Tz-Protein A Crosslinked_Product Protein A - Dihydropyridazine - PEG4 - Dihydropyridazine - Protein B Tz_Protein_A->Crosslinked_Product IEDDA Reaction Tz_Protein_B Tz-Protein B Tz_Protein_B->Crosslinked_Product IEDDA Reaction TCO_PEG4_TCO This compound TCO_PEG4_TCO->Crosslinked_Product

Caption: this compound crosslinking reaction.

Experimental Workflow

cluster_1 Experimental Workflow for this compound Crosslinking A Prepare Tz-Protein A C Mix Tz-Proteins & Add this compound A->C B Prepare Tz-Protein B B->C D Incubate (30-60 min, RT) C->D E Analysis (SDS-PAGE, MS) D->E cluster_2 Probing a Protein Complex with this compound P1 Protein 1 (e.g., Receptor) P1_Tz Functionalize P1 with Tetrazine P1->P1_Tz P2 Protein 2 (e.g., Ligand) P2_Tz Functionalize P2 with Tetrazine P2->P2_Tz Interaction Allow P1-Tz and P2-Tz to Interact P1_Tz->Interaction P2_Tz->Interaction Crosslink Add this compound to Covalently Trap the Complex Interaction->Crosslink Analysis Analyze Crosslinked Complex (e.g., identify interaction sites by MS) Crosslink->Analysis

References

Methodological & Application

Application Notes: TCO-PEG4-TCO Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The crosslinking of proteins is a fundamental technique in biochemical research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). Among the most advanced methods for this purpose is the use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast, highly specific, and proceeds rapidly under physiological conditions without the need for catalysts.[2][3]

The TCO-PEG4-TCO linker is a homobifunctional crosslinker designed to bridge two protein molecules that have been functionalized with tetrazine moieties. The central polyethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves the overall biocompatibility of the resulting conjugate.[4] This application note provides a detailed protocol for the use of this compound in protein-protein crosslinking.

Reaction Mechanism

The core of this crosslinking strategy is the IEDDA reaction. An electron-deficient tetrazine reacts with an electron-rich, strained trans-cyclooctene.[5] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[2][6] The reaction is highly efficient and selective, showing no cross-reactivity with other functional groups found in biological systems.[2][6]

Reaction_Mechanism cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Crosslinking Protein_A_NH2 Protein A (with Lysine -NH2) Tz_NHS Tetrazine-PEG-NHS Protein_A_NH2->Tz_NHS Protein_A_Tz Tetrazine-Functionalized Protein A Tz_NHS->Protein_A_Tz TCO_Linker This compound Protein_A_Tz->TCO_Linker Protein_B_Tz Tetrazine-Functionalized Protein B Protein_B_Tz->TCO_Linker Crosslinked_Product Crosslinked Protein A - Protein B Conjugate TCO_Linker->Crosslinked_Product

Figure 1: General scheme for protein crosslinking using this compound.

Experimental Protocols

This section details the two main phases of the crosslinking process: functionalizing the target proteins with tetrazine and the subsequent crosslinking reaction using the this compound linker.

Protocol 1: Protein Functionalization with Tetrazine-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine residues) on proteins with a tetrazine-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS)

  • Methyltetrazine-PEG4-NHS ester or similar

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS using a spin desalting column.[2] The recommended protein concentration is between 1-10 mg/mL.[1]

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[1]

  • Activation Reaction:

    • For every 100 µL of protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the acylation of primary amines.[2][7]

    • Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[1][4] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][2]

  • Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4][7]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester and reaction byproducts using a spin desalting column equilibrated with PBS.[1][7]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (~310 nm or ~520-540 nm, depending on the tetrazine structure) and the protein (~280 nm).[1]

Protocol 2: Crosslinking with this compound

This protocol describes the final ligation step to form the protein-protein conjugate.

Materials:

  • Two different tetrazine-functionalized proteins (Protein A-Tz and Protein B-Tz) from Protocol 1

  • This compound linker

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • Combine the two tetrazine-functionalized proteins in a microcentrifuge tube.

    • Add the this compound linker to the protein mixture. A 0.5:1 molar ratio of this compound to total tetrazine-protein is a good starting point (assuming a 1:1 final conjugate of Protein A to Protein B is desired). A slight excess of the crosslinker can be used to drive the reaction.

    • Incubate the mixture for 30-120 minutes at room temperature with gentle rotation.[1][6] Reaction times can be extended or performed at 4°C if protein stability is a concern.[4]

  • Monitoring the Reaction: The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in its absorbance between 510 and 550 nm.[2][8]

  • Purification and Analysis:

    • The resulting conjugate can be purified from unreacted components using size-exclusion chromatography (SEC).

    • Analyze the reaction products by SDS-PAGE, which will show the appearance of a new, higher molecular weight band corresponding to the crosslinked conjugate.[9]

Experimental_Workflow cluster_P1 Protocol 1: Protein Functionalization cluster_P2 Protocol 2: Crosslinking Reaction P1_Start Start with Protein A & Protein B P1_Prep Prepare Protein in Amine-Free Buffer (PBS) P1_Start->P1_Prep P1_React Add Tetrazine-NHS Ester (5-20x molar excess) Incubate 30-60 min @ RT P1_Prep->P1_React P1_Quench Quench Reaction (1M Tris-HCl) P1_React->P1_Quench P1_Purify Purify via Spin Desalting Column P1_Quench->P1_Purify P1_End Obtain Tetrazine-Functionalized Proteins (Tz-Prot-A, Tz-Prot-B) P1_Purify->P1_End P2_Start Combine Tz-Prot-A & Tz-Prot-B P1_End->P2_Start Proceed to Crosslinking P2_React Add this compound Linker Incubate 30-120 min @ RT P2_Start->P2_React P2_Analyze Analyze (SDS-PAGE, SEC) P2_React->P2_Analyze P2_End Purified Crosslinked Conjugate P2_Analyze->P2_End

Figure 2: Experimental workflow for this compound protein crosslinking.

Data Presentation

The success of a crosslinking experiment is determined by several quantitative parameters. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Recommended Reaction Parameters for Protein Functionalization & Crosslinking

Parameter Protein Functionalization (Tz-NHS) Crosslinking Reaction (TCO-Tz) Reference
Protein Concentration 1 - 10 mg/mL 1 - 5 mg/mL [1][6]
Buffer System PBS, pH 7.4 PBS, pH 6-9 [1][8]
Molar Ratio (Reagent:Protein) 5-20x excess of Tz-NHS ester 1.05-1.5x excess of one protein or linker [1][2]
Reaction Temperature Room Temperature Room Temperature or 4°C [1][6]
Reaction Time 30 - 60 minutes 30 - 120 minutes [1][4]

| Solvent for Reagents | Anhydrous DMSO | Anhydrous DMSO |[1] |

Table 2: Key Performance Metrics for Tetrazine-TCO Ligation

Metric Typical Value Analytical Method Reference
Reaction Kinetics (k₂) 10³ - 10⁷ M⁻¹s⁻¹ Stopped-flow Spectrophotometry [2][6]
Conjugation Efficiency > 95% HPLC, SDS-PAGE [1]
Degree of Labeling (DOL) 2 - 8 (empirically determined) UV-Vis Spectroscopy, Mass Spectrometry [1]
Byproduct Formation Nitrogen gas (N₂) only - [2][6]

| Required Conditions | Catalyst-free, physiological pH | - |[2][3] |

Note on PEG Spacers: The inclusion of a PEG spacer, such as the PEG4 unit in this crosslinker, is critical. Studies have shown that a PEG4 spacer can increase the amount of functionally active TCO on an antibody by more than four-fold compared to a linker without a spacer.[9][10] This is because the hydrophilic PEG chain prevents the hydrophobic TCO group from burying itself within the protein structure, thus keeping it accessible for reaction.[10]

References

Application Note: A Step-by-Step Guide to TCO-Tetrazine Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation has become a leading bioorthogonal reaction, valued for its exceptional speed, specificity, and biocompatibility.[1][2] This reaction is a type of "click chemistry" based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-poor tetrazine and a strained, electron-rich TCO.[2][3] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[1][4]

Key advantages of the TCO-tetrazine ligation include its catalyst-free nature, allowing it to proceed rapidly under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic copper catalysts.[4][5] This makes it an ideal tool for a wide range of applications in complex biological environments, including live-cell imaging, antibody-drug conjugation (ADCs), pretargeted imaging, and theranostics development.[2][5][6] The reaction's ultrafast kinetics, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, enable efficient conjugation even at low, nanomolar to micromolar concentrations of reactants.[5][6][7]

Quantitative Data Summary

The efficiency and kinetics of the TCO-tetrazine ligation can be influenced by the specific substituents on both the TCO and tetrazine moieties.[7][8] Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly increase the reaction rate.[7] The following table summarizes key quantitative data for this reaction.

ParameterValue / RangeKey Considerations
**Second-Order Rate Constant (k₂) **Up to 10⁶ - 10⁷ M⁻¹s⁻¹Rate is dependent on the specific TCO and tetrazine derivatives used.[7][8][9] Strained TCOs and tetrazines with electron-withdrawing groups exhibit faster kinetics.[10]
Optimal Reaction pH 6.0 - 9.0The reaction is robust across a broad pH range.[9][11] For labeling with NHS esters, an amine-free buffer (e.g., PBS) is crucial.[10][11]
Reaction Temperature Room Temperature (25°C) to 37°CReactions can be performed at 4°C, but may require longer incubation times.[12] Gentle heating to 37°C can increase the reaction rate.[10][12]
Recommended Stoichiometry 1:1 to 1:1.5 (TCO:Tetrazine)A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule is often used to drive the reaction to completion.[3][4][13]
Reaction Monitoring Disappearance of Tetrazine AbsorbanceThe reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry at 510-550 nm.[5][8][9]
Byproducts Nitrogen Gas (N₂)The reaction is very clean, with N₂ as the only byproduct, simplifying purification.[4][8]

Experimental Protocols

Herein are detailed methodologies for the activation of biomolecules and subsequent TCO-tetrazine ligation.

Protocol 1: Activation of a Protein with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer like PBS. If the current buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.[5][13]

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11][13]

  • Activation Reaction:

    • To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[3][9]

    • Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3][11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3][11]

  • Quench Reaction (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][13] Incubate for 5-15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.[1][3] The TCO-labeled protein is now ready for ligation or storage at 4°C.[1]

Protocol 2: Activation of a Protein with Tetrazine-NHS Ester

This protocol details the labeling of a protein with a tetrazine moiety.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: As described in Protocol 1, ensure the protein is in an amine-free buffer.[5]

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[5]

  • Activation Reaction:

    • To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[9]

    • Add a 10 to 20-fold molar excess of the tetrazine-NHS ester stock solution.[10]

  • Incubation: Incubate for 60 minutes at room temperature with gentle mixing.[9]

  • Quench Reaction (Optional): Stop the reaction as described in Protocol 1.[13]

  • Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove excess reagents.[9] The protein is now ready for the ligation step.

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the final ligation step to conjugate the TCO-activated and tetrazine-activated proteins.

Materials:

  • TCO-activated protein (from Protocol 1)

  • Tetrazine-activated protein (from Protocol 2)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the purified TCO-activated protein with the tetrazine-activated protein in the reaction buffer.[5] A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) is often recommended to ensure complete consumption of the TCO-protein.[3][4]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle rotation.[1][4] For reactions involving sensitive molecules or performed at 4°C, a longer incubation time may be necessary.[4][8]

  • Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.[5] Alternatively, the reaction can be tracked by measuring the decrease in the tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.[4][5]

  • Purification and Storage: The resulting conjugate is ready for use. If necessary, the final conjugate can be purified by size exclusion chromatography to remove any unreacted proteins.[10][13] Store the final conjugate at 4°C.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling with NHS Ester Hydrolysis of NHS ester: Moisture in the air or solvent can hydrolyze the reactive ester.Allow the NHS ester vial to equilibrate to room temperature before opening.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][11]
Buffer contains primary amines: Buffers like Tris or glycine will compete with the protein for the NHS ester.Perform the labeling reaction in an amine-free buffer such as PBS.[1][11]
Low Ligation Efficiency Steric hindrance: Bulky molecules near the TCO or tetrazine can impede their interaction.Incorporate a flexible PEG spacer into the linker to improve the accessibility of the reactive moieties.[1][12]
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conjugation.Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can help drive the reaction to completion.[1]
Degradation of reactants: TCOs can be sensitive to thiols, while some tetrazines can degrade in aqueous media.[12]Use freshly prepared solutions or reagents that have been stored properly under inert atmosphere and protected from light.[12]
Precipitation in Reaction Mixture Poor solubility: Reactants or the final conjugate may have poor solubility in the aqueous reaction buffer.Incorporate PEG linkers to enhance aqueous solubility.[11] Add a small amount of a compatible organic co-solvent like DMSO or DMF, after verifying its compatibility with your biological system.[11]

Visualizations

Experimental Workflow Diagram

TCO_Tetrazine_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_ligation Bioconjugation ProtA Protein A ActivationA Activation (Protocol 1) ProtA->ActivationA TCO_NHS TCO-NHS Ester TCO_NHS->ActivationA PurifyA Purification (Desalting) ActivationA->PurifyA TCO_ProtA TCO-Activated Protein A Ligation TCO-Tetrazine Ligation (Protocol 3) TCO_ProtA->Ligation PurifyA->TCO_ProtA ProtB Protein B ActivationB Activation (Protocol 2) ProtB->ActivationB Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->ActivationB PurifyB Purification (Desalting) ActivationB->PurifyB Tz_ProtB Tetrazine-Activated Protein B Tz_ProtB->Ligation PurifyB->Tz_ProtB Final_Conj Final Protein-Protein Conjugate Ligation->Final_Conj

Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.

Reaction Mechanism Diagram

TCO_Tetrazine_Mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation reaction.

References

Revolutionizing Bioconjugation: Advanced Crosslinking with TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, enabling the precise and efficient linkage of biomolecules in complex biological environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazine.[1][2] This reaction proceeds with exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions, and without the need for cytotoxic catalysts, making it ideal for in vivo applications.[3][4] The homobifunctional linker, TCO-PEG4-TCO, leverages this powerful chemistry for advanced crosslinking applications, enabling the creation of complex biomolecular architectures with high precision and stability.[5][6]

The this compound linker features two TCO moieties separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The TCO groups provide the reactive handles for the IEDDA reaction, while the PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[7][8][9] This unique structure makes this compound an invaluable tool for applications such as creating antibody-drug conjugates (ADCs), developing targeted therapies, and assembling protein-protein conjugates.[4][10]

This document provides detailed application notes and experimental protocols for utilizing this compound in bioconjugation, with a focus on crosslinking tetrazine-modified biomolecules.

Key Features and Applications

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations.[2][7]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups react selectively with each other, avoiding side reactions with native biological functional groups.[1][11]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, room temperature) without the need for toxic catalysts.[1][3]

  • Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting conjugate, while also providing flexibility to minimize steric hindrance between the conjugated molecules.[7][8]

  • Versatile Applications: this compound is ideal for:

    • Crosslinking proteins and antibodies: Creating dimers or multimeric protein complexes.

    • Antibody-Drug Conjugate (ADC) development: Linking two drug molecules to a single antibody or creating more complex ADC architectures.[10]

    • Targeted Drug Delivery: Assembling targeted therapeutic complexes.[4]

    • PROTAC Development: Synthesizing Proteolysis Targeting Chimeras (PROTACs).[6][12]

Quantitative Data: Reaction Kinetics

The performance of bioorthogonal reactions is often compared based on their second-order rate constants. The TCO-tetrazine reaction exhibits significantly faster kinetics than other common click chemistry reactions.

Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
TCO-Tetrazine Ligation (IEDDA) > 800 to 1 x 10⁶ Exceptionally fast, catalyst-free, bioorthogonal, forms a stable dihydropyridazine linkage. [1][2][7]
Strain-Promoted Alkyne-Azide Cycloaddition0.1 to 1.0Copper-free but significantly slower than TCO-tetrazine ligation.
Copper-Catalyzed Alkyne-Azide Cycloaddition10 to 100Faster than SPAAC, but requires a cytotoxic copper catalyst.

Experimental Protocols

The following protocols describe the crosslinking of two distinct tetrazine-modified proteins (Protein-A-Tz and Protein-B-Tz) using the homobifunctional linker this compound.

Materials and Reagents
  • Tetrazine-modified Protein A (Protein-A-Tz)

  • Tetrazine-modified Protein B (Protein-B-Tz)

  • This compound linker

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent (optional): e.g., excess tetrazine-containing small molecule

  • Size-Exclusion Chromatography (SEC) system for purification

Protocol 1: Crosslinking of Two Tetrazine-Modified Proteins

This protocol outlines the procedure for crosslinking two proteins that have been pre-functionalized with tetrazine moieties.

1. Preparation of Reagents:

  • Prepare stock solutions of Protein-A-Tz and Protein-B-Tz in the reaction buffer (PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

2. Crosslinking Reaction:

  • In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz.

  • Add the this compound stock solution to the protein mixture. A 0.5 molar equivalent of this compound relative to the total protein concentration is recommended as a starting point (assuming a 1:2 stoichiometry of linker to protein). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[7] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]

3. Quenching (Optional):

  • To quench any unreacted TCO groups, a small molar excess of a tetrazine-containing small molecule can be added. Incubate for an additional 15-30 minutes.

4. Purification:

  • Purify the crosslinked protein conjugate from unreacted components and byproducts using size-exclusion chromatography (SEC).

  • The purified conjugate can be stored at 4°C.[7]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Prepare Protein-A-Tz Stock Solution D Combine Protein-A-Tz and Protein-B-Tz A->D B Prepare Protein-B-Tz Stock Solution B->D C Prepare this compound Stock Solution E Add this compound Linker C->E D->E F Incubate at Room Temperature (30-60 min) E->F G Purify via Size-Exclusion Chromatography (SEC) F->G H Characterize and Store Crosslinked Conjugate G->H

Caption: Workflow for crosslinking two tetrazine-modified proteins with this compound.

TCO-Tetrazine IEDDA Reaction Mechanism

G cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition cluster_1 Crosslinked Product cluster_2 Byproduct Protein_A_Tz Protein-A-Tetrazine Dihydropyridazine Protein-A-(Dihydropyridazine)-PEG4-(Dihydropyridazine)-Protein-B Protein_A_Tz->Dihydropyridazine + TCO_PEG4_TCO This compound TCO_PEG4_TCO->Dihydropyridazine + Protein_B_Tz Protein-B-Tetrazine Protein_B_Tz->Dihydropyridazine + N2 N₂ (gas) G cluster_0 Targeted Drug Delivery Construct cluster_1 Cellular Interaction cluster_2 Drug Action ADC Targeting Ligand-Tz + This compound + Drug-Tz Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Release Drug Release Lysosome->Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis

References

Application Notes and Protocols for Polymer Synthesis via TCO-PEG4-TCO and Bis-Tetrazine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal click chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it an invaluable tool for in vivo imaging, targeted drug delivery, and the synthesis of advanced biomaterials.[3][4]

These application notes provide a detailed overview and protocols for the synthesis of polymers through the step-growth polymerization of a difunctional TCO-PEG4-TCO monomer with a bis-tetrazine linker. This approach allows for the creation of well-defined polymers with a backbone constructed through the highly efficient and specific TCO-tetrazine ligation. The resulting polymers can be designed to be biodegradable and are suitable for a variety of biomedical applications, including the development of sophisticated drug delivery systems.[5][6]

Reaction Mechanism

The polymerization proceeds via a [4+2] cycloaddition cascade. The electron-deficient tetrazine rings of the bis-tetrazine linker react with the strained, electron-rich double bonds of the this compound monomer. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates nitrogen gas (N₂) and forms a stable dihydropyridazine linkage, driving the polymerization reaction forward.[2][7]

cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Reaction cluster_product Product TCO_PEG4_TCO This compound Cycloaddition [4+2] Cycloaddition TCO_PEG4_TCO->Cycloaddition Bis_Tetrazine Bis-Tetrazine Bis_Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_DA Polymer Linear Polymer Chain (-[Dihydropyridazine-PEG4]-n) Retro_DA->Polymer

Figure 1: TCO-Tetrazine Polymerization Mechanism.

Quantitative Data

The kinetics of the TCO-tetrazine reaction are exceptionally fast, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[3] The rate is influenced by the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[2] For the synthesis of polymers, the stoichiometry of the monomers is a critical parameter for controlling the molecular weight.

Table 1: Reaction Parameters for TCO-Tetrazine Polymerization

ParameterValue/RangeNotes
Reactants This compound, Bis-TetrazineDifunctional monomers for linear polymer synthesis.
Stoichiometry 1:1 molar ratioOptimal for achieving high molecular weight polymers.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile, or aqueous buffers (e.g., PBS)Solvent choice depends on monomer solubility.
Temperature Room Temperature (20-25°C)The reaction is efficient at ambient temperatures.
Reaction Time 30 minutes - 4 hoursReaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[6]
Concentration 10-100 mMHigher concentrations can favor polymer formation.

Table 2: Typical Properties of Polymers from TCO-Tetrazine Reaction

PropertyTypical ValueCharacterization Method
Number Average Molecular Weight (Mn) 5 - 50 kDaGel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 8 - 80 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC (Mw/Mn)
Appearance Colorless to pale yellow solidVisual Inspection

Experimental Protocols

Protocol 1: Synthesis of Linear Polymer via TCO-Tetrazine Step-Growth Polymerization

This protocol describes the synthesis of a linear polymer using this compound and a bis-tetrazine linker in an organic solvent.

Materials:

  • This compound

  • Bis-tetrazine linker (e.g., 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Glass reaction vial with a magnetic stir bar

  • Syringes and needles

Procedure:

  • Preparation of Monomer Solutions:

    • In a glovebox or under an inert atmosphere, prepare a 100 mM stock solution of this compound in anhydrous DCM.

    • Prepare a 100 mM stock solution of the bis-tetrazine linker in anhydrous DCM.

  • Polymerization Reaction:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add the desired volume of the this compound stock solution.

    • While stirring, add an equimolar amount of the bis-tetrazine stock solution dropwise to the this compound solution.

    • Seal the vial under an inert atmosphere (Argon or Nitrogen).

    • Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the pink/red color of the tetrazine indicates the progress of the reaction.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, precipitate the polymer by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Wash the polymer pellet with cold diethyl ether two more times to remove unreacted monomers and oligomers.

    • Dry the purified polymer under vacuum overnight.

Protocol 2: Characterization of the Synthesized Polymer

1. Gel Permeation Chromatography (GPC):

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF) or DMF with 0.1% LiBr.

  • Calibration: Use polystyrene or PEG standards for calibration.

  • Sample Preparation: Dissolve a small amount of the dried polymer (1-2 mg/mL) in the mobile phase and filter through a 0.22 µm syringe filter before injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Confirm the polymer structure and the formation of the dihydropyridazine linkage.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Look for the disappearance of the characteristic TCO alkene protons and the appearance of new signals corresponding to the dihydropyridazine ring protons.

Experimental Workflow and Application

The synthesized polymers can be utilized in various biomedical applications, such as the development of nanoparticles for targeted drug delivery.

cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application: Drug Delivery Monomers This compound & Bis-Tetrazine Monomers Polymerization Step-Growth Polymerization (DCM, RT, 2-4h) Monomers->Polymerization Purification Precipitation in Diethyl Ether Polymerization->Purification GPC GPC Analysis (Mn, Mw, PDI) Purification->GPC NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR Nanoparticle_Formation Nanoparticle Formulation (e.g., Self-Assembly) Purification->Nanoparticle_Formation Drug_Loading Drug Encapsulation Nanoparticle_Formation->Drug_Loading Targeting Surface Functionalization (e.g., with Antibodies) Drug_Loading->Targeting Delivery Targeted Drug Delivery to Cancer Cells Targeting->Delivery

Figure 2: Experimental Workflow for Polymer Synthesis and Application.

Application Example: Targeted Drug Delivery to Inhibit a Signaling Pathway

Polymers synthesized via TCO-tetrazine chemistry can be formulated into nanoparticles to encapsulate therapeutic agents. For instance, these nanoparticles can be loaded with a MEK inhibitor and surface-functionalized with antibodies targeting receptors overexpressed on cancer cells. Upon reaching the target cells, the nanoparticles are internalized, releasing the drug to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.

cluster_pathway Targeted Inhibition of the RAS/RAF/MEK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Drug_Delivery TCO-Tetrazine Polymer Nanoparticle with MEK Inhibitor Drug_Delivery->MEK

References

Application Notes and Protocols for Creating Antibody-TCO-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of trans-cyclooctene (TCO) moieties to antibodies, specifically focusing on the use of a TCO-PEG4-TCO linker. This protocol is designed for researchers in academia and industry who are developing antibody-drug conjugates (ADCs), targeted imaging agents, or other advanced bioconjugates. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2][3]

The methodology is based on the robust and widely used N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on the antibody, primarily the ε-amino group of lysine residues, to form stable amide bonds.[1][2][3][4] This is followed by a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO-functionalized antibody and a tetrazine-labeled molecule of interest.[1][5][6] This "click chemistry" approach allows for precise and rapid conjugation under mild, biocompatible conditions.[1][5][7]

Principle of the Method

The creation of an antibody-TCO-PEG4-TCO conjugate is a two-stage process:

  • Antibody Modification: The antibody is first reacted with a this compound linker that has been activated with an NHS ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond, covalently attaching the this compound linker.[1][3]

  • Bioorthogonal Ligation: The resulting TCO-modified antibody is then ready for a subsequent "click" reaction with a molecule functionalized with a tetrazine (Tz) moiety.[1][3] This reaction is exceptionally fast and specific, proceeding efficiently at low concentrations without the need for a catalyst.[1][5]

Experimental Workflow

The overall experimental workflow for creating and utilizing antibody-TCO-PEG4-TCO conjugates is depicted below.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization & Application Ab_Prep Antibody Preparation Conjugation_Reaction Conjugation Reaction Ab_Prep->Conjugation_Reaction Linker_Prep This compound-NHS Ester Preparation Linker_Prep->Conjugation_Reaction Quenching Quenching Reaction Conjugation_Reaction->Quenching Purification Purification of Ab-TCO Conjugate Quenching->Purification Characterization Characterization (DOL, Purity) Purification->Characterization Bioorthogonal_Reaction Bioorthogonal Reaction with Tetrazine Probe Characterization->Bioorthogonal_Reaction reaction_pathway Antibody_Lysine Antibody with Primary Amines (Lysine) Conjugated_Ab Antibody-TCO-PEG4-TCO Conjugate Antibody_Lysine->Conjugated_Ab Amide Bond Formation TCO_NHS This compound-NHS Ester TCO_NHS->Conjugated_Ab NHS_leaving_group NHS (leaving group) Conjugated_Ab->NHS_leaving_group Final_Product Final Bioconjugate Conjugated_Ab->Final_Product iEDDA Click Reaction Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Final_Product

References

Revolutionizing Drug Discovery: TCO-PEG4-TCO in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of PROTAC efficacy. This document provides a detailed overview of the application of TCO-PEG4-TCO, a homo-bifunctional linker, in the development of PROTACs, with a focus on its role in facilitating modular synthesis and enabling innovative strategies such as in-cell self-assembly.

Introduction to this compound in PROTACs

This compound is a chemical linker featuring two trans-cyclooctene (TCO) groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This structure offers several advantages in PROTAC design:

  • Bioorthogonal Chemistry: The TCO moiety is a key component for "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1] This reaction is exceptionally fast, highly selective, and bioorthogonal, meaning it can proceed efficiently within a complex biological environment without interfering with native cellular processes.[2]

  • Modular PROTAC Assembly: The TCO-tetrazine ligation allows for a modular and highly efficient approach to PROTAC synthesis. Warheads (targeting the protein of interest, POI) and E3 ligase ligands can be independently functionalized with TCO or tetrazine groups and then rapidly conjugated in the final step of the synthesis. This modularity is highly advantageous for creating libraries of PROTACs with varying linkers, attachment points, and ligands to optimize degradation activity.[3]

  • Enhanced Physicochemical Properties: The PEG4 spacer is a flexible and hydrophilic chain that improves the aqueous solubility and cell permeability of the resulting PROTAC, which are often challenging properties for these relatively large molecules.[4]

  • "CLIPTAC" Strategy: A groundbreaking application of TCO-functionalized molecules is the in-cell self-assembly of PROTACs, termed "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs).[1][5] In this approach, a TCO-tagged warhead and a tetrazine-tagged E3 ligase ligand are separately administered to cells. These smaller, more permeable precursors then react inside the cell to form the active, full-length PROTAC, overcoming the delivery challenges associated with large, pre-assembled PROTACs.[5][6]

Quantitative Data: In-Cell PROTAC Formation and Degradation

The CLIPTAC strategy provides a powerful demonstration of the utility of TCO-tetrazine chemistry in PROTAC development. The following data from a study by Lebraud et al. illustrates the concentration-dependent degradation of the BRD4 protein in HeLa cells following the sequential addition of JQ1-TCO and Tz-thalidomide.[1]

JQ1-TCO Concentration (µM)Tz-thalidomide Concentration (µM)BRD4 Degradation in HeLa Cells
0.310Partial Degradation
110Partial Degradation
310Complete Degradation
1010Complete Degradation
100.3Partial Degradation
101Partial Degradation
103Complete Degradation
1010Complete Degradation

Data summarized from Lebraud, E., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing the TCO-tetrazine click chemistry enabled by linkers like this compound.

Protocol 1: Modular Synthesis of a PROTAC via TCO-Tetrazine Ligation

This protocol describes the final "click" reaction to assemble the complete PROTAC molecule from a TCO-functionalized warhead and a tetrazine-functionalized E3 ligase ligand.

Materials:

  • TCO-functionalized warhead (e.g., JQ1-TCO)

  • Tetrazine-functionalized E3 ligase ligand (e.g., Tz-thalidomide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vial

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized warhead (1.0 equivalent) in the chosen anhydrous solvent.

    • In a separate vial, dissolve the tetrazine-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the same solvent.

  • Reaction:

    • Add the tetrazine-functionalized ligand solution to the TCO-functionalized warhead solution.

    • Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.[7] The disappearance of the characteristic pink/red color of the tetrazine can be used for visual monitoring.

    • Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the product with the expected mass.

  • Purification:

    • Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context to determine key parameters like DC₅₀ and Dₘₐₓ.[8][9]

Materials:

  • Synthesized PROTAC

  • Appropriate cell line expressing the target protein

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (typically a serial dilution) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample, mix with loading buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (TCO-PEG4-Linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Warhead_TCO 1a. Functionalize Warhead with TCO Click_Reaction 2. TCO-Tetrazine Ligation (Click Chemistry) Warhead_TCO->Click_Reaction E3_Ligand_Tetrazine 1b. Functionalize E3 Ligand with Tetrazine E3_Ligand_Tetrazine->Click_Reaction Purification 3. HPLC Purification Click_Reaction->Purification Characterization 4. LC-MS/NMR Characterization Purification->Characterization Cell_Treatment 5. Cell Treatment with PROTAC Characterization->Cell_Treatment Synthesized PROTAC Cell_Lysis 6. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot 7. Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis (DC50/Dmax) Western_Blot->Data_Analysis Logical_Relationship cluster_cliptac CLIPTAC (In-Cell Assembly) Strategy cluster_advantages Advantages Precursors Small, Permeable Precursors (Warhead-TCO + E3 Ligand-Tetrazine) Cell_Entry Independent Cell Entry Precursors->Cell_Entry In_Cell_Click Intracellular TCO-Tetrazine Ligation Cell_Entry->In_Cell_Click Active_PROTAC Formation of Active PROTAC In_Cell_Click->Active_PROTAC Advantage1 Overcomes Poor Permeability of Large PROTACs In_Cell_Click->Advantage1 Advantage2 Enables Spatiotemporal Control In_Cell_Click->Advantage2 Degradation Target Protein Degradation Active_PROTAC->Degradation

References

Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated platforms for targeted drug delivery, advanced diagnostics, and in vivo imaging. This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using the heterobifunctional linker, TCO-PEG4-TCO. This linker facilitates a powerful and versatile bioconjugation strategy based on the principles of "click chemistry".

At the heart of this methodology is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is renowned for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.[1][2][3] The this compound linker possesses two terminal TCO groups, enabling the crosslinking of tetrazine-modified molecules or the assembly of multimeric nanostructures. The central tetraethylene glycol (PEG4) spacer enhances aqueous solubility, minimizes non-specific protein binding, and reduces steric hindrance, thereby improving the overall biocompatibility and performance of the functionalized nanoparticles.[2][4][5]

These attributes make this compound-modified nanoparticles highly valuable for a range of applications, including pre-targeted imaging and therapy, where a TCO-functionalized nanoparticle is first administered and allowed to accumulate at a target site, followed by a tetrazine-labeled therapeutic or imaging agent.[1][6][7][8]

Principle of Surface Modification

The surface modification of nanoparticles using this compound is a multi-step process that leverages the reactivity of the TCO groups. The specific strategy for attaching the this compound linker to the nanoparticle surface depends on the nanoparticle's inherent surface chemistry. For nanoparticles with surface functional groups like amines or thiols, a derivative of this compound, such as one with an NHS ester or maleimide group at one end, would be used for the initial covalent attachment. Subsequently, the terminal TCO group is available for the IEDDA click reaction with a tetrazine-modified molecule of interest. Alternatively, for passive adsorption, the hydrophobic TCO moieties can facilitate interaction with lipid-based nanoparticles.

The overall workflow can be generalized as follows:

  • Nanoparticle Preparation : Synthesis or acquisition of nanoparticles with appropriate surface chemistry.

  • Surface Functionalization : Covalent attachment of a TCO-PEG4-linker to the nanoparticle surface.

  • Purification : Removal of unreacted linker and byproducts.

  • Bioorthogonal "Click" Reaction : Conjugation of the TCO-functionalized nanoparticles with a tetrazine-modified molecule.

  • Final Purification and Characterization : Isolation and characterization of the final conjugated nanoparticle construct.

Data Presentation

The following tables summarize key quantitative data related to the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Characterization of Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 5< 0.1-25 ± 3
TCO-PEG4-Functionalized Nanoparticles115 ± 7< 0.15-20 ± 4
Final Conjugated Nanoparticles130 ± 10< 0.2-15 ± 5

Note: The values presented are representative and will vary depending on the specific nanoparticle type, size, and the nature of the conjugated molecule.

Table 2: Reaction Parameters for TCO-Tetrazine Ligation

ParameterValueReference
Second-Order Rate Constant (k)13,000 - 750,000 M⁻¹s⁻¹[6][8]
Recommended Molar Ratio (TCO:Tetrazine)1 : 1.5-5[9]
Typical Reaction Time< 30 minutes[10][11]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4[9]

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with TCO-PEG4-NHS Ester

This protocol describes the covalent attachment of a TCO-PEG4 linker to nanoparticles possessing surface primary amine groups using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, or liposomes)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) with 10 mM EDTA, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS, pH 7.4

  • Centrifugal filter units with an appropriate molecular weight cut-off

Procedure:

  • Preparation of Reagents :

    • Prepare a stock solution of TCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive.[4]

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction :

    • Add the TCO-PEG4-NHS ester stock solution to the nanoparticle suspension to achieve a 20-fold molar excess of the linker relative to the estimated available amine groups on the nanoparticles.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle, continuous mixing.

  • Quenching and Purification :

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the TCO-functionalized nanoparticles from excess linker and byproducts using centrifugal filter units.

    • Pellet the nanoparticles by centrifugation, discard the supernatant, and resuspend the pellet in fresh Washing Buffer. Repeat this washing step 2-3 times.[1]

  • Storage :

    • Resuspend the final TCO-functionalized nanoparticles in a suitable buffer for storage at 4°C.

Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol details the conjugation of a tetrazine-modified molecule (e.g., a fluorescent dye, targeting ligand, or therapeutic agent) to the TCO-functionalized nanoparticles.

Materials:

  • TCO-PEG4-functionalized nanoparticles (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup :

    • Disperse the TCO-PEG4-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the tetrazine-molecule is recommended to ensure a complete reaction.[9]

  • Incubation :

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very rapid.[10][11]

  • Purification :

    • Purify the final conjugated nanoparticles to remove any unreacted tetrazine-functionalized molecule. The purification method will depend on the nanoparticle type and may include centrifugation, dialysis, or size-exclusion chromatography.

Protocol 3: Characterization of Functionalized Nanoparticles

Thorough characterization at each stage of the functionalization process is crucial to confirm the success of the modification.

Methods:

  • Dynamic Light Scattering (DLS) : To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each successful conjugation step.[9]

  • Zeta Potential Measurement : To determine the surface charge of the nanoparticles. A change in zeta potential can indicate successful surface modification.[1]

  • UV-Vis Spectroscopy : If the tetrazine-functionalized molecule has a characteristic absorbance peak, UV-Vis spectroscopy can be used to confirm and quantify the conjugation.[1]

  • Thermogravimetric Analysis (TGA) : To quantify the amount of organic TCO-linker on the nanoparticle surface by measuring the weight loss upon heating.[1]

Mandatory Visualizations

G cluster_prep Step 1: Preparation cluster_func Step 2: Functionalization cluster_purify1 Step 3: Purification cluster_click Step 4: Click Reaction cluster_purify2 Step 5: Final Purification & Characterization Amine_NP Amine-Functionalized Nanoparticle Reaction_Mix Reaction Mixture (PBS, pH 7.5-8.0) Amine_NP->Reaction_Mix TCO_Linker TCO-PEG4-NHS Ester in DMSO TCO_Linker->Reaction_Mix Quench Quench with Tris Buffer Reaction_Mix->Quench Centrifuge Centrifugation/ Washing Quench->Centrifuge TCO_NP TCO-Functionalized Nanoparticle Centrifuge->TCO_NP Click_Reaction IEDDA Click Reaction (PBS, pH 7.4) TCO_NP->Click_Reaction Tz_Molecule Tetrazine-Modified Molecule Tz_Molecule->Click_Reaction Final_Purification Purification (e.g., Dialysis) Click_Reaction->Final_Purification Final_NP Final Conjugated Nanoparticle Final_Purification->Final_NP Characterization Characterization (DLS, Zeta, etc.) Final_NP->Characterization

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product cluster_applications Applications TCO_NP TCO-Functionalized Nanoparticle IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Click Reaction TCO_NP->IEDDA Tz_Molecule Tetrazine-Functionalized Molecule of Interest (e.g., Drug, Dye) Tz_Molecule->IEDDA Final_NP Surface-Modified Nanoparticle Conjugate IEDDA->Final_NP App1 Targeted Drug Delivery Final_NP->App1 leads to App2 In Vivo Imaging (PET, SPECT) Final_NP->App2 leads to App3 Advanced Diagnostics Final_NP->App3 leads to

References

Application Notes and Protocols for Live Cell Imaging Utilizing TCO-PEG4 Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for live cell imaging techniques that leverage the bioorthogonal reaction between a trans-cyclooctene (TCO)-modified molecule and a tetrazine-functionalized probe. The inclusion of a tetraethylene glycol (PEG4) linker enhances solubility and minimizes steric hindrance, making this chemistry particularly well-suited for applications in complex biological systems.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a strained trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and selective bioorthogonal reaction.[1][2] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for labeling and visualizing biomolecules in living cells.[3][4] The high specificity of the TCO-tetrazine ligation ensures that the labeling reaction does not interfere with native cellular processes.[5] This technology is instrumental in various applications, including real-time tracking of proteins, visualization of cellular structures, and the development of antibody-drug conjugates (ADCs).[1][6]

A common and effective strategy for live cell imaging using this chemistry is the "pre-targeting" approach.[3][7] In this method, a biomolecule of interest is first labeled with a TCO-modified targeting agent, such as an antibody. After unbound targeting agent is washed away, a tetrazine-functionalized imaging probe (e.g., a fluorescent dye) is added. The tetrazine probe rapidly and specifically reacts with the TCO-tagged biomolecule, enabling precise visualization.[3] This two-step process significantly improves the signal-to-noise ratio by minimizing background fluorescence from unbound probes.[3][5]

Key Features and Applications

  • Bioorthogonality: The TCO-tetrazine reaction is highly selective and does not interact with endogenous functional groups within the complex cellular environment.[4][5]

  • Rapid Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions, allowing for the efficient labeling of dynamic cellular events in real-time.[3][5]

  • High Specificity: The reaction enables the precise labeling of target biomolecules, leading to high-contrast imaging.

  • Versatility: This chemistry can be applied to a wide range of biomolecules, including proteins and antibodies, for various applications.[8]

  • Pre-targeting Strategies: Ideal for reducing background signal and improving imaging clarity in live cells.[3][7]

Applications Include:

  • Real-time tracking of protein dynamics, including localization and trafficking.[6]

  • Visualization of specific cellular structures.

  • High-contrast imaging of specific cell populations.

  • Development and evaluation of antibody-drug conjugates (ADCs).[6][8]

  • In vivo imaging in preclinical models.[9][10]

Quantitative Data

The following tables summarize key quantitative parameters for the TCO-tetrazine ligation relevant to live cell imaging experiments.

Parameter Value Significance Reference(s)
Second-Order Rate Constant (k₂) Up to 3.3 x 10⁶ M⁻¹s⁻¹Indicates extremely fast reaction kinetics, enabling efficient labeling at low concentrations.[1][5]
Typical Antibody Concentration 1-10 µg/mLOptimal range for achieving sufficient target labeling without causing cellular stress.[3][7]
Typical Tetrazine-Fluorophore Concentration 1-5 µMSufficient for rapid ligation to TCO-modified targets with minimal background.[3]
Incubation Time (Antibody) 1 hourGenerally adequate for antibody binding to cell surface targets.[3][7]
Incubation Time (Tetrazine-Fluorophore) 5-30 minutesThe rapid reaction kinetics allow for short incubation times, minimizing potential artifacts.[3][5]

Experimental Protocols

This section provides a detailed protocol for a typical live cell imaging experiment using a pre-targeting strategy with a TCO-modified antibody and a tetrazine-fluorophore.

Materials
  • Cells of interest cultured on glass-bottom imaging dishes

  • TCO-modified antibody specific to the target of interest

  • Tetrazine-functionalized fluorescent probe

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving probes

  • Fluorescence microscope with appropriate filters and a live-cell imaging chamber

Protocol 1: Live Cell Surface Labeling and Imaging

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody, followed by imaging with a tetrazine-fluorophore probe.[3][7]

1. Cell Preparation: a. Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 60-80%).[7] b. Ensure cells are healthy and adherent before starting the experiment.

2. Antibody Incubation (Pre-targeting): a. Prepare the TCO-modified antibody solution by diluting it in pre-warmed cell culture medium containing 1% BSA to a final concentration of 1-10 µg/mL.[3][7] b. Remove the culture medium from the cells and wash once with PBS.[3] c. Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator. For targets that may internalize, this step can be performed at 4°C.[3][7]

3. Washing: a. Remove the antibody solution. b. Wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[3][7]

4. Tetrazine-Fluorophore Labeling: a. Prepare the tetrazine-fluorophore solution by diluting a stock solution (typically 1-10 mM in DMSO) in pre-warmed cell culture medium to a final concentration of 1-5 µM.[3] b. Add the tetrazine-fluorophore solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.[3]

5. Final Wash and Imaging: a. Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium.[3] b. Replace with fresh, pre-warmed medium suitable for imaging. c. Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Use the appropriate excitation and emission filters for the chosen fluorophore.[3][6]

Visualizations

Bioorthogonal TCO-Tetrazine Reaction

cluster_reactants Reactants cluster_product Product TCO TCO-modified Biomolecule plus + Tetrazine Tetrazine-Fluorophore Product Fluorescently Labeled Biomolecule Tetrazine->Product iEDDA Cycloaddition (Bioorthogonal)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

Experimental Workflow for Pre-targeting Live Cell Imaging

A 1. Plate and culture cells on glass-bottom dish B 2. Incubate with TCO-modified antibody (1 hr, 37°C) A->B C 3. Wash 3x to remove unbound antibody B->C D 4. Add Tetrazine-Fluorophore (5-15 min, 37°C) C->D E 5. Wash 2x to remove unbound probe D->E F 6. Live cell imaging via fluorescence microscopy E->F

Caption: Step-by-step workflow for the pre-targeting live cell imaging protocol.

Example Signaling Pathway: Receptor Internalization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor TCO-labeled Receptor Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking

Caption: Simplified pathway of receptor-mediated endocytosis, a process trackable with this technique.

References

Application Notes and Protocols for TCO-PEG4-TCO in the Construction of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has been significantly advanced by the advent of bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and high specificity, enabling the precise construction of ADCs under mild, physiological conditions.[1][2] This "click chemistry" approach circumvents the need for catalysts and allows for the creation of homogenous ADCs with controlled drug-to-antibody ratios (DAR), a critical quality attribute that influences the therapeutic window.[3]

This document provides detailed application notes and protocols for the use of TCO-containing linkers, with a focus on TCO-PEG4 derivatives, in the construction of ADCs. We will cover the modification of antibodies with TCO moieties, the preparation of tetrazine-functionalized drug payloads, the final ADC conjugation, and methods for characterization and in vitro evaluation.

Principle of TCO-Tetrazine Ligation in ADC Construction

The core of this methodology is the rapid and specific iEDDA reaction between a TCO-functionalized antibody and a tetrazine-modified cytotoxic drug. The process typically involves two main stages:

  • Antibody Modification: The monoclonal antibody (mAb) is functionalized with a TCO group. This is commonly achieved by reacting the primary amines on lysine residues of the antibody with an amine-reactive TCO-linker, such as TCO-PEG4-NHS ester.[4] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance, which can improve the accessibility of the TCO group.[5]

  • Payload Conjugation: A potent cytotoxic drug is separately functionalized with a tetrazine moiety. This tetrazine-payload is then "clicked" onto the TCO-modified antibody to form the final ADC.[2]

The homobifunctional linker, TCO-PEG4-TCO, can be utilized to create unique ADC architectures, such as intramolecular crosslinking for stabilization or the formation of antibody dimers for enhanced signaling or avidity.

Data Presentation

Table 1: Impact of PEG Spacer Length on TCO Linker Reactivity
LinkerPEG UnitsFunctional TCO Reactivity (%)Fold Improvement (vs. NHS-TCO)Reference
NHS-TCO0~11%1x[5]
NHS-PEG4-TCO4~47%> 4x[5]
DBCO-PEG4-TCO4High> 5x[5]
DBCO-PEG24-TCO24High3-4x[5]

This data highlights the significant improvement in the functional reactivity of TCO linkers when a hydrophilic PEG spacer is incorporated, which prevents the hydrophobic TCO group from being masked by the antibody.[5]

Table 2: Recommended Reaction Parameters for TCO-Tetrazine Ligation
ParameterRecommended ConditionsNotesReference
Stoichiometry 1.05 - 1.5 molar excess of tetrazineThe optimal ratio should be determined empirically for each specific antibody-payload pair.[1][1]
pH 6.0 - 9.0For NHS ester labeling of antibodies, a pH of 7.2-9.0 in an amine-free buffer is recommended.[1]
Temperature Room Temperature (25°C) or 37°CLower temperatures may require longer incubation times.[1]
Duration 10 - 60 minutesCan be extended for less reactive partners.[1]
Solvents Aqueous buffers (e.g., PBS), with minimal organic co-solvent (e.g., DMSO)Keep final DMSO concentration below 10% (v/v) to maintain antibody stability.[6]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), buffer exchange into the Reaction Buffer to a final concentration of 2-5 mg/mL using a desalting column.

  • TCO-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.

    • Gently mix and incubate for 60 minutes at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.

Protocol 2: Synthesis of a Tetrazine-Modified Drug Payload

This protocol outlines a general procedure for functionalizing an amine-containing drug payload with a tetrazine moiety using a tetrazine-acid.

Materials:

  • Amine-containing drug payload

  • Methyltetrazine-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Tetrazine-Acid:

    • Dissolve the methyltetrazine-acid in anhydrous DMF.

    • Add EDC and NHS (or DCC) to the solution to activate the carboxylic acid.

  • Conjugation to Payload:

    • In a separate flask, dissolve the amine-containing payload in anhydrous DMF.

    • Slowly add the activated tetrazine solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the resulting tetrazine-payload conjugate by reverse-phase HPLC.

Protocol 3: ADC Formation via TCO-Tetrazine Ligation

This protocol describes the final "click" reaction between the TCO-modified antibody and the tetrazine-modified payload.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-modified payload (from Protocol 2)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the tetrazine-payload in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the tetrazine-payload stock solution to the TCO-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of the ADC:

    • Purify the final ADC using SEC to remove unreacted payload and any aggregates.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Mass Spectrometry (MS): LC-MS is a powerful technique to determine the exact mass of the different ADC species, allowing for precise DAR calculation and distribution analysis.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[8]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates or fragments in the final ADC product.[9]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the in vitro potency (IC50) of the ADC on target cancer cells.[10]

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • ADC and unconjugated drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated drug in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC/drug dilutions. Include untreated cells as a control.

    • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mandatory Visualization

ADC_Construction_Workflow cluster_antibody_prep Part 1: Antibody Modification cluster_payload_prep Part 2: Payload Functionalization cluster_conjugation Part 3: ADC Conjugation mAb Monoclonal Antibody (mAb) tco_mAb TCO-Modified mAb mAb->tco_mAb Lysine Conjugation tco_linker TCO-PEG4-NHS Ester tco_linker->tco_mAb ADC Antibody-Drug Conjugate (ADC) tco_mAb->ADC iEDDA 'Click' Reaction drug Cytotoxic Drug (Payload) tz_drug Tetrazine-Payload drug->tz_drug Amide Coupling tz_linker Tetrazine-Acid tz_linker->tz_drug tz_drug->ADC

Caption: Workflow for constructing an ADC using TCO-PEG4-NHS ester and a tetrazine-modified payload.

TCO_Tetrazine_Reaction TCO TCO-Antibody ADC ADC TCO->ADC Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-Payload Tetrazine->ADC N2 N₂ ADC->N2 Retro-Diels-Alder

Caption: The bioorthogonal iEDDA reaction between a TCO-modified antibody and a tetrazine-payload.

Troubleshooting

Table 3: Troubleshooting Guide for TCO-Tetrazine Conjugation
ProblemPossible CauseSuggested SolutionReference
Low or No Conjugation Efficiency Degraded TCO or tetrazine reagentsStore reagents properly at -20°C, protected from light and moisture. Prepare stock solutions fresh in anhydrous solvents.[11]
Inactive NHS ester for antibody modificationUse anhydrous solvents for NHS ester stock solution. Use amine-free buffers (pH 7.2-9.0) for the reaction.[1]
Suboptimal reaction conditionsOptimize stoichiometry (1.05-1.5x excess of tetrazine). Ensure pH is between 6.0 and 9.0.[1]
High DAR and/or Product Aggregation Excessive molar ratio of linker during antibody modificationTitrate the molar excess of the TCO-linker to achieve the target DAR.[3]
Increased hydrophobicity of the ADCIncorporate a more hydrophilic PEG spacer in the linker. Optimize the DAR to a lower value (e.g., 2-4).[3]
Harsh reaction conditionsMaintain physiological pH and temperature during conjugation to prevent antibody denaturation.[3]

Conclusion

The use of TCO-PEG4 linkers in conjunction with tetrazine-modified payloads offers a robust and efficient platform for the construction of next-generation ADCs. The rapid kinetics and high specificity of the iEDDA reaction allow for precise control over the conjugation process, leading to the production of homogenous ADCs with optimized therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this powerful bioorthogonal chemistry in their ADC development programs.

References

Application Notes and Protocols: Synthesis of Biomaterials Using TCO-PEG4-TCO Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the TCO-PEG4-TCO crosslinker for the synthesis of advanced biomaterials. The protocols focus on the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction, to form hydrogels with tunable properties for applications in drug delivery, tissue engineering, and 3D cell culture.

Introduction

The this compound crosslinker is a homobifunctional molecule featuring two trans-cyclooctene (TCO) groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. TCO is a strained alkene that participates in exceptionally fast and highly specific bioorthogonal "click" reactions with tetrazine (Tz)-functionalized molecules.[1][2] This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, proceeds rapidly under mild, physiological conditions without the need for catalysts, making it ideal for applications involving sensitive biological materials.[3]

The PEG4 spacer enhances the solubility and biocompatibility of the crosslinker.[2] By crosslinking multi-arm tetrazine-functionalized polymers, this compound can be used to form stable hydrogel networks. The resulting biomaterials are promising for a variety of biomedical applications due to their tunable mechanical properties and biocompatibility.[3]

Principle of Hydrogel Formation

The formation of hydrogels using the this compound crosslinker is based on the rapid and specific iEDDA reaction between the TCO groups of the crosslinker and the tetrazine moieties on a functionalized polymer (e.g., multi-arm PEG-tetrazine). When solutions of these two components are mixed, the TCO and tetrazine groups react to form stable dihydropyridazine linkages, resulting in the formation of a crosslinked three-dimensional polymer network capable of entrapping large amounts of water.[3]

The gelation kinetics and the mechanical properties of the resulting hydrogel can be tailored by adjusting factors such as the concentration of the precursors, the stoichiometry of TCO to tetrazine groups, and the molecular weight and architecture of the tetrazine-functionalized polymer.[4]

Quantitative Data Summary

The following tables summarize representative data for hydrogels formed via TCO-tetrazine ligation. The specific values will depend on the precise experimental conditions, including the specific tetrazine-functionalized polymer used.

Table 1: Gelation Kinetics of TCO-Tetrazine Hydrogels

Polymer Concentration (w/v)TCO:Tetrazine Stoichiometric RatioApproximate Gelation Time
5%1:1< 1 minute
10%1:1< 30 seconds
5%1:2~ 1-2 minutes
10%2:1~ 1 minute

Table 2: Mechanical and Swelling Properties of TCO-Tetrazine Hydrogels

Polymer Concentration (w/v)Storage Modulus (G') (Pa)Swelling Ratio (%)
5%100 - 500800 - 1200
10%500 - 2000400 - 700

Experimental Protocols

Materials
  • This compound Crosslinker

  • Multi-arm PEG-Tetrazine (e.g., 4-arm PEG-Tetrazine, 10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Pipettes and sterile tips

  • Molds for hydrogel casting (e.g., PDMS molds)

Protocol for Hydrogel Formation
  • Prepare Precursor Stock Solutions:

    • Dissolve the this compound crosslinker in PBS to the desired final concentration (e.g., 10 mM).

    • Dissolve the multi-arm PEG-Tetrazine in PBS to a concentration that will result in a 1:1 stoichiometric ratio of TCO to tetrazine groups upon mixing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the multi-arm PEG-Tetrazine solution.

    • Rapidly add an equal volume of the this compound crosslinker solution to the tube.

    • Immediately and thoroughly mix the solution by vortexing or rapid pipetting for 5-10 seconds.

    • Quickly transfer the mixed solution into a pre-defined mold.

  • Gelation:

    • Allow the solution to stand at room temperature. Gelation should occur rapidly, often within a minute.[3]

    • The gelation can be confirmed by inverting the mold.

  • Equilibration:

    • Once gelled, the hydrogel can be gently removed from the mold and washed with PBS or an appropriate buffer to remove any unreacted precursors.

Protocol for Characterization of Hydrogels
  • Rheological Analysis (Mechanical Strength):

    • Use an oscillatory rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').

    • Place the mixed precursor solution onto the lower plate immediately after mixing.

    • Lower the upper plate to the desired gap distance and perform time-sweep measurements to monitor the gelation process.[3]

  • Swelling Ratio Determination:

    • Measure the initial weight of the fully formed hydrogel (W_initial).

    • Immerse the hydrogel in PBS at 37°C.

    • At predetermined time points, remove the hydrogel, gently blot to remove excess surface water, and weigh it (W_swollen).

    • The swelling ratio is calculated as: ((W_swollen - W_initial) / W_initial) * 100%.[3]

  • Gel Fraction Determination:

    • After the swelling measurement, lyophilize the swollen hydrogel to obtain the dry weight (W_dry).

    • The gel fraction, representing the portion of the polymer incorporated into the network, is calculated as: (W_dry / W_initial_dry) * 100%, where W_initial_dry is the calculated initial dry weight of the polymer in the hydrogel.[3]

Visualizations

G Bioorthogonal TCO-Tetrazine Reaction TCO This compound Hydrogel Crosslinked Hydrogel Network TCO->Hydrogel iEDDA Cycloaddition Tetrazine Multi-arm PEG-Tetrazine Tetrazine->Hydrogel

Caption: Bioorthogonal TCO-Tetrazine Reaction for Hydrogel Formation.

G Experimental Workflow for TCO-Tetrazine Hydrogel Formation cluster_prep Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization prep_TCO Prepare this compound Stock Solution mix Mix Precursor Solutions (1:1 Stoichiometry) prep_TCO->mix prep_Tz Prepare Multi-arm PEG-Tetrazine Stock Solution prep_Tz->mix cast Cast into Mold mix->cast rheology Rheological Analysis cast->rheology swelling Swelling Ratio cast->swelling gel_fraction Gel Fraction cast->gel_fraction

Caption: Experimental Workflow for TCO-Tetrazine Hydrogel Formation.

G Logical Relationships in Biomaterial Synthesis cluster_inputs Inputs cluster_process Process cluster_output Output cluster_applications Applications crosslinker This compound Crosslinker reaction Bioorthogonal Click Chemistry (iEDDA) crosslinker->reaction polymer Multi-arm PEG-Tetrazine polymer->reaction biomaterial Tunable Biomaterial (Hydrogel) reaction->biomaterial drug_delivery Drug Delivery biomaterial->drug_delivery tissue_eng Tissue Engineering biomaterial->tissue_eng cell_culture 3D Cell Culture biomaterial->cell_culture

Caption: Logical Relationships in TCO-Based Biomaterial Synthesis.

References

Application Notes and Protocols for TCO-PEG4-TCO in Intramolecular Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and characterizing conformational changes. The choice of crosslinker is critical for successfully capturing these dynamic states. TCO-PEG4-TCO is a homobifunctional crosslinking reagent that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This "click chemistry" reaction proceeds with exceptionally fast kinetics and high specificity under physiological conditions, making it an ideal tool for in vitro and in vivo structural studies.[1]

The this compound linker possesses two TCO moieties connected by a flexible tetraethylene glycol (PEG4) spacer. This design allows for the covalent capture of proximal reactive sites within a single polypeptide chain that has been engineered to contain two tetrazine-reactive groups. The PEG4 spacer provides a defined maximal distance constraint, crucial for computational modeling of protein structures.[2][3] Furthermore, the hydrophilic nature of the PEG spacer enhances the solubility of the crosslinker and the resulting crosslinked protein.[2]

This document provides detailed application notes and protocols for the use of this compound in intramolecular crosslinking studies, including methodologies for protein modification, crosslinking reactions, and analysis by mass spectrometry.

Principle of this compound Intramolecular Crosslinking

The core of this methodology lies in a two-step process. First, the target protein is modified to incorporate two tetrazine moieties. This can be achieved through various strategies, such as the site-specific incorporation of unnatural amino acids containing tetrazine groups or the chemical modification of specific residues (e.g., cysteines) with a tetrazine-containing reagent.

Subsequently, the homobifunctional this compound crosslinker is introduced. The two TCO groups at either end of the linker will react with the tetrazine moieties on the same protein molecule, forming stable covalent bonds and capturing a specific conformation of the protein. The efficiency of intramolecular versus intermolecular crosslinking is dependent on several factors, including protein concentration and the length and flexibility of the PEG spacer.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight~500-600 Da (Estimated)N/A
Spacer Arm Length~26.9 Å (Estimated extended length)N/A
ReactivityReacts with tetrazines via IEDDA[1]
SolubilitySoluble in aqueous buffers and organic solvents (e.g., DMSO, DMF)[2]

Note: Precise molecular weight and spacer arm length may vary depending on the specific synthesis of the this compound linker. These values are provided as estimates for guidance.

Table 2: Hypothetical Intramolecular Crosslinking Efficiency
Protein ConcentrationMolar Ratio (Protein:this compound)Incubation Time (min)Intramolecular Crosslinking Yield (%)Intermolecular Crosslinking Yield (%)
1 µM1:1308515
10 µM1:1306040
1 µM1:5309010
10 µM1:5307030

Note: This table presents hypothetical data for illustrative purposes. The optimal conditions and resulting yields will be protein-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Tetrazine-Containing Unnatural Amino Acids

This protocol describes the incorporation of a tetrazine-functionalized unnatural amino acid (UAA) into a protein of interest at two specific sites using amber suppression technology.

Materials:

  • Expression vector for the protein of interest with two amber (TAG) codons at the desired crosslinking sites.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the tetrazine-UAA.

  • Tetrazine-containing unnatural amino acid (e.g., Tetrazine-lysine).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

  • Ni-NTA or other appropriate affinity chromatography resin for protein purification.

  • This compound crosslinker.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Protein Expression and Purification: a. Co-transform the E. coli expression strain with the protein expression vector and the synthetase/tRNA plasmid. b. Grow the cells in LB medium containing the appropriate antibiotics and the tetrazine-UAA (typically 0.5-2 mM). c. Induce protein expression with IPTG at mid-log phase and continue to grow at a reduced temperature (e.g., 18-25 °C) overnight. d. Harvest the cells by centrifugation and purify the protein using affinity chromatography (e.g., Ni-NTA) according to the manufacturer's protocol. e. Perform buffer exchange into the Reaction Buffer.

  • Intramolecular Crosslinking Reaction: a. Prepare a solution of the purified protein in the Reaction Buffer at a low concentration (e.g., 1-5 µM) to favor intramolecular crosslinking. b. Prepare a stock solution of this compound in DMSO. c. Add the this compound crosslinker to the protein solution at a desired molar excess (e.g., 1:1 to 1:10 protein:crosslinker). d. Incubate the reaction at room temperature for 30-60 minutes. e. Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

  • Analysis: a. Analyze the crosslinking reaction by SDS-PAGE. Intramolecularly crosslinked proteins will exhibit a slight increase in mobility compared to the unmodified protein. b. Proceed to mass spectrometry analysis to identify the crosslinked peptides.

Protocol 2: Mass Spectrometry Analysis of Intramolecularly Crosslinked Proteins

This protocol outlines a general workflow for the identification of intramolecularly crosslinked peptides by mass spectrometry.[5][6]

Materials:

  • Intramolecularly crosslinked protein sample.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • LC-MS/MS system (e.g., Orbitrap).

  • Crosslinking analysis software (e.g., pLink, MeroX, Xi).[7]

Procedure:

  • Sample Preparation: a. Reduce the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes. b. Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. c. Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. d. Digest the protein with trypsin at a 1:50 (w/w) enzyme-to-substrate ratio overnight at 37 °C. e. Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture by LC-MS/MS. A long gradient is recommended to ensure good separation of the crosslinked peptides. b. Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis: a. Use a specialized crosslinking software to search the MS/MS data against the sequence of the target protein. b. The software will identify the pairs of amino acid residues that are covalently linked by the this compound crosslinker. c. Manually validate the identified crosslinked spectra.

Mandatory Visualizations

G cluster_protein_prep Protein Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis Protein with two\nTetrazine sites Protein with two Tetrazine sites This compound This compound Protein with two\nTetrazine sites->this compound Intramolecular\nCrosslinked Protein Intramolecular Crosslinked Protein This compound->Intramolecular\nCrosslinked Protein Tryptic Digestion Tryptic Digestion Intramolecular\nCrosslinked Protein->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Structural Modeling Structural Modeling Data Analysis->Structural Modeling

Caption: Experimental workflow for intramolecular crosslinking using this compound.

G Kinase_Inactive Kinase (Inactive Conformation) Kinase_Active Kinase (Active Conformation) Kinase_Inactive->Kinase_Active Activation Signal Crosslinked_Inactive Crosslinked Kinase (Inactive State Captured) Kinase_Inactive->Crosslinked_Inactive This compound Crosslinking Phosphorylated_Substrate Phosphorylated_Substrate Kinase_Active->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase_Active Substrate Substrate Substrate->Kinase_Active

Caption: Application in studying kinase activation dynamics.

References

Creating Fluorescent Probes and Crosslinked Conjugates with TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the homobifunctional crosslinker, TCO-PEG4-TCO, in the creation of fluorescent probes and crosslinked biomolecular conjugates. This compound is a versatile reagent that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2][4][5]

The this compound linker possesses two TCO moieties separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[6][7] The PEG4 spacer enhances water solubility and minimizes steric hindrance, making this linker ideal for applications in aqueous environments.[4][6][8] The primary application of this compound is to crosslink two molecules that have been functionalized with tetrazine groups. This allows for the creation of well-defined, covalently linked molecular assemblies.

Core Concepts and Applications

The fundamental principle behind the use of this compound is the highly efficient and specific reaction between the TCO groups on the linker and tetrazine-modified molecules. This reaction forms a stable dihydropyridazine linkage.[4][9][10]

Key Applications Include:

  • Creating Homodimeric Probes: Linking two identical tetrazine-labeled fluorescent molecules to generate probes with enhanced signal intensity or specific photophysical properties.

  • Assembling Heterodimeric Probes: Crosslinking two different tetrazine-functionalized molecules, such as a targeting moiety (e.g., an antibody or small molecule) and a reporter molecule (e.g., a fluorophore or enzyme).

  • Studying Molecular Proximity and Interactions: Using this compound to crosslink interacting biomolecules that have been independently labeled with tetrazines.

  • Development of Antibody-Drug Conjugates (ADCs) and PROTACs: While less common than heterobifunctional linkers, this compound can be used to create more complex ADC or PROTAC architectures.[1][6][11]

Quantitative Data and Reagent Properties

The selection of appropriate reagents and reaction conditions is critical for successful bioconjugation. The following tables summarize key quantitative data for the TCO-tetrazine ligation and the properties of a typical this compound linker.

Table 1: TCO-Tetrazine Reaction Kinetics

PropertyValueNotes
Reaction TypeInverse-electron-demand Diels-AlderBioorthogonal "click chemistry" reaction.[1][12]
Second-Order Rate Constant (k₂)Up to 10⁶ M⁻¹s⁻¹Among the fastest bioorthogonal reactions.[1][2] The specific rate is influenced by the substituents on both the TCO and tetrazine.
Reaction ConditionsPhysiological (aqueous buffer, pH 7.4)Biocompatible and occurs efficiently under mild conditions.[9][10]
Catalyst RequirementNoneCatalyst-free reaction, avoiding cellular toxicity from metal catalysts.[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₄₄O₅
Molecular Weight476.65 g/mol
SolubilitySoluble in DMSO, DMF, DCM; low in water
Storage Conditions-20°C, protected from light, desiccate

Experimental Protocols

The following protocols provide a general framework for using this compound to crosslink tetrazine-modified molecules. Optimization of molar ratios, concentrations, and incubation times may be necessary for specific applications.

Protocol 1: General Procedure for Crosslinking Two Tetrazine-Modified Molecules

This protocol describes the fundamental steps for creating a crosslinked conjugate using this compound.

Materials:

  • Tetrazine-modified molecule A (e.g., Tetrazine-labeled antibody)

  • Tetrazine-modified molecule B (e.g., Tetrazine-labeled fluorescent dye)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare stock solutions of your tetrazine-modified molecules in a compatible buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of tetrazine-modified molecule A and tetrazine-modified molecule B in the reaction buffer.

    • Add the this compound stock solution to the mixture. A 0.5-fold molar equivalent of this compound to the total tetrazine concentration is recommended as a starting point to favor the formation of A-linker-B conjugates.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted this compound and any unreacted starting molecules by size-exclusion chromatography. The crosslinked product will typically be the highest molecular weight species and will elute first.

  • Characterization:

    • Analyze the purified product using SDS-PAGE to confirm the increase in molecular weight corresponding to the crosslinked conjugate.

    • Further characterization by mass spectrometry can confirm the precise mass of the final product.

Protocol 2: Live-Cell Labeling with a Pre-formed Fluorescent Probe

This protocol details the application of a pre-formed fluorescent probe, created using this compound, for labeling tetrazine-modified targets in living cells.

Materials:

  • Cells expressing a tetrazine-tagged biomolecule of interest

  • Pre-formed fluorescent probe (from Protocol 1)

  • Complete cell culture medium

  • Live-cell imaging solution (e.g., phenol red-free medium)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Probe Preparation:

    • Dilute the purified, pre-formed fluorescent probe in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[11]

  • Live-Cell Labeling:

    • Remove the existing medium from the cells and add the labeling medium containing the fluorescent probe.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound probe.[6]

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used in the probe.

Diagrams

G cluster_workflow Experimental Workflow tz_a Tetrazine-Modified Molecule A mix Combine in Reaction Buffer tz_a->mix tz_b Tetrazine-Modified Molecule B tz_b->mix tco_linker This compound tco_linker->mix incubate Incubate (RT, 30-60 min) mix->incubate purify Purify (Size-Exclusion Chromatography) incubate->purify product Crosslinked Fluorescent Probe purify->product

Caption: Workflow for creating a crosslinked fluorescent probe.

G cluster_reaction TCO-Tetrazine Ligation tz_a Molecule A (with Tetrazine) tco1 TCO tz_a->tco1 iEDDA Reaction product Molecule A - Linker - Molecule B (Stable Conjugate) peg -PEG4- tco1->peg tco2 TCO peg->tco2 tz_b Molecule B (with Tetrazine) tco2->tz_b iEDDA Reaction

Caption: this compound crosslinking mechanism.

References

Troubleshooting & Optimization

troubleshooting low yield in TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during TCO-tetrazine ligation experiments, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for TCO-tetrazine ligation?

A1: The TCO-tetrazine ligation is robust and efficient under a range of conditions.[1][2] For optimal yield, consider the stoichiometry, pH, temperature, and reaction time. A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) is often recommended to drive the reaction to completion.[2][3][4][5] The reaction proceeds efficiently in aqueous buffers, like phosphate-buffered saline (PBS), within a pH range of 6 to 9.[1][2][3] Most ligations can be completed at room temperature (20-25°C) or 37°C within 10 to 60 minutes.[2][3] For sensitive biomolecules or less reactive starting materials, the reaction can be performed at 4°C, though this may require a longer incubation period (e.g., overnight).[2][3]

Q2: How does the choice of TCO and tetrazine structure affect the reaction rate?

A2: The reaction kinetics are highly dependent on the steric and electronic properties of the specific TCO and tetrazine derivatives used.[3] Highly strained TCOs, such as s-TCO, exhibit significantly faster kinetics.[3] The reactivity of TCOs can be increased by adding electron-donating groups, while tetrazine reactivity is enhanced by electron-withdrawing groups.[3][6] This is because the reaction is an inverse-electron-demand Diels-Alder reaction, where the rate is influenced by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine).[6]

Q3: I am observing low or no product formation. What are the potential causes?

A3: Low or no yield can stem from several factors, primarily related to reagent stability, reaction conditions, or reactant solubility.

  • Reagent Degradation : Tetrazines, especially those with electron-withdrawing groups, can be unstable in aqueous media.[1][3][4][7] TCOs can isomerize to their unreactive cis-isomer, a process accelerated by thiols or components in serum.[1][3][8][9] Always use freshly prepared solutions and store reagents appropriately, protected from light and moisture.[2][3]

  • Inefficient NHS Ester Labeling : If you are functionalizing a biomolecule with TCO or tetrazine via an NHS ester, hydrolysis of the ester is a common issue.[2][3] Ensure you use anhydrous solvents (like DMSO or DMF) for stock solutions and amine-free buffers (e.g., PBS) for the labeling reaction.[2][3][5]

  • Suboptimal Stoichiometry : An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.[3] It is crucial to accurately quantify your reactants, using methods like UV-Vis spectroscopy, before starting the ligation.[1][4]

  • Steric Hindrance : If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be impeded.[1][2] Introducing a flexible PEG spacer can improve the accessibility of the reactive groups.[1][2][4]

Q4: My reactants are precipitating out of solution. How can I improve solubility?

A4: Poor solubility of either the TCO/tetrazine-functionalized molecules or the final conjugate can lead to precipitation and low yields.[3][4] To address this, consider the following:

  • Incorporate PEG Linkers : Adding polyethylene glycol (PEG) linkers to your TCO or tetrazine reagents can significantly improve their aqueous solubility.[1][4][5]

  • Use Organic Co-solvents : A small amount of a water-miscible organic co-solvent, such as DMSO or DMF, can be added to the reaction mixture.[1][3][4] However, you must first verify that the chosen co-solvent is compatible with your biological system and does not lead to protein denaturation.[1][3][10]

Q5: My ligation yield is low specifically in serum-containing media. Why is this happening?

A5: Complex biological media like serum can introduce specific challenges. TCOs are known to isomerize to their unreactive form in the presence of serum components, such as copper-containing proteins and thiols.[1][9] In 50% fresh mouse serum at 37°C, TCO can be almost completely converted to its inactive cis-isomer within 7 hours.[1][9] To mitigate this, use more stable TCO derivatives and minimize incubation times in serum.[1] The radical inhibitor Trolox has also been shown to suppress thiol-mediated isomerization.[8][9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems leading to low ligation yield.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Ligation Yield check_reagents 1. Check Reagents start->check_reagents reagent_q1 Are reagents fresh? Purity confirmed? check_reagents->reagent_q1 check_conditions 2. Check Reaction Conditions condition_q1 Is stoichiometry correct? (1.05-1.5x excess Tetrazine) check_conditions->condition_q1 check_solubility 3. Check Solubility solubility_q1 Precipitation observed? check_solubility->solubility_q1 check_purification 4. Check Purification purification_q1 Is purification method appropriate? check_purification->purification_q1 reagent_q1->check_conditions Yes reagent_sol1 Use fresh solutions. Confirm purity/concentration. reagent_q1->reagent_sol1 No reagent_sol1->check_conditions condition_sol1 Quantify reactants accurately. Optimize molar ratio. condition_q1->condition_sol1 No condition_q2 Is pH optimal (6-9)? Buffer amine-free for NHS? condition_q1->condition_q2 Yes condition_sol1->check_solubility condition_q2->check_solubility Yes condition_sol2 Adjust pH. Use PBS for ligation, phosphate buffer for NHS labeling. condition_q2->condition_sol2 No condition_sol2->check_solubility solubility_q1->check_purification No solubility_sol1 Add PEG linkers. Use organic co-solvent (e.g., DMSO). solubility_q1->solubility_sol1 Yes solubility_sol1->check_purification purification_sol1 Use SEC for size differences. Optimize recovery. purification_q1->purification_sol1 No success Yield Improved purification_q1->success Yes purification_sol1->success

Caption: A decision tree for troubleshooting low TCO-tetrazine ligation yield.

Data Presentation

Table 1: Recommended Reaction Parameters for TCO-Tetrazine Ligation
ParameterRecommended ConditionNotesCitations
Stoichiometry 1.05 - 1.5 molar excess of tetrazineThe optimal ratio may need to be determined empirically for each system.[1][2][3]
pH 6 - 9PBS is a common choice. For NHS ester labeling, use amine-free buffers (e.g., sodium phosphate).[1][2][3]
Temperature Room Temperature (20-25°C) or 37°CCan be performed at 4°C for sensitive molecules (requires longer time) or up to 40°C to accelerate the reaction.[1][2][3]
Duration 10 - 60 minutesCan be extended up to 2 hours or overnight depending on temperature and reactant reactivity.[2][3]
Solvent Aqueous buffers (e.g., PBS)A small percentage of organic co-solvents (DMSO, DMF) can be used to improve solubility.[1][3]
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations

The reaction rate is highly dependent on the structure of the reactants. This table provides a comparison of approximate rate constants for different click chemistry reactions.

ReactionReactantsRate Constant (k₂) M⁻¹s⁻¹Key FeaturesCitations
TCO-Tetrazine Ligation TCO + Tetrazine10³ - 10⁷Exceptionally fast, catalyst-free.[8][11][12]
CuAAC Terminal Alkyne + Azide10¹ - 10²Requires copper(I) catalyst, which can be cytotoxic.[12]
SPAAC Strained Alkyne + Azide~1Catalyst-free but generally slower than TCO-tetrazine ligation.[11]

Experimental Protocols & Methodologies

Diagram: TCO-Tetrazine Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder (IEDDA) ligation mechanism.[10][11]

Protocol 1: General Protein-Protein Conjugation

This protocol describes the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.[3][4]

A. Functionalization of Protein A with TCO-NHS Ester

  • Buffer Exchange : Dissolve Protein A in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[3][5][13] If the protein is in a buffer containing amines (like Tris), perform a buffer exchange using a spin desalting column.[3][11][13]

  • Prepare TCO-NHS Ester : Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][5]

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][4][13]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][4]

  • Purification : Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[3][13][14]

B. Functionalization of Protein B with Tetrazine-NHS Ester

  • Follow the same procedure as in section A, but use a tetrazine-NHS ester to label Protein B.

C. TCO-Tetrazine Ligation

  • Reaction Setup : Mix the purified TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable buffer like PBS. A 1:1 molar ratio is a good starting point, but using a slight excess (1.05-1.5x) of the tetrazine-labeled protein is often recommended.[1][4][5]

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.[2][4] For less reactive pairs, the incubation time can be extended or the temperature can be increased to 37°C.[2][4]

  • Final Purification : Purify the final protein-protein conjugate from any unreacted starting material using an appropriate method, such as size-exclusion chromatography (SEC).[1][3][11][13]

  • Storage : Store the final conjugate at 4°C.[4][11]

Diagram: Experimental Workflow for Protein Conjugationdot

// Nodes for Protein A path protA [label="Protein A", fillcolor="#F1F3F4", fontcolor="#202124"]; bufferA [label="Buffer Exchange\n(Amine-free, pH 7.5)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; tco_nhs [label="TCO-NHS Ester\n(in DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; labelA [label="Labeling Reaction\n(RT, 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purifyA [label="Purification\n(Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124"]; tco_protA [label="TCO-Protein A", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Protein B path protB [label="Protein B", fillcolor="#F1F3F4", fontcolor="#202124"]; bufferB [label="Buffer Exchange\n(Amine-free, pH 7.5)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; tz_nhs [label="Tetrazine-NHS Ester\n(in DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; labelB [label="Labeling Reaction\n(RT, 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purifyB [label="Purification\n(Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124"]; tz_protB [label="Tetrazine-Protein B", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Ligation and Final Steps ligation [label="Ligation Reaction\n(Mix TCO-Protein A + Tetrazine-Protein B)\n(RT, 30-60 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_purify [label="Final Purification\n(Size-Exclusion Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Protein A - Protein B Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges protA -> bufferA; bufferA -> labelA; tco_nhs -> labelA; labelA -> purifyA; purifyA -> tco_protA;

protB -> bufferB; bufferB -> labelB; tz_nhs -> labelB; labelB -> purifyB; purifyB -> tz_protB;

tco_protA -> ligation; tz_protB -> ligation; ligation -> final_purify; final_purify -> final_product; }

References

Technical Support Center: Optimizing TCO-PEG4-TCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your TCO-PEG4-TCO conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound conjugation experiments, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugate Formation Degradation of Reactants: Tetrazine-functionalized molecules can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCO groups can isomerize to their unreactive cis-isomer, particularly in the presence of thiols or certain metals.[1][2][3]- Use freshly prepared solutions of your tetrazine-functionalized molecules. - Store this compound and tetrazine reagents protected from light and moisture at -20°C.[4][5] - If working in complex media like serum, consider using more stable TCO derivatives and minimize incubation times.[1]
Inefficient Labeling: If your target molecules are functionalized with tetrazine in a separate step (e.g., using a Tetrazine-NHS ester), incomplete initial labeling will result in a low final conjugate yield.- Ensure optimal conditions for the initial labeling reaction (e.g., amine-free buffers at pH 7.2-9 for NHS ester reactions).[3][6] - Purify the tetrazine-labeled molecule to remove unreacted tetrazine before conjugation with this compound.
Incorrect Stoichiometry: An inappropriate molar ratio between the this compound linker and the tetrazine-functionalized molecule can lead to incomplete reaction or the formation of undesired mono-conjugated species.- Empirically determine the optimal molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to each TCO group on the linker can help drive the reaction to completion.[2][3][4][6]
Slow or Incomplete Reaction Suboptimal Reaction Conditions: Temperature, pH, and reactant concentrations all influence the reaction rate.- Temperature: While many reactions proceed at room temperature (20-25°C), gentle heating to 37°C or 40°C can increase the rate. For sensitive biomolecules, reactions can be performed at 4°C with longer incubation times.[2][7] - pH: The TCO-tetrazine ligation is efficient over a broad pH range of 6 to 9.[1][2][6] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[4][7] - Concentration: If possible, increase the concentration of the reactants to accelerate the reaction.[2]
Steric Hindrance: Bulky molecules attached to the tetrazine or in proximity to the reactive sites can impede the conjugation reaction. The PEG4 spacer in the this compound linker is designed to minimize this, but it can still be a factor.[1][2][5]- Consider using a linker with a longer PEG chain if steric hindrance is suspected.[5]
Precipitation in the Reaction Mixture Poor Solubility: The hydrophobicity of the molecules being conjugated or the final product can lead to precipitation in aqueous buffers.- The PEG4 spacer enhances water solubility.[1][6][8] - Add a small amount of a water-miscible organic co-solvent such as DMSO or DMF. Ensure the co-solvent is compatible with your biomolecules.[1][3][6]
Multiple or Unexpected Products Side Reactions: If your biomolecules contain other reactive functional groups, side reactions can occur.- The TCO-tetrazine reaction is bioorthogonal and highly selective, meaning it should not react with other functional groups found in biological samples.[9][10][11] - Ensure the purity of your starting materials to avoid reactions with contaminants.[6]
Formation of Mono-Conjugates and Dimers: Depending on the stoichiometry and reaction setup, you may see a mixture of the desired hetero-dimeric conjugate, mono-conjugated species (one molecule attached to the this compound linker), and homo-dimers (if your tetrazine-functionalized molecule can self-react, which is unlikely with tetrazine).- Optimize the molar ratio of reactants. - Purify the final product using techniques like size-exclusion chromatography (SEC) to separate the desired conjugate from other species.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for a this compound conjugation?

A1: The ideal stoichiometry depends on your specific experimental goals. If you are creating a 1:1 conjugate of two different tetrazine-functionalized molecules (Molecule A-Tz and Molecule B-Tz) with the this compound linker, a sequential reaction is recommended. First, react Molecule A-Tz with a slight excess of this compound. After purification, react this intermediate with Molecule B-Tz. For simpler conjugations linking two identical molecules, a 2:1 molar ratio of the tetrazine-functionalized molecule to the this compound linker is a good starting point, though empirical optimization is recommended.[2][3][4][6]

Q2: What are the recommended reaction buffer and pH?

A2: The TCO-tetrazine ligation is robust and works well in a variety of aqueous buffers.[6] Phosphate-buffered saline (PBS) at a pH of 7.4 is a common choice.[4][7] The reaction is generally efficient within a pH range of 6 to 9.[1][2][6] It is important to use an amine-free buffer if you are performing an upstream NHS ester labeling to introduce the tetrazine moiety.[1][3][6]

Q3: How long should I incubate the reaction and at what temperature?

A3: The reaction is typically fast and can be completed at room temperature (20-25°C) within 30-60 minutes.[4][7] For less reactive partners or more sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (e.g., 30 minutes to 2 hours, or even overnight).[2][3][7] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[2]

Q4: Do I need a catalyst for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[3][9]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color and its corresponding absorbance in the visible region (around 510-550 nm).[4][5] You can also use analytical techniques such as RP-HPLC or mass spectrometry to track the formation of the conjugate.[4]

Q6: How does the PEG4 spacer benefit my conjugation?

A6: The hydrophilic polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the this compound linker and the resulting conjugate.[1][6][8][10] It also provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[5][10][12]

Experimental Protocols

Protocol 1: General Two-Step Protein-Protein Conjugation using this compound

This protocol describes the labeling of two different proteins with tetrazine-NHS esters, followed by their sequential conjugation using the this compound linker.

1. Preparation of Tetrazine-Labeled Proteins:

  • Dissolve your proteins (Protein A and Protein B) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[1]

  • Prepare a 10-20 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[1]

  • Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to each protein solution.

  • Incubate the reactions for 30-60 minutes at room temperature with gentle mixing.[1]

  • Remove excess, unreacted Tetrazine-NHS ester using a desalting spin column.[3][6]

2. First Conjugation Step: Protein A to this compound:

  • In a suitable reaction buffer (e.g., PBS, pH 7.4), mix the purified Tetrazine-labeled Protein A with this compound. A 1:1.5 molar ratio of Protein A to this compound is a good starting point to favor the formation of the mono-conjugated intermediate.

  • Incubate for 30-60 minutes at room temperature.

  • Purify the mono-conjugated Protein A-TCO-PEG4-TCO intermediate to remove unreacted this compound. Size-exclusion chromatography is a suitable method.

3. Second Conjugation Step: Conjugation of Protein B:

  • Add the purified Tetrazine-labeled Protein B to the purified mono-conjugated Protein A-TCO-PEG4-TCO intermediate. A slight molar excess (e.g., 1.5-fold) of Protein B is recommended.

  • Incubate for 30-60 minutes at room temperature.

  • The final conjugate (Protein A-TCO-PEG4-TCO-Protein B) can be purified by size-exclusion chromatography to remove any unreacted protein.

Visualizations

experimental_workflow cluster_step1 Step 1: Tetrazine Labeling cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Second Conjugation pA Protein A pA_tz Protein A-Tz pA->pA_tz + Tz-NHS pB Protein B pB_tz Protein B-Tz pB->pB_tz + Tz-NHS tz_nhs Tetrazine-NHS Ester intermediate Protein A-TCO-PEG4-TCO pA_tz->intermediate + TCO-Linker pA_tz->intermediate final_conjugate Final Conjugate (Protein A - Linker - Protein B) pB_tz->final_conjugate tco_linker This compound intermediate->final_conjugate + Protein B-Tz intermediate->final_conjugate troubleshooting_logic start Low Conjugation Efficiency check_reagents Check Reactant Integrity & Purity start->check_reagents check_stoichiometry Optimize Stoichiometry start->check_stoichiometry check_conditions Optimize Reaction Conditions (pH, Temp) start->check_conditions check_solubility Address Solubility Issues start->check_solubility solution_reagents Use Fresh Reagents, Proper Storage check_reagents->solution_reagents Degraded? solution_stoichiometry Titrate Molar Ratios check_stoichiometry->solution_stoichiometry Suboptimal? solution_conditions Adjust pH/Temp, Increase Concentration check_conditions->solution_conditions Suboptimal? solution_solubility Add Co-solvent (DMSO) check_solubility->solution_solubility Precipitation?

References

Technical Support Center: TCO-PEG4-TCO Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of the homobifunctional linker, TCO-PEG4-TCO. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern associated with this compound?

The main stability issue with this compound is the isomerization of the reactive trans-cyclooctene (TCO) moiety to its unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the TCO group incapable of participating in the rapid and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazines, which can lead to low or no conjugation yield.[2] While the PEG4 linker enhances solubility and flexibility, the inherent reactivity and stability of the terminal TCO groups are the critical factors.[3][4]

Q2: What factors can accelerate the degradation of this compound?

Several factors can promote the isomerization of TCO to its inactive CCO form:

  • Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are known to catalyze this isomerization.[1][2] This is a crucial consideration when working with proteins that require reducing agents to maintain the integrity of cysteine residues.

  • Metal Ions: The presence of copper, particularly in serum or cell culture media, can catalyze the isomerization process.[1]

  • Radical Species: The isomerization is believed to proceed through a radical-mediated pathway.[2] Therefore, exposure to radical initiators should be minimized.

  • Cell Culture Media Components: Degradation products of components like thiamine in cell culture media can catalyze TCO isomerization, leading to unexpected instability during in vitro assays.[2]

  • Prolonged Storage and Handling: Like many reactive molecules, this compound is susceptible to degradation over time, especially if not stored correctly.[1][5] It is not recommended for long-term storage.[1][4][5][6][7] For optimal stability, it should be stored at -20°C, protected from light and moisture.[3][8] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[3][9]

Q3: How does the PEG4 linker influence the stability of the molecule?

The polyethylene glycol (PEG) spacer in this compound offers several advantages. The hydrophilic PEG4 spacer enhances the water solubility of the molecule, which can reduce aggregation and improve handling in aqueous buffers.[3][4][10] The flexible nature of the PEG linker also minimizes steric hindrance, potentially allowing the TCO groups to react more efficiently with their tetrazine partners.[3][4] While the PEG linker itself is generally stable, it does not fundamentally alter the chemical susceptibility of the TCO groups to isomerization. However, by improving solubility and preventing aggregation, it may indirectly contribute to maintaining the reactivity of the TCO moieties.[11]

Q4: Are there different isomers of TCO, and does this affect stability?

Yes, different isomers of TCO exist, and they exhibit a trade-off between reactivity and stability.[9] Highly strained TCOs, which react faster with tetrazines, tend to be more susceptible to isomerization and degradation.[12] For applications requiring long-term stability, less strained and more sterically hindered TCO derivatives may be more suitable, although they will react more slowly.[9][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Isomerization of TCO to CCO: The reactive trans-isomer has converted to the inactive cis-isomer.[1][2]- Confirm the integrity of your this compound reagent; ensure it has been stored properly. - Avoid buffers containing thiols (e.g., DTT, BME) during conjugation. If their use is unavoidable, consider a sequential labeling and reduction protocol.[1] - If working with serum-containing media, consider purifying the TCO-conjugated molecule before the next reaction step or using a more stable TCO derivative.[1]
Hydrolysis of a reactive partner (if applicable): If this compound is used to link molecules functionalized with NHS esters, for example, the NHS ester may have hydrolyzed.- Prepare solutions of NHS ester-functionalized molecules immediately before use in anhydrous solvents. - Ensure the reaction buffer for NHS ester coupling is free of primary amines (e.g., Tris, glycine) and maintained at a pH between 7.2-8.0.[1]
Inconsistent results between experiments Variability in reagent stability: Inconsistent storage or handling of this compound can lead to varying degrees of degradation.- Aliquot the this compound upon receipt to minimize freeze-thaw cycles. - Always prepare fresh solutions from a properly stored aliquot for each experiment.[9] - Protect the reagent and reaction mixtures from prolonged exposure to light.
Presence of contaminants: Trace amounts of metals or other catalytic species in buffers or on labware can accelerate degradation.- Use high-purity, metal-free buffers and reagents. - Ensure all labware is thoroughly cleaned.
Formation of unexpected byproducts Oxidation of the TCO double bond: The double bond in the TCO ring is susceptible to oxidation, which can lead to undesired byproducts.- Use degassed buffers for reactions. - Avoid exposure to strong oxidizing agents.
Intramolecular reactions: Although less common, with a flexible linker like PEG4, the possibility of one TCO group reacting with a site on the same molecule it is intended to crosslink exists, depending on the target molecule's structure.- This is an inherent risk with homobifunctional crosslinkers.[13] Careful control of stoichiometry is crucial.[13]

Quantitative Stability Data

Quantitative data on the stability of this compound is limited. However, data from studies on various TCO derivatives can provide an estimate of their stability under different conditions. The primary mode of degradation is the isomerization to the CCO form.

TCO Derivative Condition Half-life / % Degradation Reference
s-TCO (a highly reactive TCO)In vivo (conjugated to a mAb)0.67 days[5]
TCO moieties on PeptoBrush 1In plasma1.9 days[8]
TCOIn 50% fresh mouse serum at 37 °CAlmost complete conversion to CCO within 7 hours[14]
syn-1c (a s-TCO derivative)30 mM in D2O-PBS (pD 7.4) with 30 mM mercaptoethanol18% isomerization after 1 hour, 100% after 18.5 hours[15]
d-TCO, s-TCO, oxoTCO (Ag-free)Stored in an open flask for 3 days at 30°C81%, 98%, and 37% degradation, respectively[15]

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by HPLC

This protocol provides a method to quantify the stability of this compound under specific experimental conditions by monitoring its isomerization to CCO using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Reaction Setup: In a clean vial, dilute the this compound stock solution to the desired final concentration in the reaction buffer to be tested.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and inject it into the HPLC system.

  • HPLC Analysis: Use a suitable gradient of water and acetonitrile (both may contain 0.1% TFA) to separate this compound from its CCO isomer. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas corresponding to the this compound and its CCO isomer at each time point. Calculate the percentage of remaining this compound over time to determine its stability and half-life under the tested conditions.

Protocol 2: General Procedure for Monitoring this compound Stability by ¹H NMR

This protocol outlines a method to monitor the isomerization of this compound to its CCO form using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample to establish the initial chemical shifts and integration values for the characteristic protons of the trans-alkene.

  • Incubation and Monitoring: Incubate the NMR tube under the desired conditions (e.g., specific temperature, addition of a test reagent). Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the signal intensity of the trans-alkene protons and the appearance of new signals corresponding to the cis-alkene protons of the CCO isomer. The ratio of the integration of these signals over time can be used to quantify the rate of isomerization.

Visualizations

TCO_Degradation_Pathway TCO This compound (Reactive) CCO CCO-PEG4-CCO (Unreactive) TCO->CCO Isomerization Factors Degradation Factors: - Thiols (DTT, BME) - Metal Ions (Cu²⁺) - Radical Species - Light - Elevated Temperature Factors->CCO Accelerates

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Check this compound Storage & Handling Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Thiol_Presence Presence of Thiols? Check_Protocol->Thiol_Presence Metal_Contamination Potential Metal Ion Contamination? Check_Protocol->Metal_Contamination Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Protocol->Optimize_Conditions Thiol_Presence->Metal_Contamination No Solution_Thiol Remove Thiols or Use Thiol-Resistant TCO Thiol_Presence->Solution_Thiol Yes Metal_Contamination->Optimize_Conditions No Solution_Metal Use Metal-Free Buffers Metal_Contamination->Solution_Metal Yes Success Improved Yield Optimize_Conditions->Success Solution_Thiol->Success Solution_Metal->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

preventing TCO isomerization to cis-cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-cyclooctene (TCO) reagents. This resource is designed to help researchers, scientists, and drug development professionals understand and prevent the isomerization of TCO to its unreactive cis-cyclooctene (CCO) isomer, a critical factor for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is TCO isomerization and why is it a concern?

The primary stability issue and side reaction for trans-cyclooctene (TCO) is its isomerization to the cis-cyclooctene (CCO) isomer.[1] This is a significant problem because the CCO form is unreactive and will not participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1] This loss of reactivity leads to a lower or complete failure of the intended conjugation, impacting the reliability and outcome of experiments.[1][2]

Q2: What are the primary factors that cause TCO isomerization?

Several factors can induce the isomerization of the reactive trans-isomer to the inactive cis-isomer:

  • Presence of Thiols: Reagents containing thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, are known catalysts for TCO isomerization.[1][3] This is particularly relevant when working with proteins that need reducing agents to keep cysteine residues in their free thiol form.[1]

  • Radical Species: The isomerization mechanism is thought to be mediated by radicals.[1] High concentrations of thiols can promote this process.[3][4]

  • Cell Culture Media Components: Certain components in cell culture media, specifically degradation products of thiamine (Vitamin B1), can catalyze the rapid isomerization of TCO.[5] This can make interpreting in vitro experiments challenging as the stability in media may not reflect in vivo stability.[5] A degradation product, 5-hydroxy-3-mercapto-2-pentanone, has been identified as a potent catalyst for this isomerization.[5]

  • Transition Metals: Copper-containing proteins found in serum have been shown to mediate the trans-to-cis isomerization of TCO.[6][7]

  • Long-Term Storage: More strained and highly reactive TCO derivatives can be susceptible to deactivation and isomerization during prolonged storage, especially if not stored under optimal conditions.[2][3] Non-crystalline derivatives are particularly prone to this issue.[2]

Q3: How do different TCO derivatives compare in terms of reactivity and stability?

There is generally a trade-off between the reactivity of a TCO derivative and its stability.[1] Highly strained TCOs react faster with tetrazines but are often more prone to isomerization.

  • Standard TCO: Offers higher stability and is more resilient, making it suitable for applications that require long-term stability.[1][3]

  • s-TCO (strained TCO): Exhibits exceptionally fast kinetics but is known to isomerize quickly, especially in the presence of high thiol concentrations.[1][7]

  • d-TCO (dioxolane-fused TCO): Provides a good balance of high reactivity with improved stability compared to s-TCO.[1][8] It is often a crystalline solid that is stable in aqueous solutions and blood serum.[8]

Q4: What are the best practices for storing TCO derivatives?

Proper storage is crucial to maintain the stability and reactivity of TCO reagents.

  • Temperature: For long-term storage, it is recommended to store TCO derivatives as solids in a freezer at -20°C.[8] Some highly reactive derivatives like s-TCO must be kept in solution at freezer temperatures to prevent polymerization and isomerization.[8]

  • Protection from Moisture: NHS esters of TCO are moisture-sensitive. It is important to allow the reagent to warm to room temperature before opening the container to prevent condensation.[9]

  • Inert Atmosphere: While not always explicitly stated for all derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation, another potential, though less common, side reaction.[1]

  • Silver (Ag(I)) Complexation: For highly strained and reactive TCOs, forming a stable complex with silver(I) can significantly extend their shelf-life during storage.[3][4][7] The TCO can be liberated from the complex on demand by the addition of NaCl.[3][4]

Q5: Can TCO isomerization be reversed?

Yes, the isomerization from the more stable cis-isomer to the highly strained trans-isomer can be achieved through photoisomerization. This process typically involves irradiating a solution of the CCO with UV light (e.g., 254 nm) in the presence of a sensitizer.[10][11] To drive the equilibrium towards the trans-isomer, the TCO is selectively removed from the reaction mixture as it forms, often by complexation with silver nitrate (AgNO₃) impregnated on silica gel.[7][10][11]

Troubleshooting Guides

Issue: I am observing low or no product yield in my TCO-tetrazine ligation.

  • Potential Cause: TCO Isomerization

    • Troubleshooting Steps:

      • Verify Reagent Stability: Have your TCO reagents been stored correctly? Non-crystalline and highly strained derivatives can isomerize upon prolonged storage.[2] Consider using a fresh batch of the reagent or verifying the integrity of your current stock using ¹H NMR.

      • Check for Thiols: Are there any reducing agents like DTT or β-mercaptoethanol in your reaction buffer?[1] If disulfide bond reduction is necessary, consider using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). If thiols are unavoidable, they should be removed via a desalting column before the TCO-containing molecule is added.[1]

      • Consider Radical Inhibitors: In reactions with high concentrations of thiols, the addition of a radical inhibitor like Trolox (a water-soluble vitamin E analog) has been shown to suppress isomerization.[3][4]

      • Evaluate TCO Derivative Choice: If you are using a highly reactive derivative like s-TCO in a biological system with a long incubation time, it may be isomerizing before it can react.[7] Consider switching to a more stable derivative like d-TCO or a standard TCO for applications requiring longer-term stability.[1][3][8]

Issue: My TCO-conjugated biomolecule loses reactivity over time in cell culture media.

  • Potential Cause: Catalyzed Isomerization by Media Components

    • Troubleshooting Steps:

      • Identify the Catalyst: The isomerization is likely catalyzed by degradation products of thiamine in the cell culture medium.[5] This effect is more pronounced in "aged" media.

      • Use Fresh Media: Prepare cell culture media fresh before experiments to minimize the concentration of thiamine degradation products.

      • Add Antioxidants: Consider adding antioxidants to the media to quench radical-mediated isomerization.[9] Ascorbic acid has been tested for this purpose.[5]

      • Use Custom Media: For critical in vitro assays, consider using custom media formulations that do not contain thiamine.[4]

      • Minimize Incubation Time: Due to the fast kinetics of the TCO-tetrazine ligation, it may be possible to reduce the incubation time in cell culture media to minimize exposure and subsequent isomerization.[2]

Issue: I need to use a reducing agent for my protein, but I am concerned about TCO isomerization.

  • Potential Cause: Thiol-Mediated Isomerization

    • Troubleshooting Steps:

      • Use a Non-Thiol Reducing Agent: The recommended solution is to replace thiol-based reducing agents (DTT, β-mercaptoethanol) with TCEP, which does not induce TCO isomerization.[1]

      • Sequential Reaction: If DTT is absolutely necessary, perform the reduction step first. Then, remove the DTT completely using a desalting column or dialysis before introducing the TCO-functionalized reagent.

      • Include a Radical Inhibitor: If trace amounts of thiols are unavoidable, including a radical inhibitor like Trolox in the reaction mixture can help suppress the isomerization pathway.[3][4]

Quantitative Data Summary

The stability of TCO is highly dependent on its structure and the experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Stability of TCO Derivatives Under Various Conditions

TCO DerivativeConditionObservationHalf-lifeReference
s-TCO 30 mM Mercaptoethanol in CD₃ODRapid isomerization after an 8-hour induction period.-[3]
s-TCO 30 mM Mercaptoethanol + 30 mM Trolox in D₂O-PBS<5% isomerization after 29.5 hours.>29.5 hours[3]
s-TCO Conjugated to a mAb, in vivoRapid deactivation into its cis-isomer.0.67 days[7]
d-TCO 30 mM Mercaptoethanol in CD₃ODRapid isomerization after a 12-hour induction period.-[3]
d-TCO Human Serum, Room Temperature>97% remained as trans-isomer after 4 days.>4 days[8]
d-TCO Phosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days.>14 days[7]
Standard TCO 50% Fresh Mouse Serum, 37°CAlmost complete conversion to cis-isomer.<7 hours[4]
TCO 0.12 µM 3-mercapto-2-pentanone in phosphate bufferIsomerization to CCO was the only significant product.0.6 hours[5]

Table 2: Comparison of Reactivity and Stability of Common TCO Derivatives

TCO DerivativeRelative Reactivity with TetrazineRelative StabilityKey CharacteristicsReference
Standard TCO BaselineHigherMore resilient, suitable for applications requiring long-term stability.[1]
s-TCO Very High (e.g., k₂ = 3.3 x 10⁶ M⁻¹s⁻¹)LowerExhibits ultra-fast kinetics but isomerizes rapidly in high thiol concentrations.[1][2]
d-TCO High (e.g., k₂ = 3.7 x 10⁵ M⁻¹s⁻¹)ModerateOffers a good balance of high reactivity and improved stability compared to s-TCO. Crystalline and stable in aqueous solutions.[1][2][8]
Experimental Protocols

Protocol 1: Assessing TCO Stability in the Presence of Thiols

This protocol describes a method to evaluate the stability of a TCO-containing molecule in the presence of a high concentration of a thiol, such as mercaptoethanol, using ¹H NMR spectroscopy.

  • Materials:

    • TCO-containing compound

    • Deuterated solvent (e.g., D₂O-PBS, pD 7.4 or CD₃OD)

    • Mercaptoethanol

    • (Optional) Trolox

    • NMR tubes and spectrometer

  • Methodology:

    • Prepare a stock solution of your TCO compound in the chosen deuterated solvent (e.g., 30 mM).

    • Prepare a stock solution of mercaptoethanol in the same solvent (e.g., 30 mM).

    • (Optional) For the inhibitor control, prepare a third solution containing both mercaptoethanol (30 mM) and Trolox (30 mM).

    • In an NMR tube, mix the TCO solution with the mercaptoethanol solution. For the control, mix the TCO solution with the mercaptoethanol/Trolox solution.

    • Acquire a ¹H NMR spectrum immediately after mixing (T=0).

    • Monitor the reaction by acquiring subsequent ¹H NMR spectra at various time points (e.g., 1, 2, 4.5, 8, 12, 18.5, 24 hours).[3]

    • Data Analysis: Quantify the percentage of the cis-isomer at each time point by integrating the characteristic peaks of the trans and cis isomers in the NMR spectrum.[3] Calculate the percentage of isomerization over time.

Protocol 2: General Protocol for Long-Term Storage and Handling of TCO Reagents

This protocol provides best practices for storing and handling TCO derivatives to maximize their shelf-life.

  • Storage:

    • Solid Compounds (e.g., d-TCO): Store crystalline TCO derivatives as solids in a tightly sealed vial at -20°C or below for long-term stability.[8]

    • Strained/Non-Crystalline Compounds (e.g., s-TCO): These derivatives are often more stable when stored as a solution in an appropriate anhydrous solvent (e.g., DMSO, DMF) at -20°C or -80°C.[8] Storing neat material can lead to polymerization or isomerization.[8]

    • Silver-Complexed TCOs: For maximum stability of highly reactive TCOs, store them as Ag(I) complexes.[3][4] These are typically stable as solids at room temperature but should be stored in the dark.

  • Handling:

    • Warming Reagents: Before opening a vial of a TCO reagent, especially an NHS ester, allow it to equilibrate to room temperature to prevent moisture condensation, which can cause hydrolysis.[9]

    • Use Anhydrous Solvents: When preparing stock solutions, use high-quality anhydrous solvents like DMSO or DMF.

    • Prepare Fresh: Prepare aqueous solutions of TCO fresh for each experiment, as their stability in aqueous buffers can be limited over extended periods.

    • Avoid Contamination: Use clean, dedicated spatulas and syringes to avoid introducing contaminants that could catalyze degradation.

Protocol 3: Whole Blood Stability Assay

This protocol outlines an in vitro method to assess the stability of a TCO-bioconjugate in a complex biological matrix that mimics the in vivo environment.[12]

  • Materials:

    • Freshly collected whole blood (e.g., human, mouse) with anticoagulant

    • TCO-bioconjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Centrifuge

    • Affinity capture beads (if applicable, for isolating the conjugate)

    • LC-MS system

  • Methodology:

    • Preparation: Equilibrate the whole blood to 37°C. Prepare a stock solution of the TCO-bioconjugate in PBS.[12]

    • Incubation: Spike the TCO-bioconjugate into the whole blood at the desired final concentration. Immediately take a sample for the T=0 time point.[12]

    • Incubate the remaining sample at 37°C with gentle agitation.

    • Time Points: Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).[12]

    • Sample Processing: For each time point, immediately process the sample. Isolate the plasma by centrifugation. If necessary, use affinity capture to isolate the bioconjugate from the plasma.[12]

    • LC-MS Analysis: Analyze the samples by LC-MS to determine the integrity of the bioconjugate. Monitor for the mass of the intact conjugate and the appearance of any degradation or isomerization products.[12]

    • Data Analysis: Quantify the percentage of the intact bioconjugate remaining at each time point relative to the T=0 sample. This allows for the calculation of the in vitro half-life of the conjugate in whole blood.[12]

Visualizations

TCO_Isomerization_Factors TCO trans-Cyclooctene (TCO) (Reactive) Isomerization Isomerization TCO->Isomerization CCO cis-Cyclooctene (CCO) (Unreactive) Isomerization->CCO Thiols Thiols (DTT, GSH) Thiols->Isomerization Radicals Radical Species Radicals->Isomerization Media Cell Media (Thiamine Degradation) Media->Isomerization Metals Transition Metals (e.g., Copper) Metals->Isomerization Storage Prolonged Storage Storage->Isomerization

Caption: Factors promoting the isomerization of reactive TCO to unreactive CCO.

Troubleshooting_Workflow Start Low / No Ligation Yield CheckReagents Check TCO Reagent (Age, Storage, Purity) Start->CheckReagents CheckThiols Any Thiols Present? (e.g., DTT) CheckReagents->CheckThiols RemoveThiols Remove Thiols or Use TCEP CheckThiols->RemoveThiols Yes CheckMedia Long Incubation in Cell Culture Media? CheckThiols->CheckMedia No RemoveThiols->CheckMedia UseFreshMedia Use Fresh Media or Add Inhibitor (Trolox) CheckMedia->UseFreshMedia Yes ConsiderDerivative Evaluate TCO Derivative (s-TCO vs d-TCO) CheckMedia->ConsiderDerivative No UseFreshMedia->ConsiderDerivative Success Yield Improved ConsiderDerivative->Success

Caption: A troubleshooting workflow for low yield in TCO ligation experiments.

Silver_Protection TCO_unstable Reactive s-TCO (Prone to Isomerization) Process1 + AgNO₃ (Complexation) TCO_unstable->Process1 TCO_stable TCO-Ag(I) Complex (Stable for Storage) Process2 + NaCl (Decomplexation) TCO_stable->Process2 TCO_liberated Reactive s-TCO (Ready for Ligation) Process1->TCO_stable Process2->TCO_liberated

Caption: Silver(I) complexation strategy for stabilizing reactive TCOs.

References

Technical Support Center: trans-Cyclooctene (TCO) Interactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the side reactions of trans-cyclooctene (TCO) with thiols. The information is presented in a question-and-answer format for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of trans-cyclooctene (TCO) in the presence of thiols?

The main side reaction and a significant concern for stability is the isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) isomer.[1] This cis-isomer will not undergo the rapid and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, which can result in a low or complete failure of the conjugation reaction.[1]

Q2: What is the mechanism of thiol-mediated TCO isomerization?

The isomerization of TCO to CCO in the presence of thiols is believed to occur through a radical-mediated pathway.[1][2] This process can be initiated by radical species, and the presence of thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol is known to catalyze this transformation.[1][2]

Q3: How do different TCO derivatives compare in their stability towards thiols?

There is generally a trade-off between the reactivity of a TCO derivative and its stability. Highly strained TCOs, which react more rapidly with tetrazines, are often more susceptible to isomerization in the presence of thiols.[1] Conversely, more stable TCO derivatives may exhibit slower reaction kinetics.[1] For instance, in the presence of thiols, the stability of some TCO derivatives has been observed in the order of 2-TCO > 4-TCO.[3][4] Newer derivatives, such as cis-dioxolane-fused trans-cyclooctene (d-TCO), have been specifically engineered for enhanced stability while maintaining high reactivity.[5][6][7][8]

Q4: Can other components in my experiment besides thiols cause TCO isomerization?

Yes, other factors can contribute to the isomerization of TCO. These include the presence of radical species and certain components within cell culture media.[1] For example, degradation products of thiamine in cell culture media have been shown to catalyze TCO isomerization.[1] Additionally, some TCO derivatives may isomerize to the unreactive cis-isomer in the presence of copper-containing serum proteins.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving TCO and thiols, which often manifest as low yields in conjugation reactions.

Issue Potential Cause Recommended Solution
Low or no conjugation product Isomerization of TCO to the inactive CCO isomer.1. Remove thiol-containing reagents : If reducing agents like DTT are necessary, remove them before introducing the TCO-functionalized molecule, for instance, by using a desalting column.[1] 2. Use a non-thiol reducing agent : Consider using Tris(2-carboxyethyl)phosphine (TCEP) as an alternative to DTT for the reduction of disulfide bonds.[1] 3. Select a more stable TCO derivative : For experiments that require the presence of thiols, opt for a more stable TCO derivative.[1][3] 4. Incorporate a radical inhibitor : The addition of a radical inhibitor, such as Trolox, can help suppress thiol-promoted isomerization.[1][2][9]
Gradual loss of TCO reactivity over time in biological media Isomerization catalyzed by components in the media or serum.1. Minimize incubation time : Reduce the duration that the TCO-labeled molecule is exposed to the cell culture medium.[1] 2. Use fresh media : Prepare cell culture media freshly, as aged media may contain higher levels of degradation products that can catalyze isomerization.[1] 3. Consider serum-free media : If your experimental design permits, using serum-free or low-serum media can decrease the concentration of thiols and other potentially interfering substances.[1][9]
Inconsistent results between experiments Variability in the extent of TCO isomerization.1. Standardize protocols : Ensure consistent timing and concentrations of all reagents, especially thiols. 2. Monitor TCO stability : If possible, assess the stability of your TCO conjugate under your specific experimental conditions prior to the main experiment.

Quantitative Data on TCO Isomerization

The rate of TCO isomerization is dependent on the specific TCO derivative, the concentration and type of thiol, and other experimental conditions. The following table summarizes reported observations on TCO stability.

TCO DerivativeConditionObservationReference
d-TCO (syn-3a)Rabbit reticulocyte lysate (10%) in buffered D₂O (pD 7.4)12% isomerization after 10 hours, 22% after 24 hours, and 41% after 96 hours.[5]
d-TCO (1b)30 mM mercaptoethanol in CD₃ODStable for 12 hours, followed by rapid isomerization.[2]
s-TCO (1c)30 mM mercaptoethanol in CD₃ODStable for 8 hours, followed by rapid isomerization.[2]
Standard TCO50% fresh mouse serum at 37 °CAlmost complete conversion to the cis-isomer within 7 hours.[9]

Experimental Protocols

Protocol 1: General Procedure to Minimize TCO Isomerization During Protein Labeling and Reduction

This protocol is designed for situations where a protein with disulfide bonds needs to be labeled with a TCO-NHS ester and subsequently have its disulfide bonds reduced.

  • Protein Labeling with TCO-NHS Ester :

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Add the TCO-NHS ester solution to the protein solution at a desired molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 4°C.

    • Remove the unreacted TCO-NHS ester using a desalting column.

  • Reduction of Disulfide Bonds :

    • To the purified TCO-labeled protein, add a non-thiol reducing agent such as TCEP to the desired final concentration.

    • Incubate for the required time to achieve complete reduction of the disulfide bonds.

  • Subsequent Conjugation Reaction :

    • The reduced, TCO-labeled protein is now ready for the conjugation reaction with a tetrazine-functionalized molecule.

Visualizations

Thiol_TCO_Side_Reaction Thiol-Mediated Isomerization of trans-Cyclooctene TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization Thiol Thiol (R-SH) Thiol->TCO promotes Radical Radical Species Radical->TCO promotes

Caption: Thiol-promoted isomerization of TCO.

Troubleshooting_Workflow Troubleshooting Low TCO Conjugation Yield Start Low Conjugation Yield CheckThiol Are thiols present? Start->CheckThiol RemoveThiol Remove thiols post-reduction or use TCEP CheckThiol->RemoveThiol Yes CheckStability Is TCO derivative stable enough? CheckThiol->CheckStability No RemoveThiol->CheckStability UseStableTCO Switch to a more stable TCO derivative (e.g., d-TCO) CheckStability->UseStableTCO No CheckRadicals Possibility of radical formation? CheckStability->CheckRadicals Yes UseStableTCO->CheckRadicals AddInhibitor Add a radical inhibitor (e.g., Trolox) CheckRadicals->AddInhibitor Yes Success Improved Yield CheckRadicals->Success No AddInhibitor->Success

References

Technical Support Center: TCO-PEG4-TCO Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-TCO reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving this homobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is robust and highly efficient across a broad pH range, typically between 6.0 and 9.0.[1][2][3] Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a commonly used and recommended buffer for this reaction.[1][2] For labeling proteins with NHS esters to introduce the tetrazine moiety, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions with the buffer components.[1][4]

Q2: What is the ideal reaction temperature and duration for the TCO-tetrazine reaction?

A2: The reaction is exceptionally fast and is often complete within 30 to 60 minutes when conducted at room temperature (20-25°C).[1][2] For sensitive biomolecules that may be susceptible to degradation at room temperature, the reaction can be performed at 4°C, although this may require a longer incubation period.[2][3] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[3]

Q3: What is the role of the PEG4 spacer in the this compound linker?

A3: The hydrophilic polyethylene glycol (PEG4) spacer offers several key advantages in bioconjugation.[2][5] It increases the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2][5] The flexible nature of the PEG4 spacer also minimizes steric hindrance, allowing for more efficient reaction between the TCO groups and their tetrazine binding partners, especially when conjugating large biomolecules.[2] Additionally, PEGylation can help reduce aggregation of the labeled proteins.[2]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly and efficiently without the need for a catalyst, such as copper.[2] This catalyst-free nature makes it ideal for applications in sensitive biological systems, including live-cell imaging, where the cytotoxicity of a metal catalyst would be a concern.[6]

Q5: How should this compound be stored?

A5: For long-term stability, this compound should be stored at -20°C in a desiccated environment and protected from light.[2] It is advisable to prepare stock solutions in an anhydrous organic solvent such as DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommendationNotes
pH Range 6.0 - 9.0[1][2][3]PBS at pH 7.4 is a common choice.[1][2] For NHS ester labeling of proteins with tetrazine, use an amine-free buffer.[1]
Temperature Room temperature (20-25°C)[1][2]Can be performed at 4°C for sensitive molecules (longer incubation) or 37-40°C to accelerate the reaction.[2][3]
Duration 30 - 120 minutes at room temperature[2]May be longer at 4°C. Reaction progress can be monitored if necessary.
Molar Ratio (TCO:Tetrazine) Start with a 1:2 molar ratio of this compound to the tetrazine-modified molecule.A slight excess of the tetrazine-modified molecule (1.05 to 1.5-fold per TCO group) can help drive the reaction to completion.[3][4]
Solvent Aqueous buffers (e.g., PBS)[1][2]A small amount of an organic co-solvent like DMSO may be used if solubility is an issue, but its compatibility with the biological system should be verified.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Degraded Reactants: TCO can be sensitive to thiols and low pH, while some tetrazines can degrade in aqueous media.[3]Use freshly prepared solutions. Ensure proper storage of reagents at -20°C, protected from light and moisture.[2]
Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to incomplete reactions.Empirically determine the optimal molar ratio. A slight excess of the tetrazine-modified molecule is often beneficial.[3][4]
Suboptimal pH: While the reaction is robust across a wide pH range, the stability of your biomolecules may be pH-dependent.[7]Ensure the reaction buffer pH is within the optimal range for your specific biomolecules (typically 6.0-9.0).[1][2][3]
Steric Hindrance: Bulky molecules attached to the tetrazine may impede the reaction with the TCO groups.The PEG4 spacer is designed to minimize steric hindrance. If this is still an issue, consider a linker with a longer PEG chain.[7]
Slow or Incomplete Reaction Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.If possible, increase the concentration of one or both of the reactants.[3]
Suboptimal Temperature: While the reaction is typically fast at room temperature, lower temperatures will slow it down.Consider performing the reaction at room temperature or gently warming to 37°C if your biomolecules are stable at this temperature.[3]
Precipitation of Reactants or Product Poor Solubility: One or more components of the reaction may have limited solubility in the reaction buffer.The PEG4 spacer enhances water solubility.[2] If precipitation occurs, consider adding a small amount of a compatible organic co-solvent like DMSO.[4]
Unwanted Side Products (e.g., Polymerization) Homobifunctional Nature of this compound: If your experimental setup involves free tetrazine-modified molecules, there is a risk of forming polymers or aggregates.Carefully control the stoichiometry and order of addition of your reagents. Consider a step-wise addition of the this compound linker.

Experimental Protocols

Protocol 1: General Procedure for Conjugating Two Tetrazine-Modified Proteins Using this compound

This protocol provides a general framework for using this compound to crosslink two proteins that have been pre-functionalized with tetrazine moieties.

1. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.[2]

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dissolve your tetrazine-modified proteins (Protein-A-Tz and Protein-B-Tz) in an appropriate buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL).

2. Ligation Reaction:

  • In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz.

  • Add the this compound stock solution to the protein mixture to achieve a final molar ratio of approximately 2:1 (Protein-Tz : this compound). The optimal ratio may need to be determined empirically.

  • Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid denaturation of the proteins.

  • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[1][2]

3. Purification:

  • Once the reaction is complete, purify the resulting conjugate to remove any unreacted linker and proteins.

  • Size-exclusion chromatography (SEC) is a common and effective method for this purification step.

4. Characterization:

  • Analyze the purified conjugate using SDS-PAGE to confirm the formation of the cross-linked product (which will have a higher molecular weight).

  • Further characterization can be performed using techniques such as mass spectrometry.

Mandatory Visualization

TCO_PEG4_TCO_Reaction_Workflow cluster_reactants Reactants cluster_reaction Ligation Reaction cluster_product Product Tetrazine_A Tetrazine-Modified Molecule A Reaction_Step TCO-Tetrazine Ligation Tetrazine_A->Reaction_Step TCO_Linker This compound TCO_Linker->Reaction_Step Tetrazine_B Tetrazine-Modified Molecule B Tetrazine_B->Reaction_Step Conjugate Molecule A - PEG4 - Molecule B Conjugate Reaction_Step->Conjugate

Caption: Experimental workflow for the conjugation of two tetrazine-modified molecules using a this compound linker.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Reagents Check Reagent Integrity (Fresh solutions? Proper storage?) Start->Check_Reagents Yes Success Successful Conjugation Start->Success No Check_Stoichiometry Optimize Molar Ratio (e.g., slight excess of tetrazine) Check_Reagents->Check_Stoichiometry Check_Conditions Verify Reaction Conditions (pH 6-9, RT or 37°C) Check_Stoichiometry->Check_Conditions Check_Solubility Assess for Precipitation (Consider co-solvent if needed) Check_Conditions->Check_Solubility Check_Solubility->Success Resolved

Caption: A logical troubleshooting guide for addressing low yield in this compound mediated conjugations.

References

Technical Support Center: Optimizing TCO-Tetrazine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-Tetrazine ligation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of their crosslinking experiments involving TCO-PEG4-TCO and tetrazine-functionalized molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my crosslinking yield low or non-existent?

A1: Low or zero yield in a TCO-tetrazine ligation is typically due to issues with one or both of the reactive partners. The most common causes are:

  • TCO Isomerization: The reactive trans-cyclooctene (TCO) can isomerize to its unreactive cis-cyclooctene (CCO) isomer.[1][2] This process can be accelerated by the presence of thiol-containing reagents (e.g., DTT) or copper-containing proteins, especially in serum-based media.[2][3][4]

  • Tetrazine Degradation: Tetrazines, particularly highly reactive ones with electron-withdrawing groups, can be unstable and degrade in aqueous solutions over time.[3][5][6]

  • Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to incomplete crosslinking. A slight molar excess (1.05 to 1.5-fold) of one component is often recommended to drive the reaction to completion.[3][7]

  • Steric Hindrance: Bulky molecules or substituents near the TCO or tetrazine moieties can physically block them from reacting efficiently.[3] The PEG4 linker in the this compound reagent is designed to minimize this, but it can still be a factor.[8][9]

  • Low Reactant Concentration: While the reaction is known for its fast kinetics, extremely dilute conditions can slow the reaction rate, leading to incomplete conjugation within the expected timeframe.[3][10]

Q2: How can I improve the stability of my TCO and Tetrazine reagents?

A2: Proper handling and storage are critical for maintaining the reactivity of your reagents.

  • For TCO Reagents:

    • Storage: Store TCO derivatives as solids in a freezer (-20°C), desiccated, and protected from light.[11] For long-term storage, some highly reactive TCOs can be stored as stable silver(I) complexes, which can be dissociated with NaCl prior to use.[4][12]

    • Handling: Prepare TCO solutions fresh in degassed buffers.[1] Avoid exposure to strong oxidants, high concentrations of thiols, and copper.[1][4] If a reducing agent is needed in a prior step, consider using TCEP instead of DTT and remove it before adding the TCO reagent.[1]

    • Choice of Derivative: There is a trade-off between reactivity and stability.[1] For applications requiring long-term stability, a more resilient derivative like d-TCO may be preferable to the ultra-fast but less stable s-TCO.[1][11]

  • For Tetrazine Reagents:

    • Storage: Store tetrazines protected from light at -20°C.

    • Handling: Prepare solutions fresh before use, as some tetrazines have limited stability in aqueous media.[5][6]

    • Choice of Derivative: Tetrazines with electron-donating groups are generally more stable but less reactive, while those with electron-withdrawing groups are more reactive but less stable.[5] Choose a derivative that provides the best balance for your specific application.

Q3: My protein/molecule is precipitating during the conjugation reaction. What can I do?

A3: Precipitation is usually caused by the poor aqueous solubility of one of the components or the final crosslinked product.

  • Incorporate PEG Spacers: The this compound linker is designed to enhance water solubility.[7] If your target molecule is hydrophobic, ensure it is also modified with a hydrophilic linker if possible.

  • Use Co-solvents: Adding a small amount (typically 5-10%) of a water-miscible organic solvent like DMSO or DMF can help solubilize hydrophobic reactants.[3] However, you must first confirm that the chosen co-solvent is compatible with your biomolecules and will not cause denaturation or aggregation.[3]

  • Optimize Buffer Conditions: Adjusting the pH or salt concentration of the reaction buffer can sometimes improve the solubility of proteins.

Q4: What are the optimal reaction conditions for TCO-tetrazine ligation?

A4: This reaction is remarkably robust and proceeds efficiently under a variety of conditions.

  • pH: The reaction works well over a broad pH range, typically between 6.0 and 9.0.[3] A common choice is phosphate-buffered saline (PBS) at pH 7.4.[3]

  • Temperature: The ligation is exceptionally fast at room temperature (20-25°C), often completing within 30-60 minutes.[3] Reactions can also be performed at 4°C for sensitive biomolecules (will require longer incubation) or at 37°C for faster kinetics.[3]

  • Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing a preliminary reaction with an NHS-ester functionalized TCO or tetrazine, as these will compete with your target molecule.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Crosslinking Product TCO Isomerization: TCO has converted to the inactive CCO form.[1][2]Use fresh TCO reagent. Avoid thiols (DTT) and copper.[1][4] Consider using a more stable TCO derivative like d-TCO for long-term experiments.[11]
Tetrazine Degradation: Tetrazine reagent has degraded in solution.[3][5]Prepare tetrazine solutions immediately before use. Store stock solutions properly at -20°C in the dark.
Incorrect Stoichiometry: Molar ratio of TCO to tetrazine is not optimal.Optimize the molar ratio. Start with a 1:1 ratio and then try a slight excess (e.g., 1.2 equivalents) of the this compound crosslinker.
Steric Hindrance: Reactive groups are not accessible.[3]The PEG4 spacer is designed to help, but if hindrance is severe, a longer PEG spacer (e.g., PEG8, PEG12) may be required.
Precipitation in Reaction Poor Solubility: One or more components are not soluble in the aqueous buffer.[3]Add a small percentage of a compatible organic co-solvent (e.g., 5-10% DMSO).[3] Ensure you are using a PEGylated crosslinker like this compound.[8]
Multiple Bands or Smearing on SDS-PAGE Incomplete Reaction: Both starting materials and product are present.Increase reaction time or adjust stoichiometry. Confirm reactant activity.
Non-specific Labeling: Side reactions occurred during a preliminary NHS-ester labeling step.Ensure the labeling buffer is amine-free (e.g., PBS, HEPES).[2] Purify the labeled biomolecule before the crosslinking step.
Aggregation: The crosslinked product is aggregating.This may be inherent to the crosslinked complex. Try optimizing buffer pH and ionic strength. Include a non-ionic detergent (e.g., Tween-20) at a low concentration if compatible with downstream applications.

Data Presentation: Reactant Selection

Choosing the right TCO and tetrazine derivatives is a balance between reaction speed and stability.[1][13]

Table 1: Comparison of Common TCO Derivatives

TCO DerivativeRelative ReactivityRelative StabilityKey Characteristics
Standard TCO BaselineHigherMore resilient, suitable for applications requiring long-term stability.[1]
s-TCO (strained) Very HighLowerExhibits ultra-fast kinetics but is more prone to isomerization, especially in the presence of thiols.[1][11]
d-TCO (dioxolane-fused) HighModerateOffers a good balance of high reactivity and improved stability compared to s-TCO.[1][11]

Table 2: Comparison of Tetrazine Substituents

Tetrazine SubstituentRelative ReactivityRelative StabilityKey Characteristics
Alkyl (e.g., Methyl) LowerHigherMore stable in aqueous solutions but has slower reaction kinetics.[5][13]
Aryl (e.g., Phenyl) ModerateModerateA common scaffold with balanced properties.
H-Tz (unsubstituted) HighModerateDemonstrates a good balance of stability and fast kinetics.[5][13]
Pyridyl Very HighLowerElectron-withdrawing nature leads to very fast kinetics but reduced stability in aqueous media.[13][14]

Visualizations

workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Crosslinking Reaction cluster_analysis Step 3: Analysis p1 Prepare Tetrazine-Molecule A in Reaction Buffer r1 Combine Molecules A and B p1->r1 p2 Prepare Tetrazine-Molecule B in Reaction Buffer p2->r1 p3 Prepare fresh this compound stock in anhydrous DMSO r2 Add this compound crosslinker (e.g., 1.2 molar eq.) p3->r2 r1->r2 r3 Incubate at RT (30-60 min) r2->r3 a1 Analyze reaction mixture (e.g., SDS-PAGE, SEC, MS) r3->a1 a2 Purify crosslinked product (optional) a1->a2

Caption: General experimental workflow for crosslinking two tetrazine-functionalized molecules.

troubleshooting start Low Crosslinking Yield? q1 Are TCO / Tetrazine reagents fresh and stored correctly? start->q1 a1_no No q1->a1_no No q2 Is the stoichiometry optimized? (e.g., 1.05-1.5x excess crosslinker) q1->q2 Yes a1_yes Yes r1 r1 a1_no->r1 Prepare fresh reagents and re-run experiment a2_no No q2->a2_no No q3 Are buffer conditions optimal? (pH 6-9, no thiols/amines) q2->q3 Yes a2_yes Yes r2 r2 a2_no->r2 Perform titration to find optimal molar ratio a3_no No q3->a3_no No end_node Consider steric hindrance. Use longer PEG linkers or a more reactive TCO/Tz pair. q3->end_node Yes a3_yes Yes r3 r3 a3_no->r3 Prepare fresh, compatible buffer and re-run

Caption: A logical troubleshooting guide for diagnosing low crosslinking efficiency.

Experimental Protocol

Protocol: Crosslinking Two Tetrazine-Modified Proteins Using this compound

This protocol provides a general method for crosslinking two unique proteins ("Protein A" and "Protein B") that have already been functionalized with tetrazine moieties.

1. Materials

  • Tetrazine-modified Protein A (Tz-ProtA)

  • Tetrazine-modified Protein B (Tz-ProtB)

  • This compound crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Analysis equipment (e.g., SDS-PAGE gels, Size-Exclusion Chromatography system)

2. Reagent Preparation

  • Protein Solutions: Prepare solutions of Tz-ProtA and Tz-ProtB in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Stock Solution: Immediately before use, dissolve the this compound crosslinker in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

3. Crosslinking Procedure

  • In a microcentrifuge tube, combine equimolar amounts of Tz-ProtA and Tz-ProtB. For example, add 50 µL of a 1 mg/mL Tz-ProtA solution and 50 µL of a 1 mg/mL Tz-ProtB solution (assuming similar molecular weights).

  • Calculate the required volume of the 10 mM this compound stock solution to achieve a final molar excess. A 1.2-fold molar excess relative to the total moles of protein is a good starting point.

  • Add the calculated volume of the this compound stock solution to the protein mixture. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

  • Gently mix the reaction by pipetting or brief vortexing.

  • Incubate the reaction for 60 minutes at room temperature (20-25°C).

  • (Optional) If you need to stop the reaction definitively for timed experiments, you can add a small molecule tetrazine to quench any unreacted TCO groups.

4. Analysis

  • Take an aliquot of the reaction mixture and analyze the formation of the crosslinked product.

  • SDS-PAGE: Under reducing conditions, a new band corresponding to the molecular weight of (Protein A + Linker + Protein B) should appear. You will also see bands for the unreacted starting proteins.

  • Size-Exclusion Chromatography (SEC): The crosslinked product should elute earlier than the individual starting proteins. This method can also be used for purification.

  • Mass Spectrometry: For a definitive characterization of the final product.

References

Technical Support Center: TCO-PEG4-TCO Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG4-TCO conjugates. Find solutions to common purification challenges to ensure the quality and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates and molecules subsequently labeled with them.

Problem Possible Cause Suggested Solution
Low Yield of Final Conjugate 1. Incomplete Reaction: The initial conjugation reaction to create the this compound linker or the subsequent click chemistry reaction may be inefficient.- Optimize reaction stoichiometry; a slight excess of one reactant is often beneficial.[1][2]- Ensure the reaction buffer is within the optimal pH range (typically pH 7-9 for NHS ester reactions, and pH 6-9 for TCO-tetrazine ligation).[1][2]- Increase reaction time or temperature as appropriate for the specific chemistry.[1]
2. Reactant Degradation: The TCO moiety can isomerize to the less reactive cis-cyclooctene, or reactive esters (like NHS or TFP) can hydrolyze.[2][3][4][5]- Use freshly prepared reagents.[2]- For moisture-sensitive compounds like NHS esters, use anhydrous solvents (e.g., DMSO, DMF) and allow vials to warm to room temperature before opening to prevent condensation.[2][6]- Store TCO-containing compounds at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][4][5]
3. Product Precipitation: The conjugate may have poor solubility in the reaction buffer, leading to precipitation and loss.- Incorporate a hydrophilic PEG spacer, such as the PEG4 linker in this compound, to enhance aqueous solubility.[1][6][7]- If solubility issues persist, consider adding a small amount of an organic co-solvent like DMSO or DMF, ensuring it is compatible with your biomolecules.[2]
4. Loss During Purification: The desired conjugate may be lost during purification steps.[2]- Select a purification method appropriate for the size and properties of your conjugate (e.g., Size-Exclusion Chromatography for large biomolecules, Reversed-Phase HPLC for smaller molecules).[1][2]- Optimize the purification protocol to maximize recovery.
Multiple Peaks on HPLC/LC-MS Analysis 1. Presence of Impurities: The sample may contain unreacted starting materials, monosubstituted intermediates, or side products.- Optimize the purification method to improve the separation of the desired product from impurities. This may involve adjusting the gradient in RP-HPLC or choosing a different type of chromatography.
2. Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene, which may have a different retention time.[3][4][5]- Use the purified conjugate in subsequent reactions as soon as possible.[3]- Store the purified product under inert gas at low temperatures (-80°C) to minimize isomerization.
3. Aggregation: The conjugate may be forming aggregates, leading to multiple peaks, particularly in Size-Exclusion Chromatography.[3]- Perform purification steps at 4°C to enhance protein stability.[3]- Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your biomolecule.[3]
Low Reactivity of Purified Conjugate in Downstream Applications 1. TCO Isomerization: The active trans-cyclooctene has isomerized to the inactive cis-cyclooctene.[3][4][5]- Minimize the time between purification and the next reaction step.[3]- For long-term storage, store the purified conjugate at -80°C and avoid repeated freeze-thaw cycles.[3]
2. Steric Hindrance: The TCO groups on the conjugate may be sterically hindered, preventing efficient reaction with their binding partner (e.g., tetrazine).[3]- The PEG4 spacer is designed to minimize steric hindrance.[1][6][7] If this is still a problem, consider a linker with a longer PEG chain.
3. Buffer Contaminants: The final buffer may contain substances that interfere with the subsequent reaction (e.g., residual quenching agents).- Ensure complete removal of quenching agents (like Tris or glycine) by using an appropriate purification method such as desalting columns or dialysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my this compound-labeled protein?

A1: The optimal purification method depends on the size and stability of your protein. For most proteins, Size-Exclusion Chromatography (SEC) using a desalting column is a rapid and effective method to remove small molecule impurities like unreacted this compound.[1][2] For higher resolution, Fast Protein Liquid Chromatography (FPLC) with an SEC column can be used. If your protein is stable under a wider range of conditions, Reversed-Phase HPLC (RP-HPLC) can provide excellent separation from unreacted linkers and other hydrophobic impurities.

Q2: How can I confirm the purity and identity of my this compound conjugate?

A2: High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity.[6][8][9] A single, sharp peak is indicative of a pure compound. To confirm the identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides both the retention time and the mass of the compound, confirming that the desired conjugation has occurred.

Q3: My this compound conjugate appears to be degrading during storage. How can I prevent this?

A3: The trans-cyclooctene (TCO) moiety is susceptible to isomerization to its inactive cis-isomer.[3][4][5] To minimize degradation, store the purified conjugate at -80°C in a suitable buffer, protected from light.[3] It is also advisable to aliquot the sample to avoid multiple freeze-thaw cycles. For long-term storage, lyophilization can also be an option.[10]

Q4: Can I use buffers containing primary amines, like Tris, during the purification of a this compound conjugate?

A4: If the this compound conjugate was synthesized using NHS esters to attach the TCO groups, residual Tris or other primary amine-containing buffers from a quenching step must be thoroughly removed before any subsequent reactions.[1][2] However, once the this compound linker is formed and purified, these buffers are generally acceptable for downstream purification steps, as the TCO group itself does not react with primary amines.

Q5: What are the key differences between NHS ester and TFP ester activated TCO-PEG4 linkers?

A5: Both NHS (N-hydroxysuccinimide) and TFP (2,3,5,6-tetrafluorophenol) esters are used to create amine-reactive linkers. The main advantage of TFP esters is their increased stability towards hydrolysis in aqueous media compared to NHS esters.[6] This can lead to more efficient and reproducible labeling of biomolecules.[6] The purification challenges, however, remain similar for both.

Experimental Protocols

Protocol 1: Purification of a this compound Labeled Antibody using Size-Exclusion Chromatography (Spin Desalting Column)

This protocol is designed for the rapid removal of unreacted this compound from an antibody solution after a labeling reaction.

Materials:

  • Labeled antibody solution

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns)[11]

  • Purification buffer (e.g., PBS, pH 7.4)

  • Collection tubes

  • Microcentrifuge

Methodology:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube.

  • Equilibration: Centrifuge the column according to the manufacturer's instructions to remove the storage buffer. Place the column in a new collection tube and add your desired purification buffer to the resin. Centrifuge again to exchange the buffer. Repeat this step 2-3 times.

  • Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column as per the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • Collection: The purified, labeled antibody will be in the collection tube. The smaller, unreacted this compound remains in the column resin.[3]

  • Storage: Store the purified antibody at 4°C for short-term use or at -80°C for long-term storage.[3]

Protocol 2: Analysis of this compound Purity by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of a small molecule this compound conjugate.

Materials:

  • This compound sample dissolved in a suitable solvent (e.g., Acetonitrile/Water)

  • HPLC system with a UV detector

  • C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Methodology:

  • System Setup: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Sample Injection: Inject 10-20 µL of the dissolved sample onto the column.

  • Chromatography: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength for the TCO moiety (typically around 254 nm).

  • Analysis: A pure this compound conjugate should elute as a single major peak. The presence of other peaks may indicate impurities or degradation products.

Visualizations

G Workflow for this compound Conjugation and Purification cluster_0 Synthesis cluster_1 Purification cluster_2 Downstream Application Start Starting Materials (e.g., Amine-PEG4-Amine + TCO-NHS) Reaction Conjugation Reaction Start->Reaction Quench Quench Excess Reagent (e.g., with Tris) Reaction->Quench Purification_Step Purification (e.g., HPLC or SEC) Quench->Purification_Step Crude Product Analysis Purity Analysis (HPLC, LC-MS) Purification_Step->Analysis Click_Reaction Click Chemistry (with Tetrazine) Analysis->Click_Reaction Pure this compound Final_Product Purified Final Conjugate Click_Reaction->Final_Product

Caption: Experimental workflow for synthesis and purification.

G Troubleshooting Low Yield Low_Yield Low Yield of Final Conjugate Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Reactant Degradation (Hydrolysis/Isomerization) Low_Yield->Cause2 Cause3 Product Precipitation Low_Yield->Cause3 Cause4 Loss During Purification Low_Yield->Cause4 Solution1 Optimize Stoichiometry, pH, and Time Cause1->Solution1 Solution2 Use Fresh Reagents, Anhydrous Solvents Cause2->Solution2 Solution3 Add Co-solvent (e.g., DMSO) Cause3->Solution3 Solution4 Optimize Purification Method (e.g., SEC) Cause4->Solution4

Caption: Troubleshooting logic for low conjugate yield.

References

TCO-PEG4-TCO Reaction Buffer Selection Guide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-PEG4-TCO reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinker. It consists of two trans-cyclooctene (TCO) groups connected by a 4-unit polyethylene glycol (PEG4) spacer. Its primary use is to covalently link two molecules that have been functionalized with tetrazine (Tz) groups.[1] This is accomplished through a rapid and highly specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for creating complex biomolecular structures.[2]

Q2: What are the advantages of the PEG4 spacer in the this compound linker?

A2: The polyethylene glycol (PEG) spacer offers several key benefits in bioconjugation reactions:

  • Increased Solubility: The hydrophilic nature of the PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly useful when working with hydrophobic molecules.[3]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 arm minimizes steric hindrance, allowing the reactive TCO groups to more easily access tetrazine moieties on large biomolecules like proteins and antibodies.[1][3] Studies have shown that incorporating a PEG spacer can significantly increase the number of accessible reactive groups on an antibody.[4]

  • Minimized Non-specific Interactions: The PEG spacer helps to prevent the hydrophobic TCO group from engaging in non-specific interactions with biomolecules, which could otherwise reduce its availability for the desired reaction.[1]

Q3: What is the optimal buffer and pH for the TCO-tetrazine reaction?

A3: The TCO-tetrazine ligation is robust and efficient over a broad pH range, typically between 6.0 and 9.0.[5] Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended buffer for this reaction.[6] It is important to avoid buffers containing primary amines (e.g., Tris) if you are working with related reagents that have NHS esters for prior modification steps.[7]

Q4: What is the recommended stoichiometry for a crosslinking reaction with this compound?

A4: The optimal stoichiometry depends on the desired outcome of the experiment (e.g., forming dimers vs. larger oligomers). For simple crosslinking of two tetrazine-modified molecules (Molecule-Tz), a 1:2 molar ratio of this compound to Molecule-Tz is a good starting point. However, to control for the formation of large polymers, it is often recommended to use a slight excess of one component and to empirically determine the optimal ratio for your specific system. For instance, adding the this compound linker dropwise to the tetrazine-modified molecule solution can help to favor the formation of smaller crosslinked species.

Q5: How can I control for unwanted polymerization or intramolecular cyclization when using a homobifunctional crosslinker like this compound?

A5: Controlling the outcome of a reaction with a homobifunctional crosslinker requires careful management of reaction conditions:

  • Concentration: Working at lower concentrations of your reactants will favor intramolecular reactions (if the tetrazine moieties are on the same molecule) or the formation of smaller oligomers. Higher concentrations will promote intermolecular reactions and the formation of larger polymers.

  • Stoichiometry and Order of Addition: As mentioned in Q4, the molar ratio of this compound to your tetrazine-modified molecule is critical. A carefully controlled stoichiometry can limit the extent of polymerization. Adding the crosslinker slowly to the reaction mixture can also help to control the size of the resulting conjugates.

  • Molecular Design: If you are crosslinking two different molecules, it is advisable to react one of the molecules with the this compound linker first in a separate step before introducing the second molecule. This can provide better control over the final product distribution.

Q6: How should I store this compound?

A6: For long-term stability, this compound should be stored at -20°C in a desiccated environment and protected from light.[1] It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and store them in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to warm to room temperature to prevent condensation.[1] The TCO group can isomerize to its less reactive cis-conformer, so long-term storage of solutions is not recommended.[8]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended Range/ValueNotes
pH 6.0 - 9.0PBS at pH 7.4 is a common and effective choice.[5][6]
Temperature Room Temperature (20-25°C) or 4°CReactions are typically fast at room temperature. 4°C can be used for sensitive biomolecules, but may require longer incubation times.[3]
Incubation Time 30 - 120 minutesThe reaction is very fast; completion is often achieved within this timeframe at room temperature.[3]
Solvent Aqueous buffers (e.g., PBS), with minimal organic co-solventIf necessary, up to 10% DMSO or DMF can be used to aid solubility, but compatibility with biomolecules should be verified.[1]

Table 2: Reaction Kinetics of TCO-Tetrazine Cycloaddition

Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
iEDDA trans-Cyclooctene (TCO) & Tetrazine (Tz)~800 - 30,000Extremely fast, bioorthogonal, and catalyst-free.[6]

Experimental Protocols

Protocol: Crosslinking of a Tetrazine-Functionalized Protein with this compound

This protocol provides a general framework for crosslinking a protein that has been previously functionalized with tetrazine groups.

Materials:

  • Tetrazine-functionalized protein (Tz-Protein) in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or other size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Ensure your Tz-Protein is in PBS, pH 7.4 at a suitable concentration (e.g., 1-5 mg/mL).

    • Determine the molar concentration of your Tz-Protein.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the Tz-Protein solution to achieve the desired molar ratio. For initial experiments, a 0.5:1 molar ratio of this compound to Tz-Protein (assuming one reactive tetrazine per protein) is a good starting point to favor dimer formation.

    • To control polymerization, it is recommended to add the this compound solution dropwise to the Tz-Protein solution while gently vortexing.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein precipitation.[1]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]

  • Analysis and Purification:

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak (typically around 510-550 nm).[5]

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species (e.g., dimers, trimers).

    • Purify the crosslinked conjugate from excess, unreacted linker and unreacted monomeric protein using size-exclusion chromatography (SEC).[3]

Visual Guides

G cluster_0 Reactants cluster_1 Reaction Products TCO_linker This compound (Homobifunctional Crosslinker) dimer Dimer (Tz-Molecule)-(this compound)-(Tz-Molecule) TCO_linker->dimer Reacts with 2x Tz-Molecule Tz_molecule Tetrazine-Modified Molecule (Tz-Molecule) Tz_molecule->dimer oligomer Oligomers / Polymers dimer->oligomer Further Reaction

Caption: Reaction scheme of this compound with a tetrazine-modified molecule.

G start Low or No Crosslinking Yield check_reagents Check Reagent Integrity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_solubility Assess Solubility start->check_solubility fresh_tco Use fresh this compound. Store at -20°C, desiccated. check_reagents->fresh_tco TCO linker issue fresh_tz Ensure tetrazine-modified molecule is stable and active. check_reagents->fresh_tz Tetrazine molecule issue ph_temp Is pH between 6.0-9.0? Is temperature appropriate (4°C to RT)? check_conditions->ph_temp pH/Temp issue stoichiometry Optimize molar ratio. Consider dropwise addition of linker. check_conditions->stoichiometry Stoichiometry issue solvent Is organic co-solvent concentration <10%? check_solubility->solvent Solvent issue aggregation Observe for precipitation. Consider using a detergent (e.g., Tween-20). check_solubility->aggregation Aggregation issue success Successful Crosslinking fresh_tco->success fresh_tz->success ph_temp->success stoichiometry->success solvent->success aggregation->success

Caption: Troubleshooting workflow for this compound crosslinking reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Crosslinked Product Degradation of this compound Linker Use a fresh aliquot of the this compound linker. Ensure it has been stored properly at -20°C and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Instability of Tetrazine-Modified Molecule Ensure the tetrazine-functionalized molecule has been stored correctly and is active. Some tetrazines can be susceptible to degradation in aqueous media.[1]
Incorrect Reaction Buffer/pH The TCO-tetrazine reaction is efficient in a pH range of 6 to 9.[5] Verify the pH of your reaction buffer. PBS at pH 7.4 is recommended.[6]
Suboptimal Stoichiometry Empirically optimize the molar ratio of this compound to your tetrazine-modified molecule. An imbalance can lead to an incomplete reaction.[6]
Formation of High Molecular Weight Aggregates/Precipitates Poor Solubility of Reactants or Product The PEG4 linker enhances solubility, but if reactants are highly hydrophobic, precipitation can occur.[3] Consider adding a small amount of a compatible organic co-solvent like DMSO (up to 10%).[1] Including a non-ionic detergent (e.g., 0.01% Tween-20) may also help.[1]
High Concentration of Reactants High concentrations can promote aggregation and polymerization. Try performing the reaction at a lower concentration.
High Concentration of Organic Solvent If the final concentration of the organic solvent (e.g., DMSO) used to dissolve the linker is too high (>10%), it can cause protein precipitation.[1] Minimize the volume of the stock solution added.
Inconsistent Results Repeated Freeze-Thaw Cycles of Reagents Aliquot stock solutions of this compound into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the reagent.[1]
Moisture Contamination of Solid Reagent Ensure the solid this compound is stored in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[1]

References

Technical Support Center: TCO-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of TCO-PEG4-TCO conjugates. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG4 spacer in this compound conjugates?

The tetraethylene glycol (PEG4) spacer is a key component that significantly enhances the aqueous solubility of the otherwise hydrophobic trans-cyclooctene (TCO) moieties.[1][2][3][4][5][6][7][8][9] This hydrophilic spacer helps to prevent aggregation and reduces steric hindrance, which can facilitate more efficient reactions when conjugating to other molecules.[1][2][3][5][6][8][9][10]

Q2: In which solvents are this compound conjugates typically soluble?

This compound conjugates are generally soluble in a variety of organic solvents.[5][9][11][12][13] Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[5][9][11][12] While the PEG4 spacer improves water solubility, it is often recommended to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO before adding it to an aqueous buffer.[1][14]

Q3: What is the recommended method for preparing an aqueous solution of this compound?

To prepare an aqueous solution, it is best practice to first create a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.[1][14] This stock solution should then be added dropwise to the aqueous reaction buffer while vortexing or stirring to prevent precipitation.[1] The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 10%, to avoid potential negative effects on biomolecules.[1][14][15]

Q4: How should I store this compound conjugates to maintain their stability and solubility?

For long-term stability, this compound conjugates should be stored at -20°C in a desiccated environment and protected from light.[1][3][5][9][11][12][13][16] It is advisable to prepare single-use aliquots of stock solutions in an anhydrous organic solvent to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] It is important to note that the TCO group can isomerize to its less reactive cis-conformer over time, so long-term storage of solutions is not recommended.[1][12][13]

Q5: Can the this compound conjugate be used in live-cell imaging applications?

Yes, the TCO-tetrazine ligation is a bioorthogonal reaction that is catalyst-free, making it well-suited for applications in sensitive biological systems, including live-cell imaging.[1] The reaction proceeds rapidly and efficiently under mild, physiological conditions.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon addition to aqueous buffer Poor Reagent Solubility: The conjugate is precipitating out of the aqueous solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%).[1][14][15] - Add the organic stock solution to the aqueous buffer slowly and with vigorous mixing.[1] - Consider using a more hydrophilic buffer or adding solubility-enhancing excipients. - Filter the working solution through a 0.22 µm syringe filter if precipitates are observed.[1]
Low Temperature of Buffer: Adding the conjugate to a cold buffer can decrease solubility.- Ensure your aqueous buffer is at room temperature before adding the this compound stock solution, unless the experimental protocol specifies otherwise.[17]
Low or no conjugation efficiency Hydrolysis of Reactive Groups: If the this compound is part of a larger conjugate with reactive groups (e.g., NHS esters), these can hydrolyze in aqueous solutions.- Prepare stock solutions fresh in anhydrous DMSO.[1] - Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry (e.g., pH 7-9 for NHS esters).[2]
Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO).[1][10]- Use freshly prepared solutions of the this compound conjugate. - Avoid long-term storage of solutions.[1][12][13]
Steric Hindrance: The reactive sites on the molecules being conjugated are not easily accessible.- The PEG4 spacer is designed to minimize steric hindrance, but if issues persist, consider a longer PEG linker if available.[14][15]
Aggregation of the final conjugate High Degree of Labeling: Over-labeling a biomolecule with hydrophobic TCO moieties can lead to aggregation.- Optimize the molar ratio of the this compound conjugate to your target molecule to achieve the desired degree of labeling without causing aggregation.[10]
Properties of the Conjugated Molecule: The inherent properties of the molecule being conjugated to this compound can contribute to aggregation.- Purify the final conjugate using size-exclusion chromatography (SEC) to remove aggregates.[14] - Consider including mild detergents or stabilizers in the storage buffer.[10]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound

This protocol provides a general framework for dissolving this compound for subsequent use in conjugation reactions.

Materials:

  • This compound conjugate

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[1]

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of the this compound conjugate in an anhydrous organic solvent like DMSO.[17] Ensure the conjugate is fully dissolved.

  • Dilution into Aqueous Buffer: While vortexing the aqueous reaction buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to maintain the stability of most biomolecules.[1][14][15]

  • Use Immediately: Use the freshly prepared aqueous solution of this compound for your conjugation reaction without delay.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines the reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

  • This compound conjugated molecule in a suitable reaction buffer

  • Tetrazine-functionalized molecule in a compatible solvent

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) at a pH between 6 and 9 is a common choice.[1]

Procedure:

  • Reagent Preparation: Prepare the this compound conjugated molecule in the chosen reaction buffer according to Protocol 1.

  • Reaction Setup: Add the tetrazine-functionalized molecule to the solution of the this compound conjugated molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.[18]

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 30-60 minutes.[1] For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (e.g., 30 minutes to 2 hours).[1][2]

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted starting materials using methods such as size-exclusion chromatography (SEC) or dialysis.[2][14]

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis start Start: this compound Solid stock_solution Prepare 1-10 mM Stock in Anhydrous DMSO start->stock_solution aqueous_solution Add Dropwise to Aqueous Buffer with Vortexing stock_solution->aqueous_solution add_tetrazine Add Tetrazine-modified Molecule (1.1-1.5x excess) aqueous_solution->add_tetrazine incubate Incubate at RT (30-60 min) or 4°C (longer) add_tetrazine->incubate purify Purify via SEC or Dialysis (Optional) incubate->purify end End: Purified Conjugate purify->end troubleshooting_logic start Problem: Poor Solubility or Precipitation check_solvent Check Final Organic Solvent Concentration (<10%) start->check_solvent check_mixing Review Addition Method (Slow, with Vortexing) start->check_mixing check_temp Ensure Buffer is at Room Temperature start->check_temp solution Outcome: Improved Solubility check_solvent->solution check_mixing->solution check_temp->solution

References

Technical Support Center: Bioorthogonal Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioorthogonal crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments.

Troubleshooting Guide

Experiencing suboptimal results in your bioorthogonal crosslinking reactions? This guide will help you troubleshoot common issues.

Low or No Product Yield

Q: I am observing low or no yield of my desired crosslinked product. What are the potential causes and solutions?

A: Low product yield is a common issue that can arise from several factors related to reagents, reaction conditions, or the biomolecules themselves.[1] Here is a step-by-step guide to troubleshoot this problem.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Reagent Quality and Stability Ensure Reagent Integrity: Use fresh reagents and avoid repeated freeze-thaw cycles.[2] For instance, tetrazines are sensitive to light and nucleophiles; a colorless solution indicates decomposition and should be discarded.[3] Stock solutions of moisture-sensitive crosslinkers should be prepared immediately before use.[4]
Suboptimal Reaction Conditions Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant, typically the smaller molecule, can drive the reaction to completion.[5] However, a large excess of tetrazine can sometimes lead to side products.[3] Adjust pH: The optimal pH range can vary. For SPAAC reactions, a pH of 7 to 8.5 is generally recommended.[6] For tetrazine-TCO ligations, a pH range of 6 to 9 is typical.[5] Modify Temperature and Time: Many reactions proceed at room temperature, but gentle heating (e.g., 37°C) can increase the rate.[3][6] Incubation times can range from minutes to several hours.[5][6]
Poor Reagent Solubility Use Co-solvents: If your reactants have poor solubility in aqueous buffers, consider adding a minimal amount of a compatible organic co-solvent like DMSO or DMF.[5][6] Ensure the co-solvent is compatible with your biological system.
Issues with Biomolecules Check Purity and Concentration: It is recommended to use biomolecules that are greater than 95% pure.[1] Low starting concentrations (e.g., below 0.5 mg/mL for antibodies) can hinder conjugation efficiency.[1] Inaccessible Reactive Sites: The desired reactive groups on a protein may be inaccessible due to folding.[1] Consider alternative labeling sites or protein modification to improve accessibility. For thiol-based conjugation, ensure cysteine residues are not forming disulfide bonds by using a mild reducing agent like TCEP, which must be removed before adding the crosslinker.[1]
Interfering Buffer Components Avoid Competing Reagents: Buffers containing amines (e.g., Tris, glycine) will compete with amine-reactive crosslinkers like NHS esters.[1][4] Similarly, buffers with sodium azide will compete with azide-functionalized molecules in SPAAC reactions.[6]
Inefficient Purification Optimize Purification Method: The desired product may be lost during purification.[5] Consider alternative methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) based on the properties of your bioconjugate.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield reagent_check Step 1: Check Reagent Quality & Stability start->reagent_check condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent Degraded? Impure? reagent_check->sub_reagent solubility_check Step 3: Address Solubility Issues condition_check->solubility_check Conditions Optimized sub_conditions Incorrect Stoichiometry? Suboptimal pH/Temp? condition_check->sub_conditions biomolecule_check Step 4: Assess Biomolecule Reactivity solubility_check->biomolecule_check Solubility Addressed sub_solubility Precipitation Observed? solubility_check->sub_solubility purification_check Step 5: Evaluate Purification Method biomolecule_check->purification_check Reactivity Addressed sub_biomolecule Inaccessible Sites? Interfering Buffer? biomolecule_check->sub_biomolecule success Successful Crosslinking purification_check->success Purification Optimized sub_purification Losing Product During Purification? purification_check->sub_purification NonSpecificLabeling start High Non-Specific Labeling optimize_conc Optimize Probe Concentration start->optimize_conc improve_washing Improve Washing Steps optimize_conc->improve_washing Still High Background success Specific Labeling optimize_conc->success Resolved check_reagents Verify Reagent Purity & Buffer improve_washing->check_reagents Still High Background improve_washing->success Resolved change_reaction Consider Alternative Bioorthogonal Reaction check_reagents->change_reaction Still High Background check_reagents->success Resolved change_reaction->success ExperimentalWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Crosslinking Reaction cluster_analysis Step 3: Purification & Analysis prep_A Functionalize Molecule A (e.g., with Azide) purify_A Purify Molecule A prep_A->purify_A mix Mix Functionalized Molecules A and B prep_B Functionalize Molecule B (e.g., with Cyclooctyne) purify_B Purify Molecule B prep_B->purify_B purify_B->mix incubate Incubate under Optimal Conditions (pH, Temp, Time) mix->incubate purify_product Purify Crosslinked Product (e.g., SEC) incubate->purify_product analyze Analyze Product (e.g., SDS-PAGE, MS) purify_product->analyze

References

effect of excess TCO-PEG4-TCO on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-TCO linker applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound, with a specific focus on the effects of using this reagent in excess.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio for a reaction involving this compound?

A common starting point for reactions between a TCO-functionalized molecule and a tetrazine-modified molecule is a 1.5 to 5-fold molar excess of the TCO reagent.[1] For labeling tetrazine-modified antibodies, a 3- to 5-fold molar excess is often recommended.[1] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for each system.[2]

Q2: What are the potential negative consequences of using a large excess of this compound?

While using an excess of one reactant can help drive a reaction to completion, a large excess of this compound can lead to several issues:

  • Difficult Purification: Removing a large excess of the unreacted this compound linker after the reaction can be challenging and may require multiple purification steps.[3]

  • High Background Signal: If the TCO reagent is conjugated to a fluorescent dye, incomplete removal of the excess reagent can lead to high background fluorescence in downstream applications like cellular imaging.[3]

  • Altered Biological Properties: In the context of modifying biomolecules like antibodies, a very high degree of conjugation can alter the molecule's physicochemical properties, potentially affecting its pharmacokinetics in vivo or reducing its binding affinity.[4][5]

  • Increased Non-Specific Binding and Aggregation: The TCO group is somewhat hydrophobic.[6] A large excess of unreacted this compound in the reaction mixture can lead to non-specific binding or cause aggregation of biomolecules.[6]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

The most common and effective methods for removing smaller, unreacted TCO reagents from larger, labeled biomolecules are size-based separation techniques.[3] These include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method where the larger, labeled biomolecule elutes first, while the smaller, unreacted this compound is retained and elutes later.[3][7]

  • Desalting Spin Columns: For rapid buffer exchange and removal of small molecules, desalting spin columns (e.g., PD-10, Zeba) are widely used.[1][7]

  • Dialysis: This method is also effective but is generally more time-consuming than SEC or spin columns.

Q4: I am using an excess of this compound but still observing low reaction yield. What could be the cause?

If the reaction yield is low despite using an optimal excess of the TCO reagent, consider these other critical factors:

  • Reagent Integrity: TCO reagents can isomerize to their less reactive cis-conformer over time, especially during long-term storage in solution.[1][6] It is highly recommended to prepare stock solutions fresh in an anhydrous organic solvent like DMSO.[1][8]

  • Suboptimal Reaction Buffer: The TCO-tetrazine reaction is efficient over a pH range of 6 to 9.[1][2] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[1] If you are performing an initial labeling step using an NHS ester to introduce the TCO group, ensure the buffer is free of primary amines (e.g., Tris, glycine), which would compete with the desired reaction.[2][9]

  • Reactant Precipitation: this compound has low solubility in water.[1][8] It should first be dissolved in a minimal amount of a compatible organic solvent (e.g., anhydrous DMSO) before being added to the aqueous reaction mixture, preferably dropwise while mixing.[1] The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing proteins.[6][8]

  • Steric Hindrance: The reactive TCO group on a large biomolecule may be sterically hindered or "buried" within the molecule's structure, rendering it inaccessible to the tetrazine.[4][10] The PEG4 spacer is designed to minimize this, but it can still be a factor.[8][11]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conjugation Degraded/Inactive TCO Reagent: TCO has isomerized to the less reactive cis-cyclooctene.[1][6]Prepare fresh stock solutions of this compound in anhydrous DMSO immediately before use.[1] Store solid reagent at -20°C, desiccated and protected from light.[1][8]
Incorrect Buffer Composition: Use of amine-containing buffers (e.g., Tris) with NHS-ester chemistry, or a pH outside the optimal 6-9 range.[2]Perform a buffer exchange into an appropriate buffer like PBS before the reaction.[2]
Reactant Precipitation: The TCO reagent or the target molecule is not fully soluble in the reaction buffer.[1]Dissolve this compound in an organic solvent first. Add dropwise to the aqueous solution. If necessary, add a small amount of a compatible co-solvent (e.g., DMSO), ensuring the final concentration is low (<10%).[6][8]
High Background Signal Incomplete Removal of Excess TCO Reagent: The purification method is not sufficient to remove all unreacted TCO-linker, especially if it is fluorescently labeled.[3]Use a size-based purification method like size-exclusion chromatography (SEC) or a desalting spin column.[1][3] Optimize the purification protocol to ensure complete separation.
Precipitation During Reaction High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high, causing the biomolecule to precipitate.[6]Minimize the volume of the TCO stock solution added to the reaction. Keep the final organic solvent concentration below 10%.[8]
Hydrophobic Interactions: The TCO group itself can promote aggregation, especially at high concentrations.[6]The PEG4 spacer helps mitigate this.[11] Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction and purification buffers.
Loss of Biomolecule Activity High Degree of Labeling: Too many TCO groups have been conjugated to the biomolecule (e.g., an antibody), affecting its structure and function.[4]Reduce the molar excess of the TCO-labeling reagent (e.g., TCO-NHS ester) used in the initial labeling step. Empirically determine the optimal degree of labeling that preserves activity.

Quantitative Data Summary

Table 1: Recommended Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionNotes
Molar Ratio (TCO:Tetrazine) 1.5 - 5 fold excess of TCOFor antibody labeling, a 3-5 fold excess is a common starting point.[1] The optimal ratio should be determined empirically.[2]
Reaction Buffer Phosphate-buffered saline (PBS)Other physiological buffers are also suitable. Avoid amine-containing buffers if using NHS esters.[1][2]
pH Range 6.0 - 9.0The reaction is robust across this pH range.[1]
Temperature Room temperature (20-25°C)For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.[1]
Duration 30 - 120 minutesThe reaction is typically very fast.[1]
Solvent Aqueous buffer with <10% organic co-solvent (e.g., DMSO, DMF)TCO reagents are often dissolved in an organic solvent before addition to the aqueous reaction.[8]

Experimental Protocols

Protocol: General Procedure for Labeling a Tetrazine-Modified Antibody with a Fluorescent TCO-PEG4 Reagent

This protocol provides a general framework for conjugating a tetrazine-modified antibody with a TCO-PEG4-fluorophore.

1. Reagent Preparation: a. Allow the vial of TCO-PEG4-Fluorophore to equilibrate to room temperature before opening to prevent condensation.[1] b. Prepare a 10 mM stock solution of the TCO-PEG4-Fluorophore in anhydrous DMSO. This solution should be prepared fresh for optimal reactivity.[1][8] c. Ensure your tetrazine-modified antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

2. Labeling Reaction: a. Add a 3- to 5-fold molar excess of the TCO-PEG4-Fluorophore stock solution to the antibody solution.[1] b. Add the TCO solution dropwise while gently mixing to prevent precipitation.[1] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][8] Alternatively, for sensitive antibodies, incubate for 2-4 hours at 4°C.[1]

3. Purification: a. To remove the excess, unreacted TCO-PEG4-Fluorophore, use a desalting spin column or size-exclusion chromatography (SEC).[1][3] b. Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4). c. Load the reaction mixture onto the column and centrifuge according to the manufacturer's instructions (for spin columns) or collect fractions (for SEC). d. The purified, labeled antibody will be in the eluate/early fractions.

4. Characterization: a. Confirm the success of the conjugation by measuring the absorbance of the fluorophore and the protein (at 280 nm) to determine the degree of labeling (DOL). b. Further analysis can be performed using techniques like SDS-PAGE or mass spectrometry.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis & Storage prep_tco Prepare fresh this compound stock solution in anhydrous DMSO reaction Add excess this compound to Tetrazine-Biomolecule solution (e.g., 3-5x molar excess) prep_tco->reaction prep_biomolecule Prepare Tetrazine-Biomolecule in amine-free buffer (pH 7.4) prep_biomolecule->reaction incubation Incubate at room temperature (30-120 min), protected from light reaction->incubation purification Remove excess this compound via Size Exclusion Chromatography (SEC) or Desalting Spin Column incubation->purification analysis Characterize conjugate (e.g., UV-Vis, SDS-PAGE) and store appropriately purification->analysis

Caption: General experimental workflow for bioconjugation using this compound.

G q_node q_node a_node a_node start Problem: Low Conjugation Yield q1 Are TCO reagent and stock solution fresh? start->q1 q2 Is the reaction buffer correct (pH 6-9, amine-free)? q1->q2 Yes a1_yes Prepare fresh TCO stock in anhydrous DMSO q1->a1_yes No q3 Was precipitation observed during reaction? q2->q3 Yes a2_yes Perform buffer exchange into PBS (pH 7.4) q2->a2_yes No q4 Is steric hindrance a possibility? q3->q4 No a3_yes Lower reactant concentration. Add TCO solution dropwise. Keep DMSO <10%. q3->a3_yes Yes a4_yes Consider a linker with a longer PEG chain to increase TCO accessibility q4->a4_yes Yes end_node If issues persist, empirically optimize molar ratio and incubation time. q4->end_node No a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes->end_node

Caption: Troubleshooting flowchart for low-yield TCO-tetrazine reactions.

References

storage and handling recommendations for TCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals, providing detailed handling recommendations, troubleshooting guides, and frequently asked questions (FAQs) for the successful use of trans-cyclooctene (TCO) linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for TCO linkers?

A1: TCO linkers, especially in their solid or lyophilized form, should be stored at –20°C, protected from light and moisture.[1][2] The key stability concern is the isomerization of the reactive trans-cyclooctene to its inactive cis-cyclooctene (CCO) form.[1][3][4]

Q2: How should I handle a new vial of TCO linker?

A2: Before opening, always allow the vial to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing inside the vial, which can hydrolyze the linker, particularly if it is an NHS ester derivative.[1][3][5]

Q3: How should I prepare and store TCO linker stock solutions?

A3: Prepare stock solutions by dissolving the TCO linker in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][6] These stock solutions should be prepared fresh immediately before use.[3] If storage is necessary, aliquot the solution into single-use volumes and store at –20°C for up to one month, avoiding repeated freeze-thaw cycles.[1]

Q4: Are TCO linkers stable in aqueous buffers?

A4: TCO functional groups are generally stable in aqueous buffers for several weeks when stored at 4°C.[3][6] However, their stability can be compromised by the presence of thiols (e.g., DTT) or copper ions, which can catalyze isomerization to the inactive CCO form.[1][3][4] For this reason, it is best to use TCO-conjugated molecules in aqueous solutions as quickly as possible.

Q5: What can cause TCO linkers to degrade or lose reactivity?

A5: The primary cause of lost reactivity is the isomerization of TCO to the unreactive CCO isomer.[1][3] This process can be accelerated by:

  • Thiols: Reducing agents like dithiothreitol (DTT) can promote isomerization.[3][7]

  • Copper: The presence of copper ions or copper-containing proteins can catalyze degradation.[1][4]

  • Light and Heat: Exposure to light and elevated temperatures can increase the rate of isomerization.

  • Moisture: For amine-reactive TCO-NHS esters, moisture leads to hydrolysis of the NHS ester, rendering it unable to react with proteins.[6][7]

Storage and Stability Data

The stability of a TCO linker is highly dependent on its form and environment. The following tables summarize recommended conditions and stability profiles.

Table 1: Recommended Storage Conditions for TCO Linkers

FormTemperatureAtmosphere/ProtectionRecommended Duration
Solid / Lyophilized -20°CProtect from light and moistureLong-term (per manufacturer's expiry)
Stock in Anhydrous Solvent (e.g., DMSO, DMF) -20°CAliquoted, sealed, protected from lightUp to 1 month[1]
Aqueous Solution (TCO-conjugated molecule) 4°CIn a thiol-free, copper-free bufferWeeks, but use as soon as possible[3][6]

Table 2: TCO Linker Stability and Reactivity Profile

ConditionEffect on TCO MoietyRecommendation
pH 6.5 - 7.5 Optimal range for TCO-tetrazine ligation.[1]Perform conjugation reactions within this pH range.
pH 7.2 - 9.0 Optimal range for TCO-NHS ester labeling of amines.[3][5]Use amine-free buffers (e.g., PBS, HEPES) for NHS ester reactions.
Presence of Thiols (e.g., DTT) Promotes isomerization to inactive CCO form.[3][7]Avoid thiol-containing buffers. If reduction is needed, use a non-thiol agent like TCEP and remove it before adding the TCO linker.[1][7]
Presence of Copper Catalyzes isomerization.[1][4]Use metal-free buffers and reagents.
Aqueous Environment (4°C) A TCO-modified antibody lost ~10.5% reactivity after 4 weeks.[1]For long-term stability, store as a solid or in anhydrous solvent.

Troubleshooting Guide

Problem: Low or no yield in my TCO-tetrazine conjugation reaction.

This is a common issue that can often be traced back to the stability and handling of the TCO linker or suboptimal reaction conditions. Follow this logical troubleshooting workflow.

G start Low / No Conjugation Yield check_tco 1. Verify TCO Reagent Integrity start->check_tco handle Was it stored at -20°C, protected from light/moisture? check_tco->handle  No tco_ok TCO Reagent is OK check_conditions 2. Review Reaction Conditions tco_ok->check_conditions tco_bad TCO Reagent Degraded new_reagent SOLUTION: Use a fresh aliquot or new vial of TCO linker. Re-prepare stock solution. tco_bad->new_reagent handle->tco_bad No fresh Was a fresh stock solution (in anhydrous solvent) used? handle->fresh Yes fresh->tco_ok Yes fresh->tco_bad No ph Is pH optimal? (6.5-7.5 for ligation) check_conditions->ph  No conditions_ok Conditions are OK check_partners 3. Check Conjugation Partners conditions_ok->check_partners conditions_bad Conditions Suboptimal optimize_conditions SOLUTION: Adjust pH to 6.5-7.5. Remove thiols (use TCEP if needed). Optimize molar ratios. conditions_bad->optimize_conditions ph->conditions_bad No thiol Are thiol reagents (e.g., DTT) absent? ph->thiol Yes thiol->conditions_bad No stoich Is stoichiometry correct? (1.1-5x excess of one partner) thiol->stoich Yes stoich->conditions_ok Yes stoich->conditions_bad No steric Could steric hindrance be an issue? check_partners->steric solubility Did reagents precipitate in aqueous buffer? steric->solubility No optimize_partners SOLUTION: Use a TCO linker with a longer PEG spacer. Minimize organic solvent (<10%). Add non-ionic detergent (e.g., 0.01% Tween-20). steric->optimize_partners Yes solubility->optimize_partners Yes

Caption: Troubleshooting workflow for low-yield TCO-tetrazine conjugations.

Problem: The TCO linker (or TCO-labeled protein) is not dissolving properly in my aqueous reaction buffer.

  • Potential Cause: The TCO group is hydrophobic, which can lead to poor solubility or aggregation, especially when conjugated to proteins.[1]

  • Recommended Solution:

    • Use PEG Linkers: TCO reagents containing polyethylene glycol (PEG) spacers are recommended as they significantly improve water solubility and reduce aggregation.[6][8][9]

    • Minimize Organic Solvent: While a stock solution is made in DMSO or DMF, ensure the final concentration of the organic solvent in your aqueous reaction buffer is low (typically <10%) to avoid protein precipitation.[1]

    • Add Detergents: For sensitive applications, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers to mitigate non-specific hydrophobic interactions.[1]

Experimental Protocols

Protocol: Assessing TCO Linker Stability in the Presence of Thiols

This protocol provides a method to compare the stability of a TCO-conjugated molecule in the presence and absence of a thiol-containing reducing agent like DTT.

G cluster_prep 1. Reagent Preparation cluster_incubate 2. Incubation cluster_analyze 3. Time-Point Analysis prep1 Prepare TCO-Molecule in Thiol-Free Buffer (e.g., PBS, pH 7.4) incubate1 Mix TCO-Molecule with Control Buffer prep1->incubate1 incubate2 Mix TCO-Molecule with Thiol Buffer prep1->incubate2 prep2 Prepare Control Buffer (PBS) prep2->incubate1 prep3 Prepare Thiol Buffer (e.g., 10 mM DTT in PBS) prep3->incubate2 incubate_temp Incubate both samples at Room Temperature incubate1->incubate_temp incubate2->incubate_temp analyze1 Withdraw aliquots at time points (0, 1, 4, 24h) incubate_temp->analyze1 analyze2 Quench with excess Tetrazine-Fluorophore analyze1->analyze2 analyze3 Analyze by LC-MS or SDS-PAGE to quantify remaining reactive TCO analyze2->analyze3

Caption: Experimental workflow for testing TCO stability against thiol exposure.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your TCO-conjugated molecule (e.g., a protein) in a thiol-free buffer like PBS, pH 7.4.

    • Prepare two reaction buffers: a "Control" buffer (PBS) and a "Thiol" buffer (e.g., 10 mM DTT in PBS).

  • Incubation:

    • Divide the TCO-molecule solution into two tubes. Add an equal volume of "Control" buffer to one and "Thiol" buffer to the other.

    • Incubate both tubes at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube.[3]

    • To quantify the remaining active TCO, you can perform a "quenching" reaction by adding a molar excess of a tetrazine-fluorophore probe.

    • Analyze the samples by an appropriate method (e.g., LC-MS to measure the mass of the labeled vs. unlabeled molecule, or fluorescent SDS-PAGE to visualize the extent of labeling). A decrease in signal in the "Thiol" tube relative to the "Control" indicates isomerization and loss of reactivity.

References

Validation & Comparative

Validating TCO-PEG4-TCO Conjugation via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and chemical biology, the precise and verifiable conjugation of molecules is paramount. The trans-cyclooctene (TCO) and tetrazine bioorthogonal reaction, known for its rapid kinetics and high specificity, is a favored method for linking biomolecules.[1][2][3] This guide provides a comparative overview of validating the conjugation of a TCO-PEG4-TCO linker to a target molecule using mass spectrometry, a definitive analytical technique for this purpose.

Quantitative Analysis of Conjugation

Mass spectrometry provides irrefutable evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound linker to the target molecule. The table below illustrates the expected and observed mass-to-charge ratios (m/z) for a hypothetical conjugation of this compound to a tetrazine-functionalized peptide.

AnalyteExpected m/zObserved m/zMethod
Tetrazine-Peptide2000.02000.2MALDI-TOF
This compound592.7592.8ESI-TOF
Tetrazine-Peptide-TCO-PEG4-TCO Conjugate2592.72593.1MALDI-TOF

Note: The data presented is illustrative. The expected molecular weight of this compound can vary based on its specific structure; for instance, a similar compound, TCO-PEG4-NHS ester, has a molecular weight of 514.56 g/mol .[1] The observed m/z values may also vary slightly due to instrumentation and adduct formation.

Alternative Validation Methods

While mass spectrometry is the gold standard for confirming covalent conjugation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Particularly size-exclusion (SEC) and reverse-phase (RP-HPLC), can be used to separate the conjugated product from the unreacted starting materials, thus indicating a successful reaction.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the chemical structure of the linker and the final conjugate, providing detailed information about the covalent bonds formed.[6]

  • UV-Vis Spectroscopy: If one of the components has a unique chromophore, UV-Vis spectroscopy can be used to monitor the reaction progress and quantify the degree of labeling.[3]

Experimental Protocol: Mass Spectrometry Validation

This protocol outlines the general steps for validating a this compound conjugation to a tetrazine-functionalized molecule using MALDI-TOF mass spectrometry.

I. Materials and Reagents

  • This compound linker

  • Tetrazine-functionalized molecule (e.g., peptide, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7-8.5.[7]

  • Quenching Reagent (optional): e.g., Tris buffer

  • MALDI Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid

  • Desalting columns (e.g., Zeba spin desalting columns)[6][7]

II. Conjugation Reaction

  • Dissolve the tetrazine-functionalized molecule and this compound in the reaction buffer.

  • Add the this compound solution to the tetrazine-functionalized molecule solution. A slight molar excess of the TCO linker is often used.

  • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[2]

  • (Optional) Quench the reaction by adding a quenching reagent.

  • Purify the conjugate from excess, unreacted linker using a desalting column.[7]

III. Sample Preparation for MALDI-TOF

  • Combine the purified conjugate solution with the MALDI matrix solution in a 1:1 or 1:2 ratio.[7]

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

IV. Mass Spectrometry Analysis

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range for the expected conjugate.

  • Analyze the resulting spectrum to identify the peak corresponding to the m/z of the conjugated product. A successful conjugation will show a new peak at a higher m/z that corresponds to the sum of the masses of the starting materials.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis A Dissolve Tetrazine-Molecule in Reaction Buffer C Mix Reactants A->C B Dissolve this compound in Reaction Buffer B->C D Incubate (30-120 min) C->D E Purify Conjugate (Desalting Column) D->E F Prepare MALDI Sample (mix with matrix) E->F G Acquire Mass Spectrum (MALDI-TOF) F->G H Analyze Data (Confirm Mass Shift) G->H

Experimental workflow for validating this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tetrazine Tetrazine-Functionalized Molecule Reaction Inverse Electron Demand Diels-Alder Cycloaddition Tetrazine->Reaction TCO This compound TCO->Reaction Conjugate Covalently Linked Conjugate Reaction->Conjugate

Bioorthogonal reaction between TCO and a tetrazine-functionalized molecule.

References

Confirming TCO-PEG4-TCO Crosslinking: A Comparative Guide to SDS-PAGE and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise covalent linkage of biomolecules is a cornerstone of modern biotechnology and drug development. The TCO-PEG4-TCO linker, a homobifunctional crosslinker, offers a powerful tool for this purpose, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine. Confirmation of successful crosslinking is a critical step in any workflow. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative methods for confirming this compound crosslinking, supported by experimental protocols and data presentation.

Introduction to this compound Crosslinking Confirmation

Crosslinking two proteins with a this compound linker conceptually involves a two-step process. First, the target proteins are independently functionalized with TCO groups, typically through the reaction of a TCO-NHS ester with primary amines (e.g., lysine residues) on the protein surface. Subsequently, a bifunctional tetrazine linker is introduced to bridge the two TCO-modified proteins. The reaction between the TCO and tetrazine moieties forms a stable covalent bond, resulting in a crosslinked protein dimer.

SDS-PAGE is a widely used, accessible, and effective method for the initial confirmation of this crosslinking. The principle is straightforward: an increase in the molecular weight of the protein complex due to the addition of the crosslinker and the formation of a dimer will result in a discernible upward shift in the protein band's position on the gel compared to the unmodified protein.

Experimental Workflow: this compound Crosslinking

The following diagram illustrates the general workflow for crosslinking two distinct proteins (Protein A and Protein B) using TCO functionalization and a tetrazine linker, followed by analysis.

Crosslinking_Workflow cluster_modification Protein Modification cluster_crosslinking Crosslinking Reaction cluster_analysis Confirmation ProtA Protein A TCO_ProtA TCO-Protein A ProtA->TCO_ProtA React with ProtB Protein B TCO_ProtB TCO-Protein B ProtB->TCO_ProtB React with TCO_NHS TCO-PEG4-NHS Ester TCO_NHS->TCO_ProtA TCO_NHS->TCO_ProtB Crosslinked Protein A-Linker-Protein B TCO_ProtA->Crosslinked TCO_ProtB->Crosslinked Tetrazine Tetrazine Linker Tetrazine->Crosslinked Bridge SDS_PAGE SDS-PAGE Crosslinked->SDS_PAGE MassSpec Mass Spectrometry Crosslinked->MassSpec SEC Size Exclusion Chromatography Crosslinked->SEC

Caption: General workflow for protein crosslinking and confirmation.

Method 1: SDS-PAGE Confirmation

SDS-PAGE separates proteins based on their molecular weight. Successful crosslinking will result in a new band of higher molecular weight corresponding to the crosslinked protein dimer.

Experimental Protocol: SDS-PAGE Analysis
  • Protein Modification with TCO-PEG4-NHS Ester:

    • Dissolve Protein A and Protein B separately in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to each protein solution.

    • Incubate the reaction mixtures for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column.

  • Crosslinking with a Tetrazine Linker:

    • Prepare a stock solution of a homobifunctional tetrazine linker (e.g., Tetrazine-PEG4-Tetrazine) in DMSO.

    • Mix the TCO-modified Protein A and TCO-modified Protein B in a 1:1 molar ratio in PBS, pH 7.4.

    • Add the tetrazine linker to the protein mixture. A 1.1 to 5-fold molar excess of the tetrazine linker over the total TCO-protein concentration is a good starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]

  • SDS-PAGE Analysis:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes) and mix with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Include controls: unmodified Protein A, unmodified Protein B, TCO-modified Protein A, and TCO-modified Protein B.

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and dimeric species.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain.

    • Visualize the gel using an appropriate imaging system.

Data Presentation: Expected SDS-PAGE Results
LaneSampleExpected Band(s)
1Molecular Weight MarkerLadder of known molecular weights
2Unmodified Protein ABand at the MW of Protein A
3Unmodified Protein BBand at the MW of Protein B
4TCO-modified Protein ASlight upward shift from Protein A
5TCO-modified Protein BSlight upward shift from Protein B
6Crosslinking ReactionBands corresponding to unreacted monomers, and a new, higher MW band corresponding to the crosslinked Protein A-Linker-Protein B dimer.

Note: The molecular weight of TCO-PEG4-NHS ester is approximately 514.57 g/mol .[2][3][4][5] The molecular weight of a tetrazine linker will vary depending on its structure (e.g., Tetrazine-PEG5-tetrazine has a MW of 676.31 g/mol ).[3] The expected molecular weight of the crosslinked dimer will be the sum of the molecular weights of Protein A, Protein B, two TCO-PEG4 moieties, and the tetrazine linker.

Quantitative Analysis: Densitometry

The efficiency of the crosslinking reaction can be quantified by densitometry of the stained SDS-PAGE gel.[6][7][8]

Densitometry_Workflow Gel Stained SDS-PAGE Gel Scan Scan Gel (TIFF format) Gel->Scan ImageJ Analyze with ImageJ/Fiji Scan->ImageJ Plot Plot Lane Profiles ImageJ->Plot Integrate Integrate Peak Areas Plot->Integrate Calculate Calculate Crosslinking % Integrate->Calculate

References

A Comparative Guide to the HPLC Analysis of TCO-Tetrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and biocompatibility.[1] This "click chemistry" ligation is instrumental in fields ranging from drug development to molecular imaging.[2] Accurate monitoring of the reaction to characterize products and determine conjugation efficiency is critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for this purpose.[3][4]

This guide provides a comparative overview of HPLC analysis for TCO-tetrazine reaction products against alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

HPLC and LC-MS offer high-resolution separation and sensitive detection, allowing for the simultaneous quantification of reactants, products, and any intermediates or side products.[3][5] This contrasts with methods like UV-Vis spectrophotometry, which monitors the consumption of the tetrazine chromophore but does not provide information on the formation of specific products.[6][7]

FeatureHPLC / LC-MSUV-Vis Spectrophotometry
Principle Separation of components based on their physicochemical properties followed by detection.Measurement of the decrease in absorbance of the tetrazine chromophore (typically 510-540 nm).[3][6]
Data Obtained Quantitative data on reactants, products, and byproducts. Mass confirmation of species (with MS).[3]Rate of disappearance of the tetrazine reactant.[1]
Advantages High specificity, ability to analyze complex mixtures, and direct product quantification.[3][4]Simple, rapid, and suitable for high-throughput screening.[3]
Disadvantages Requires more complex instrumentation and longer analysis times per sample.Indirect measurement of product formation, potential for interference from other chromophores.
Typical Use Case Detailed kinetic studies, product characterization, and purity assessment.[4][5]Rapid kinetic screening and determination of second-order rate constants under pseudo-first-order conditions.[1]
Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following table summarizes second-order rate constants for various TCO and tetrazine derivatives, providing a baseline for expected reaction times in an HPLC analysis.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
2Pyr₂TCO-PEG₄69,400DPBS
DHP₂TCO-PEG₄6450DPBS

Note: These values are approximate and can vary based on specific experimental conditions such as pH and temperature.[7][8]

Experimental Protocols

Protocol 1: HPLC/LC-MS Analysis of TCO-Tetrazine Reaction

This protocol outlines a general method for monitoring the progress of a TCO-tetrazine ligation and characterizing the resulting conjugate.[3]

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., cold 90% acetonitrile/water with 0.1% formic acid)

  • HPLC or UPLC system coupled to a mass spectrometer (MS)

  • Appropriate HPLC columns (e.g., C18)

Procedure:

  • Reaction Setup: In a reaction vial, combine the TCO and tetrazine derivatives at known concentrations in the desired reaction buffer at a controlled temperature.

  • Time Points: At specific time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[3]

  • Quenching: Immediately quench the reaction in the aliquot by rapid dilution into a cold solvent mixture to stop the reaction.[3]

  • LC-MS Analysis: Inject the quenched samples onto the LC-MS system. Develop a chromatographic method that effectively separates the TCO starting material, the tetrazine starting material, and the final conjugate product.

  • Mass Spectrometry: Use the mass spectrometer to confirm the identity of each peak by its mass-to-charge ratio (m/z).

  • Data Analysis: Integrate the peak areas for the reactants and the product at each time point. Plot the concentration or peak area of the reactants and product as a function of time to determine the reaction profile and endpoint.

Protocol 2: UV-Vis Spectrophotometry for Kinetic Analysis

This protocol describes how to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine absorbance.[1]

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvette

Procedure:

  • Prepare Stock Solutions: Prepare accurate stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO or DMF.

  • Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and scan the absorbance from 400-600 nm to determine its maximum absorbance wavelength (λmax).[3]

  • Reaction Setup: In a quartz cuvette, add the reaction buffer. To create pseudo-first-order conditions, add the TCO solution in large excess (e.g., 10-fold or higher) compared to the tetrazine.[3]

  • Initiate and Monitor: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Start the spectrophotometer measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax. Add a small volume of the tetrazine stock solution to initiate the reaction and mix quickly.[1]

  • Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the TCO derivative.[1]

Visualizations

TCO_Tetrazine_Reaction TCO-Tetrazine IEDDA Reaction TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

HPLC_Workflow HPLC Analysis Workflow for TCO-Tetrazine Reaction cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants 1. Mix TCO and Tetrazine Reactants Sampling 2. Take Aliquots at Time Points Reactants->Sampling Quench 3. Quench Reaction Sampling->Quench Injection 4. Inject Sample onto HPLC Quench->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. UV and/or MS Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification and Kinetic Analysis Integration->Quantification

Caption: General workflow for monitoring TCO-tetrazine reactions via HPLC.

References

A Head-to-Head Comparison of TCO and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate bioorthogonal ligation strategy is a critical decision in the development of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability and in vivo performance of the final product. Among the most prominent click chemistry reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) linkers and the strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) linkers have emerged as powerful tools.[1] This guide provides an objective, data-driven comparison of TCO-PEG4-TCO and DBCO linkers, focusing on their reaction speed, stability, and ideal use cases to aid researchers in making an informed choice for their specific application.

Chemical Structures and Reaction Mechanisms

TCO linkers react with tetrazine partners via an IEDDA reaction, while DBCO linkers react with azide partners through a SPAAC reaction. The inclusion of a polyethylene glycol (PEG) spacer, such as in this compound, enhances aqueous solubility and reduces steric hindrance.[2][3]

G cluster_TCO This compound Structure cluster_DBCO DBCO-PEG4-X Structure TCO1 PEG4 -PEG4- TCO1->PEG4 TCO2 PEG4->TCO2 DBCO PEG4_2 -PEG4- DBCO->PEG4_2 X X PEG4_2->X

Caption: Chemical structures of a homobifunctional this compound and a generic heterobifunctional DBCO-PEG4-X linker.

The fundamental difference in their reaction mechanisms dictates their kinetic profiles and the nature of the resulting covalent bond. The TCO-tetrazine reaction is known for being exceptionally fast, while the DBCO-azide reaction forms a highly stable triazole linkage.[1][4]

G cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) TCO TCO (trans-cyclooctene) Dihydropyridazine Stable Dihydropyridazine Linkage TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 releases DBCO DBCO (Dibenzocyclooctyne) Triazole Highly Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide->Triazole G cluster_workflow Comparative Workflow: TCO vs. DBCO Linkers cluster_tco_path TCO Pathway cluster_dbco_path DBCO Pathway start Prepare Biomolecule (e.g., Antibody) label_tco Label with TCO-PEG-NHS start->label_tco label_dbco Label with DBCO-PEG-NHS start->label_dbco purify_tco Purify TCO-Antibody label_tco->purify_tco ligate_tco Ligate with Tetrazine-Drug purify_tco->ligate_tco purify_adc_tco Purify ADC-TCO ligate_tco->purify_adc_tco analysis Comparative Analysis purify_adc_tco->analysis purify_dbco Purify DBCO-Antibody label_dbco->purify_dbco ligate_dbco Ligate with Azide-Drug purify_dbco->ligate_dbco purify_adc_dbco Purify ADC-DBCO ligate_dbco->purify_adc_dbco purify_adc_dbco->analysis kinetics Reaction Kinetics (LC-MS) analysis->kinetics stability Serum Stability (HPLC) analysis->stability func_assay Functional Assay (e.g., Cytotoxicity) analysis->func_assay

References

A Comparative Kinetic Analysis of TCO-Tetrazine Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity.[1][2] This guide provides a comprehensive kinetic analysis of the reaction between TCO-PEG4-TCO and various tetrazines, comparing its performance with alternative bioorthogonal chemistries. The inclusion of a hydrophilic PEG4 spacer in the TCO construct is designed to enhance solubility and minimize steric hindrance without significantly altering the intrinsic reactivity of the TCO moiety.[3][4]

Comparative Kinetic Data

The efficacy of a bioorthogonal reaction is primarily quantified by its second-order rate constant (k₂), which is a measure of the reaction speed.[1] For applications in biological systems where reactants are often at low concentrations, a high k₂ value is crucial for achieving efficient labeling.[2] The TCO-tetrazine ligation boasts one of the fastest reaction rates among known bioorthogonal reactions.[2][5]

The tables below summarize the second-order rate constants for the TCO-tetrazine reaction and compares them with other common bioorthogonal "click" chemistry reactions.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

Tetrazine DerivativeTCO Derivativek₂ (M⁻¹s⁻¹)Key FeaturesReference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCO~6,000 - 26,000Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics.[6]
Methyl-tetrazineTCO~2,000 - 30,000Commonly used tetrazine for bioorthogonal labeling.[7]
3,6-diphenyl-s-tetrazines-TCO3,100Conformationally strained TCOs exhibit enhanced reactivity.[8]
Representative TetrazineTCO-PEG₄>50,000High rate constants are strong indicators for successful pretargeting in vivo.[9]
Highly Reactive ScaffoldsTCOUp to 3.3 x 10⁶Among the fastest known click reactions.[10]

Table 2: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions

Bioorthogonal ReactionReactantsk₂ (M⁻¹s⁻¹)AdvantagesDisadvantagesReference(s)
Tetrazine Ligation (iEDDA) Tetrazine + TCO Up to 10⁶ Exceptionally fast kinetics, high selectivity, biocompatible.TCO can be sensitive to light and acidic/basic conditions.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO, BCN)0.28 - 1.9Copper-free, biocompatible.Slower kinetics compared to iEDDA.[7][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne (with Cu(I) catalyst)10 - 10,000Fast and efficient.Requires cytotoxic copper catalyst, not ideal for live cells.[7][12]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Nitrone + Strained Alkyne~0.1 - 1Alternative to azide-based chemistry.Less commonly used, potential for side reactions.[1]
Staudinger LigationAzide + Triarylphosphine~0.002 - 0.004Highly selective.Very slow kinetics.[1]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal chemistry for a specific application. The most common method for measuring the rapid kinetics of the TCO-tetrazine ligation is stopped-flow UV-Vis spectrophotometry.[1][6]

Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow UV-Vis Spectrophotometry

This method monitors the disappearance of the characteristic absorbance of the tetrazine in the visible region (typically 510-550 nm) upon reaction with TCO.[13]

Materials:

  • Stopped-flow spectrophotometer

  • Stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO)

  • Stock solution of the TCO derivative (e.g., this compound) in the same solvent

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Stock Solution Preparation: Prepare accurate stock solutions of the tetrazine and TCO derivatives.[8]

  • Working Solution Preparation: Prepare a series of dilutions of the TCO derivative in the reaction buffer. The tetrazine solution should be prepared at a constant concentration. To ensure pseudo-first-order conditions, the TCO reactant should be in significant excess (e.g., 10-fold or greater).[6][7]

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[6][14]

  • Reaction Initiation and Monitoring: Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with one of the TCO solutions. Initiate rapid mixing and immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine.[6][8] Record the absorbance data until the reaction is complete.

  • Repeat: Repeat the measurement for each of the different TCO concentrations.

Data Analysis:

  • For each TCO concentration, plot the natural logarithm of the absorbance (ln(Abs)) versus time. Under pseudo-first-order conditions, this plot should be linear.

  • Determine the observed rate constant (k_obs) from the negative of the slope of this line.[7]

  • Plot the calculated k_obs values against the corresponding TCO concentrations.

  • The second-order rate constant (k₂) is determined from the slope of this second plot (k_obs vs. [TCO]).[6][7]

Visualizations

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Kinetic Analysis of TCO-Tetrazine Reaction cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Tetrazine & TCO in DMSO) prep_working Prepare Working Solutions (Dilutions in PBS, pH 7.4) prep_stock->prep_working instrument_setup Equilibrate Stopped-Flow Spectrophotometer (37°C) prep_working->instrument_setup Pseudo-first-order conditions ([TCO] >> [Tetrazine]) load_syringes Load Syringes (Syringe 1: Tetrazine, Syringe 2: TCO) instrument_setup->load_syringes mix_monitor Rapid Mixing & Monitor Absorbance Decrease (520-540 nm) load_syringes->mix_monitor plot_ln Plot ln(Abs) vs. Time to get k_obs mix_monitor->plot_ln plot_kobs Plot k_obs vs. [TCO] to get k₂ plot_ln->plot_kobs

Caption: Generalized workflow for determining the second-order rate constant of a TCO-tetrazine reaction.

Comparison of Bioorthogonal Reaction Kinetics

G Kinetic Performance of Bioorthogonal Reactions cluster_fast Extremely Fast cluster_moderate Fast to Moderate cluster_slow Slow iEDDA Tetrazine Ligation (iEDDA) k₂ up to 10⁶ M⁻¹s⁻¹ CuAAC CuAAC k₂ 10 - 10,000 M⁻¹s⁻¹ iEDDA->CuAAC Faster SPAAC SPAAC k₂ ~0.1 - 1.9 M⁻¹s⁻¹ CuAAC->SPAAC Faster SPANC SPANC k₂ ~0.1 - 1 M⁻¹s⁻¹ SPAAC->SPANC Similar Kinetics Staudinger Staudinger Ligation k₂ ~0.002 - 0.004 M⁻¹s⁻¹ SPAAC->Staudinger Faster

Caption: Comparison of the relative reaction rates of common bioorthogonal ligation chemistries.

References

Assessing the Efficiency of TCO-PEG4-TCO Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent linking of biomolecules is a cornerstone technique for researchers, scientists, and drug development professionals. The choice of a crosslinking agent is critical, dictating the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of TCO-PEG4-TCO, a homobifunctional crosslinker that utilizes bioorthogonal click chemistry, against other common crosslinking alternatives.

The this compound crosslinker leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This reaction is renowned for its exceptional speed and specificity, proceeding rapidly in complex biological media without the need for catalysts.[1][2]

Performance Comparison of Crosslinking Chemistries

The efficiency of a crosslinking strategy can be evaluated based on several key parameters: reaction kinetics, specificity, stability of the resulting linkage, and overall yield of the desired crosslinked product. The following sections and tables provide a comparative analysis of this compound with two primary alternatives: DBCO-PEG-DBCO, another bioorthogonal crosslinker, and traditional NHS ester-based crosslinkers.

Reaction Kinetics

A critical determinant of crosslinking efficiency is the speed of the reaction, quantified by the second-order rate constant (k₂). A faster reaction is particularly advantageous when working with low concentrations of biomolecules or in dynamic biological systems.[3] The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics compared to the DBCO-azide reaction and the less specific NHS ester-amine coupling.[1][3]

Reaction Chemistry Reactive Partners Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Characteristics
Inverse-electron-demand Diels-Alder (IEDDA) trans-Cyclooctene (TCO) + Tetrazine (Tz)~800 - 30,000+[1]Extremely fast, highly specific, bioorthogonal, and catalyst-free.[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO) + Azide~1[1]Catalyst-free and bioorthogonal, but significantly slower than IEDDA.
NHS Ester-Amine Coupling NHS Ester + Primary Amine (e.g., Lysine)Variable, generally slowerWidely used but not bioorthogonal; can react with any accessible primary amine.[1]
Specificity and Side Reactions

The bioorthogonal nature of the TCO-tetrazine reaction provides unparalleled specificity, minimizing off-target reactions in complex biological environments.[2] However, potential side reactions and stability issues should be considered. The TCO moiety can isomerize to its less reactive cis-cyclooctene (CCO) isomer, and NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[1]

Crosslinker Type Specificity Common Side Reactions/Considerations
This compound High (Bioorthogonal)Isomerization of TCO to the less reactive CCO isomer.[1]
DBCO-PEG-DBCO High (Bioorthogonal)Slower reaction rates may require longer incubation times or higher concentrations.
NHS Ester-based ModerateHydrolysis of the NHS ester in aqueous buffers competes with the amine reaction.[1] Potential for reaction with other nucleophilic residues.
Stability of the Resulting Linkage

The stability of the covalent bond formed by the crosslinker is crucial for the integrity of the final conjugate. The triazole linkage from the DBCO-azide reaction is generally considered more stable than the dihydropyridazine bond formed by the TCO-tetrazine reaction.

Linkage Type Formation Reaction Stability Characteristics
Dihydropyridazine TCO + Tetrazine (IEDDA)Stability can be variable and is dependent on the specific TCO and tetrazine structures.
Triazole DBCO + Azide (SPAAC)Generally considered to be highly stable under a wide range of physiological conditions.
Amide Bond NHS Ester + AmineHighly stable, but susceptible to cleavage by specific proteases.

Experimental Protocols

Detailed methodologies are essential for the successful application of these crosslinkers. The following are generalized protocols for a protein-protein crosslinking experiment using this compound, DBCO-PEG4-DBCO, and a homobifunctional NHS ester.

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol involves a two-step process where the target proteins are first functionalized with tetrazine moieties before crosslinking with this compound.

Materials:

  • Protein A and Protein B

  • Methyltetrazine-NHS ester (dissolved in anhydrous DMSO)

  • This compound (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Functionalization with Tetrazine:

    • Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.

    • Add 5 µL of 1M NaHCO₃ per 100 µL of each protein solution.

    • Add a 20-fold molar excess of Methyltetrazine-NHS ester to each protein solution.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.

  • Crosslinking Reaction:

    • Mix the tetrazine-functionalized Protein A and Protein B in a 1:1 molar ratio.

    • Add this compound to the protein mixture. A 10- to 50-fold molar excess of the crosslinker over the total protein concentration is a typical starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The crosslinked protein conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).[1]

Protocol 2: Protein-Protein Crosslinking using DBCO-PEG4-DBCO

This protocol is analogous to the TCO-based method, requiring initial functionalization of the target proteins with azide groups.

Materials:

  • Protein A and Protein B

  • Azide-NHS ester (dissolved in anhydrous DMSO)

  • DBCO-PEG4-DBCO (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Protein Functionalization with Azide:

    • Follow the procedure for tetrazine functionalization, substituting Azide-NHS ester for the tetrazine reagent.

  • Crosslinking Reaction:

    • Mix the azide-functionalized Protein A and Protein B in a 1:1 molar ratio.

    • Add DBCO-PEG4-DBCO to the protein mixture.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[4][5]

    • The crosslinked conjugate can be purified by size-exclusion chromatography.[6]

Protocol 3: Protein-Protein Crosslinking using a Homobifunctional NHS Ester

This protocol describes a one-step crosslinking reaction.

Materials:

  • Protein A and Protein B

  • Homobifunctional NHS ester (e.g., BS3, dissolved in an appropriate buffer)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Crosslinking Reaction:

    • Mix Protein A and Protein B in the reaction buffer.

    • Add the NHS ester crosslinker to the protein mixture. A 25- to 50-fold molar excess is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[1]

    • Analyze the crosslinked products by SDS-PAGE or other methods.

Visualization of Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_tco This compound Crosslinking Workflow ProteinA Protein A Tz_ProteinA Tetrazine- Protein A ProteinA->Tz_ProteinA Functionalization ProteinB Protein B Tz_ProteinB Tetrazine- Protein B ProteinB->Tz_ProteinB Functionalization Tz_NHS Tetrazine-NHS ester Tz_NHS->ProteinA Tz_NHS->ProteinB TCO_crosslinker This compound Crosslinked_Product_TCO Crosslinked Product TCO_crosslinker->Crosslinked_Product_TCO Tz_ProteinA->Crosslinked_Product_TCO Crosslinking Tz_ProteinB->Crosslinked_Product_TCO

This compound Crosslinking Workflow

G cluster_dbco DBCO-PEG-DBCO Crosslinking Workflow ProteinA_dbco Protein A Azide_ProteinA Azide- Protein A ProteinA_dbco->Azide_ProteinA Functionalization ProteinB_dbco Protein B Azide_ProteinB Azide- Protein B ProteinB_dbco->Azide_ProteinB Functionalization Azide_NHS Azide-NHS ester Azide_NHS->ProteinA_dbco Azide_NHS->ProteinB_dbco DBCO_crosslinker DBCO-PEG-DBCO Crosslinked_Product_DBCO Crosslinked Product DBCO_crosslinker->Crosslinked_Product_DBCO Azide_ProteinA->Crosslinked_Product_DBCO Crosslinking Azide_ProteinB->Crosslinked_Product_DBCO

DBCO-PEG-DBCO Crosslinking Workflow

G cluster_nhs NHS Ester Crosslinking Workflow ProteinA_nhs Protein A Crosslinked_Product_NHS Crosslinked Product ProteinA_nhs->Crosslinked_Product_NHS One-step Crosslinking ProteinB_nhs Protein B ProteinB_nhs->Crosslinked_Product_NHS NHS_crosslinker NHS-PEG-NHS NHS_crosslinker->Crosslinked_Product_NHS

NHS Ester Crosslinking Workflow

Conclusion

This compound offers a highly efficient method for crosslinking biomolecules, primarily due to the exceptionally fast and specific nature of the TCO-tetrazine bioorthogonal reaction. This makes it an ideal choice for applications requiring rapid conjugation in complex biological systems or at low reactant concentrations. However, the choice between this compound and its alternatives depends on the specific experimental requirements. For applications where the stability of the final conjugate is paramount, a DBCO-based crosslinker may be preferable, despite its slower reaction kinetics. Traditional NHS ester crosslinkers, while less specific, offer a simpler, one-step workflow that can be suitable for certain applications where a heterogeneous mixture of products is acceptable. The inclusion of a PEG4 spacer in the this compound crosslinker provides the added benefits of increased water solubility and reduced steric hindrance, further enhancing its utility in bioconjugation.

References

A Comparative Guide to the Stability of TCO-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is a critical decision that influences the in vivo and in vitro performance of novel therapeutics, diagnostics, and bioconjugates.[1] The stability of the linker is paramount, directly impacting the molecule's circulation half-life, target engagement, and potential off-target effects.[1] Trans-cyclooctene (TCO)-based linkers, which react with tetrazines via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, are renowned for their exceptionally fast kinetics.[2][3] However, their stability can be a nuanced consideration.

The primary stability concern for TCO linkers is the isomerization of the reactive trans-cyclooctene to its inactive cis-cyclooctene (CCO) form.[3][4] This process can be accelerated by environmental factors, particularly the presence of thiol-containing molecules.[4][5] This guide provides an objective comparison of the stability of different TCO-based linkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their application.

Comparative Stability Data of TCO Derivatives

The stability of a TCO linker is highly dependent on its specific chemical structure and the surrounding environment.[4] Highly strained TCOs, such as bicyclic systems, tend to react faster but can be more susceptible to isomerization.[3] The following table summarizes publicly available data on the stability of various TCO derivatives under different conditions.

TCO DerivativeConditionStability DataSource(s)
d-TCO Phosphate Buffered D₂O (pD 7.4)No isomerization or decomposition observed after 14 days.[5][6]
Human Serum (Room Temp.)>97% remained in trans-isomer form after 4 days.[5][6]
30 mM Mercaptoethanol (pH 7.4)43% isomerization to cis-isomer after 5 hours.[5][6]
s-TCO High Thiol Concentrations (30 mM)Rapid isomerization reported.[5]
(R)-TCO-OH Aqueous Buffer (pH 7.4)Half-life (t₁/₂) > 1 week.[7]
Presence of Thiols (e.g., GSH)Half-life (t₁/₂) > 24 hours.[7]
Axial TCO PBSStable for 7 days.[6]
Mouse Serum (37°C)Stable for up to 4 hours; degradation observed after 16 hours.[6]
General TCO Aqueous Buffers (4°C)Generally stable for weeks, but stability is compromised by thiols.[4]
In VivoHalf-life (t₁/₂) ranges from ~4 to 10 days, depending on the structure.[8]
TCO-esters SerumSusceptible to degradation; 87-96% degradation reported after 5 hours.[9][10][11]
TCO-carbonates SerumLimited stability; 100% fragmentation reported after 5 hours.[11]
TCO-ethers GeneralHigh stability reported.[10]

Factors Influencing TCO Linker Stability

The stability of TCO linkers is not intrinsic but is influenced by a combination of structural and environmental factors. The primary degradation pathway is the isomerization to the non-reactive cis-cyclooctene (CCO) isomer.[12]

Key factors include:

  • Chemical Structure: Highly strained TCO derivatives, while exhibiting faster reaction kinetics, can be more prone to isomerization.[3] The inclusion of hydrophilic groups, such as the hydroxyl group in (R)-TCO-OH, can improve solubility and behavior in aqueous systems.[7]

  • Thiols: Thiol-containing reducing agents (e.g., DTT) and biological nucleophiles (e.g., glutathione) can promote the isomerization of TCO to its inactive CCO form.[4][7]

  • pH: The TCO-tetrazine ligation reaction is generally stable across a pH range of 6 to 9.[4] However, the stability of functional groups attached to the TCO, such as NHS esters used for amine labeling, can be pH-dependent. NHS esters are prone to hydrolysis at higher pH levels.[4]

  • Copper-Containing Proteins: Interactions with copper-containing proteins in serum have been identified as a potential cause of TCO deactivation through isomerization.[13][14]

Stability TCO Linker Stability Outcome Primary Outcome Stability->Outcome Factors Influencing Factors Factors->Stability Structure Chemical Structure Factors->Structure Environment Environmental Conditions Factors->Environment Strain Ring Strain Structure->Strain Substituents Substituents (e.g., -OH) Structure->Substituents Thiols Thiols (DTT, GSH) Environment->Thiols pH pH Environment->pH Copper Copper Ions / Proteins Environment->Copper Isomerization Isomerization (trans -> cis) Strain->Isomerization Thiols->Isomerization Copper->Isomerization Outcome->Isomerization prep 1. Prepare Reagents (TCO stock, Buffer, Reducing Agents) setup 2. Set Up Reactions (Control, DTT, TCEP) Add TCO-Linker prep->setup incubate 3. Incubate at Desired Temperature setup->incubate aliquots 4. Collect Aliquots at Various Time Points incubate->aliquots quench 5. Quench and Prepare for Analysis aliquots->quench analyze 6. Analyze by RP-HPLC quench->analyze quantify 7. Quantify Remaining TCO vs. Isomerized CCO analyze->quantify

References

TCO-PEG4-TCO Conjugate Activity: A Comparative Guide to Bioorthogonal Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry, the validation of crosslinker activity is paramount. This guide provides a comprehensive comparison of TCO-PEG4-TCO conjugate activity against other common crosslinking alternatives, supported by experimental data and detailed protocols.

The this compound conjugate is a homobifunctional crosslinker that utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[1][2] This "click chemistry" reaction is renowned for its exceptional speed, selectivity, and biocompatibility, making it an ideal tool for a wide range of applications, including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[1][3] The inclusion of a hydrophilic PEG4 spacer enhances water solubility and minimizes steric hindrance during conjugation.[4][5][6]

Performance Comparison: TCO-Tetrazine vs. Alternative Chemistries

The efficacy of a crosslinking strategy is fundamentally determined by its reaction kinetics and specificity. The TCO-tetrazine ligation stands out for its remarkably fast reaction rates, which are orders of magnitude higher than many other bioorthogonal and traditional crosslinking methods.[1][7]

Reaction Type Reactive Partners Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
Inverse-Electron-Demand Diels-Alder (iEDDA) trans-Cyclooctene (TCO) & Tetrazine (Tz) > 800 to 3.3 x 10⁶ [1][7]Extremely fast, highly specific, bioorthogonal, catalyst-free. [1][8]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO) & Azide ~1 [9]Catalyst-free, bioorthogonal, but significantly slower than iEDDA. [10][11]
NHS Ester-Amine Coupling NHS Ester & Primary Amine (e.g., Lysine) Variable, generally slower Widely used, but not bioorthogonal; can react with any accessible primary amine. [9]
Maleimide-Thiol Coupling Maleimide & Thiol (e.g., Cysteine) ~1000 Specific for thiols, but can undergo hydrolysis and exchange reactions. [9]

Experimental Validation of TCO-Conjugate Activity

The primary method for validating the activity of a this compound conjugate involves reacting it with a tetrazine-containing molecule and assessing the efficiency of the resulting ligation. A common application is the crosslinking of proteins, such as antibodies.

Experimental Protocol: Protein-Protein Crosslinking using this compound and a Tetrazine-Functionalized Partner

This protocol outlines the functionalization of two distinct proteins with TCO and tetrazine moieties, respectively, followed by their specific crosslinking.

Materials:

  • Protein A and Protein B

  • TCO-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein A Functionalization with TCO:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.[4]

    • Add a 20-fold molar excess of TCO-PEG4-NHS ester to the protein solution.[4]

    • Incubate for 60 minutes at room temperature.[4]

    • Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.[4]

    • Remove excess, unreacted TCO-PEG4-NHS ester using a spin desalting column.[4]

  • Protein B Functionalization with Tetrazine:

    • Follow the same procedure as for Protein A, substituting Methyltetrazine-PEG4-NHS ester for the TCO-PEG4-NHS ester.

  • Crosslinking Reaction:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in PBS at desired molar ratios.

    • Incubate the reaction at room temperature for 30-60 minutes.[4]

    • The reaction progress and the formation of the crosslinked product can be monitored by SDS-PAGE, which will show a new band corresponding to the higher molecular weight of the Protein A-Protein B conjugate.

  • Characterization (Optional but Recommended):

    • The degree of labeling (number of TCO or tetrazine molecules per protein) can be quantified using MALDI-TOF mass spectrometry.

    • The binding activity of the conjugated proteins (if applicable, e.g., for antibodies) should be assessed to ensure that the modification process has not compromised their function. This can be done using techniques like ELISA.[7]

Experimental Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for validating this compound activity and the logical comparison with alternative crosslinking chemistries.

experimental_workflow cluster_proteinA Protein A Functionalization cluster_proteinB Protein B Functionalization cluster_crosslinking Crosslinking & Analysis pA Protein A react_tco Incubate (RT, 60 min) pA->react_tco tco_nhs TCO-PEG4-NHS Ester tco_nhs->react_tco quench_tco Quench Reaction react_tco->quench_tco purify_tco Purify (Desalting Column) quench_tco->purify_tco pA_tco Protein A-TCO purify_tco->pA_tco mix Mix Protein A-TCO and Protein B-Tetrazine pA_tco->mix pB Protein B react_tz Incubate (RT, 60 min) pB->react_tz tz_nhs Tetrazine-NHS Ester tz_nhs->react_tz quench_tz Quench Reaction react_tz->quench_tz purify_tz Purify (Desalting Column) quench_tz->purify_tz pB_tz Protein B-Tetrazine purify_tz->pB_tz pB_tz->mix crosslink Incubate (RT, 30-60 min) mix->crosslink analysis Analyze by SDS-PAGE crosslink->analysis

Experimental workflow for TCO-tetrazine crosslinking.

comparison_logic cluster_bioorthogonal Bioorthogonal Chemistries cluster_traditional Traditional Chemistries main Choice of Crosslinking Chemistry iedda iEDDA (TCO-Tetrazine) main->iedda High Speed & Specificity Needed spaac SPAAC (e.g., DBCO-Azide) main->spaac Catalyst-Free & Bioorthogonal nhs NHS Ester-Amine main->nhs General Protein Labeling maleimide Maleimide-Thiol main->maleimide Thiol-Specific Labeling iedda_adv - Extremely Fast Kinetics - Highly Specific - No Catalyst iedda->iedda_adv Advantages iedda_dis - TCO stability in some  environments iedda->iedda_dis Considerations spaac_adv - Bioorthogonal - Catalyst-Free spaac->spaac_adv Advantages spaac_dis - Significantly Slower  than iEDDA spaac->spaac_dis Considerations nhs_adv - Widely Available - Well-Established nhs->nhs_adv Advantages nhs_dis - Not Bioorthogonal - Prone to Hydrolysis nhs->nhs_dis Considerations maleimide_adv - Specific to Thiols maleimide->maleimide_adv Advantages maleimide_dis - Potential for Exchange  Reactions maleimide->maleimide_dis Considerations

Decision tree for selecting a crosslinking chemistry.

Stability and Optimization Considerations

While the TCO-tetrazine reaction is highly robust, the stability of the TCO moiety itself can be a consideration. TCO can undergo isomerization to its unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metal ions.[9] However, the use of more stable TCO derivatives and careful control of experimental conditions can mitigate this issue.[12][13] For long-term storage, TCO-containing reagents should be kept at -20°C in a desiccated environment and protected from light.[5][6]

References

Axial vs. Equatorial TCO Isomers: A Comparative Guide to Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between axial and equatorial isomers of trans-cyclooctene (TCO) is a critical decision in the design of bioorthogonal experiments. The stereochemistry of the substituent on the TCO ring profoundly influences its reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a cornerstone of "click chemistry." This guide provides an objective comparison of the two isomers, supported by experimental data, to inform the selection of the optimal TCO for specific applications.

The fundamental difference in reactivity between axial and equatorial TCO isomers stems from their conformational energetics. The axial isomer exists in a higher energy, more strained conformation compared to the more stable equatorial isomer.[1][2] Density functional theory (DFT) calculations have indicated that the axial isomer is approximately 1.1 kcal/mol higher in energy.[1][3] This increased ring strain pre-distorts the molecule towards the transition state of the Diels-Alder reaction, thereby lowering the activation energy and leading to significantly faster reaction rates.[1]

Quantitative Reactivity Data

The enhanced reactivity of the axial TCO isomer has been experimentally validated, with studies consistently showing it to be more reactive than its equatorial counterpart.[2][3] In some cases, the axial isomer has been found to be up to four times more reactive.[1][3] This difference is quantified by the second-order rate constant (k₂), which measures the velocity of the reaction between the TCO isomer and a tetrazine. The following table summarizes key kinetic data from the literature.

TCO IsomerTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-dipyridyl-s-tetrazine derivative150,000 ± 8,000[4]
axial isomer of 5-hydroxy-trans-cyclooctene3,6-dipyridyl-s-tetrazine derivative70,000 ± 1,800[4]
equatorial isomer of 5-hydroxy-trans-cyclooctene3,6-dipyridyl-s-tetrazine derivative22,400 ± 40[4]
axial diastereomer of 5-hydroxy-trans-cycloocteneWater-soluble tetrazine derivative80,200 ± 200[5]
equatorial diastereomer of 5-hydroxy-trans-cycloocteneWater-soluble tetrazine derivative22,600 ± 40[5]

Signaling Pathways and Experimental Workflows

The IEDDA reaction between TCO and tetrazine is a bimolecular process that leads to the formation of a stable dihydropyridazine product, releasing nitrogen gas.[6] This reaction is highly specific and can proceed in complex biological media without interfering with native biochemical processes.[7]

G cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_products Products Axial_TCO Axial TCO Isomer (Higher Energy, Strained) Reaction [4+2] Cycloaddition Axial_TCO->Reaction k₂ (fast) Equatorial_TCO Equatorial TCO Isomer (Lower Energy, More Stable) Equatorial_TCO->Reaction k₂ (slower) Tetrazine Tetrazine Derivative Tetrazine->Reaction Product Dihydropyridazine Adduct Reaction->Product N2 Nitrogen Gas (N₂) Reaction->N2

Reaction mechanism of axial and equatorial TCO isomers with tetrazine.

A common application of this chemistry is the conjugation of biomolecules, such as proteins. The general workflow involves the separate functionalization of two proteins with TCO and tetrazine moieties, followed by their ligation.

G cluster_workflow Protein-Protein Conjugation Workflow P1 Protein 1 P1_TCO TCO-activated Protein 1 P1->P1_TCO Labeling TCO_NHS TCO-NHS Ester TCO_NHS->P1_TCO Mix Mix Activated Proteins (1:1 molar ratio) P1_TCO->Mix P2 Protein 2 P2_Tetrazine Tetrazine-activated Protein 2 P2->P2_Tetrazine Labeling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->P2_Tetrazine P2_Tetrazine->Mix Conjugate Purified Protein-Protein Conjugate Mix->Conjugate Ligation & Purification

General workflow for protein-protein conjugation using TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol outlines a general method for quantifying the reaction kinetics of a TCO-tetrazine ligation using spectrophotometry.[7]

Objective: To determine the second-order rate constant (k₂) of the TCO-tetrazine reaction by monitoring the disappearance of the tetrazine absorbance over time.

Materials:

  • TCO derivative solution of known concentration.

  • Tetrazine derivative solution of known concentration in the same buffer.

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions).

Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically between 510 and 550 nm.[6][7] Equilibrate the instrument to the desired reaction temperature (e.g., 25°C or 37°C).

  • Sample Preparation: Prepare solutions of the TCO and tetrazine derivatives in the reaction buffer at known concentrations. For pseudo-first-order kinetic analysis, the concentration of the TCO derivative should be in large excess (e.g., at least 10-fold) compared to the tetrazine.

  • Reaction Initiation and Monitoring: Mix the TCO and tetrazine solutions to initiate the reaction and immediately begin recording the absorbance at the tetrazine's λmax over time. The disappearance of the characteristic pink/red color of the tetrazine can also be a visual indicator of the reaction's progress.[8]

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k_obs. The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO derivative.

Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol provides a general procedure for conjugating two proteins that have been functionalized with TCO and tetrazine moieties.[6][8]

Materials:

  • TCO-activated Protein A.

  • Tetrazine-activated Protein B.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Spin desalting columns or size-exclusion chromatography system for purification.

Procedure:

  • Preparation of Reactants: Ensure both the TCO-activated and tetrazine-activated proteins are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a spin desalting column.

  • Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 molar ratio in PBS.[8]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.[7] The optimal incubation time will depend on the specific reactants and their concentrations.

  • Purification: After the reaction is complete, purify the resulting protein-protein conjugate from any unreacted proteins using size-exclusion chromatography.

  • Storage: Store the purified conjugate at 4°C.[7]

Conclusion

The choice between axial and equatorial TCO isomers is a critical parameter in designing bioorthogonal ligation experiments. The experimental evidence strongly supports the superior reactivity of the axial isomer, which is attributed to its higher ground-state energy and greater ring strain. For applications requiring rapid kinetics, such as in vivo imaging or labeling of low-abundance targets, the axial TCO isomer is the preferred choice. Conversely, for applications where stability may be a more significant concern than reaction speed, the properties of the equatorial isomer could be advantageous. Researchers should carefully consider the specific demands of their experimental system to select the most appropriate TCO isomer.

References

Homobifunctional TCO Linkers: A Comparative Guide to Their Advantages in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. While heterobifunctional linkers are often favored for their controlled, sequential reactivity, homobifunctional trans-cyclooctene (TCO) linkers offer distinct advantages in specific applications where simplicity and the formation of polymeric or multi-unit structures are desired.

This guide provides an objective comparison of homobifunctional TCO linkers with their heterobifunctional counterparts, supported by illustrative experimental data and detailed protocols. We will explore scenarios where the unique characteristics of homobifunctional TCO linkers make them the superior choice.

Structural and Functional Overview

The fundamental difference between homobifunctional and heterobifunctional linkers lies in the reactivity of their terminal functional groups. This distinction dictates the conjugation strategy and the characteristics of the resulting bioconjugate.

  • Homobifunctional TCO Linkers: These linkers possess two TCO moieties at either end of a spacer arm (e.g., TCO-PEG-TCO). This symmetric nature makes them ideal for cross-linking molecules that have been modified with a complementary reactive group, such as a tetrazine. The reaction typically occurs in a single step, leading to the formation of dimers, polymers, or hydrogels.[1]

  • Heterobifunctional Linkers: These linkers feature two different reactive groups (e.g., TCO-PEG-NHS).[2] This allows for a controlled, sequential conjugation of two distinct molecules.[2] While this approach offers high precision, it involves a multi-step process.[3]

Performance and Applications: Where Homobifunctional TCO Linkers Excel

The primary advantage of homobifunctional TCO linkers lies in their ability to facilitate rapid and efficient cross-linking in a single step. This is particularly beneficial in applications such as:

  • Protein Dimerization and Polymerization: Forcing the association of two or more proteins can be crucial for studying cellular processes or creating therapeutic constructs. Homobifunctional TCO linkers provide a straightforward method for achieving this.[3]

  • Hydrogel Formation: The rapid and specific reaction between TCO and tetrazine makes homobifunctional TCO linkers excellent candidates for the formation of biocompatible hydrogels for 3D cell culture, tissue engineering, and controlled drug release.[4]

The following table summarizes the key performance differences based on typical experimental outcomes in an application like protein dimerization.

Performance MetricHomobifunctional TCO Linker (e.g., TCO-PEG-TCO)Heterobifunctional Linker (e.g., TCO-PEG-NHS)
Reaction Steps One-stepTwo-step
Primary Product Dimerized/Polymerized ProteinSingle-labeled Protein
Reaction Time 1-2 hours2-4 hours (total)
Yield of Dimer High (e.g., ~70-80%)Not applicable (requires further steps)
Purity of Final Product Moderate (may contain unreacted monomer and smaller oligomers)High (for the single-labeled intermediate)
Process Complexity LowHigh

Experimental Protocols

Protocol 1: Protein Dimerization using a Homobifunctional TCO Linker

This protocol describes the dimerization of a tetrazine-modified protein using a homobifunctional TCO-PEG-TCO linker.

Materials:

  • Tetrazine-modified Protein A

  • TCO-PEG-TCO linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

Procedure:

  • Protein Preparation: Dissolve the tetrazine-modified Protein A in PBS to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of TCO-PEG-TCO in a compatible solvent (e.g., DMSO).

  • Dimerization Reaction: Add the TCO-PEG-TCO linker to the protein solution at a 0.5:1 molar ratio of linker to protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Analysis: Analyze the reaction mixture by SDS-PAGE to confirm the formation of the protein dimer. The dimer will appear as a band at twice the molecular weight of the monomer.

  • Purification (Optional): If necessary, purify the dimerized protein from unreacted monomer and linker using size-exclusion chromatography.

Protocol 2: Hydrogel Formation using a Homobifunctional TCO Linker

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-tetrazine with a homobifunctional TCO-PEG-TCO linker.[4]

Materials:

  • 4-arm PEG-Tetrazine

  • TCO-PEG-TCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Polymer Solutions:

    • Prepare a 10% (w/v) solution of 4-arm PEG-Tetrazine in PBS.

    • Prepare a 10% (w/v) solution of TCO-PEG-TCO in PBS.

  • Hydrogel Formation:

    • In a suitable mold, mix the two polymer solutions in a 1:1 stoichiometric ratio of TCO to tetrazine groups.

    • Mix rapidly for 5-10 seconds. The hydrogel will form within minutes.

  • Characterization: The mechanical properties of the resulting hydrogel can be characterized using rheometry.

Visualizing the Workflow

Homobifunctional_TCO_Workflow Homobifunctional TCO Linker Workflow cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_product Product Tetrazine_Protein_A Tetrazine-Modified Protein A Reaction Mix and Incubate (1-2 hours) Tetrazine_Protein_A->Reaction Tetrazine_Protein_B Tetrazine-Modified Protein A Tetrazine_Protein_B->Reaction TCO_Linker TCO-PEG-TCO TCO_Linker->Reaction Dimer Dimerized Protein A Reaction->Dimer

Caption: One-step dimerization using a homobifunctional TCO linker.

Heterobifunctional_TCO_Workflow Heterobifunctional Linker Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Conjugation Protein_A Protein A (with amine group) Labeled_Protein TCO-Labeled Protein A Protein_A->Labeled_Protein + TCO-PEG-NHS (1-2 hours) TCO_NHS_Linker TCO-PEG-NHS Final_Conjugate Final Conjugate A-B Labeled_Protein->Final_Conjugate + Tetrazine-Molecule B (1-2 hours) Tetrazine_Molecule Tetrazine-Modified Molecule B

Caption: Two-step conjugation using a heterobifunctional linker.

Conclusion and Recommendations

Both homobifunctional and heterobifunctional TCO linkers are valuable tools in bioconjugation.

  • Homobifunctional TCO linkers are the preferred choice for applications requiring the straightforward and efficient formation of protein dimers, polymers, or cross-linked hydrogels in a single step. Their primary advantage is simplicity and speed in these specific contexts.[1]

  • Heterobifunctional linkers offer superior control and are essential for creating well-defined, homogenous conjugates of two different molecules, such as in the development of antibody-drug conjugates.[2][3] The sequential nature of their reaction minimizes the formation of unwanted byproducts.[2]

The optimal choice of linker ultimately depends on the specific goals of the experiment. For researchers aiming to create complex, precisely defined bioconjugates, heterobifunctional linkers are generally the superior option. However, for applications centered on polymerization and dimerization, the simplicity and efficiency of homobifunctional TCO linkers make them an attractive and powerful tool.

References

Evaluating Off-Target Reactions of TCO-PEG4-TCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of bioorthogonal chemistry has revolutionized the fields of chemical biology, drug delivery, and molecular imaging. Among the most prominent reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. The TCO-PEG4-TCO linker, a homobifunctional reagent, leverages this highly efficient and specific ligation for various applications, including the construction of antibody-drug conjugates and PROTACs. However, a thorough understanding of its potential off-target reactions is crucial for the design of robust and reliable experimental and therapeutic strategies. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers in making informed decisions.

Executive Summary

The primary off-target reaction of the TCO moiety is its isomerization from the reactive trans-conformation to the non-reactive cis-conformation.[1][2][3] This process can be catalyzed by endogenous species, particularly thiols and copper-containing proteins found in biological media.[2][4] The stability of TCO derivatives is a critical consideration and often represents a trade-off with reactivity. While the TCO-tetrazine ligation boasts exceptionally fast kinetics, alternatives such as strain-promoted alkyne-azide cycloaddition (SPAAC) using reagents like dibenzocyclooctyne (DBCO) may offer superior stability in certain contexts, albeit with slower reaction rates.[5][6]

Data Presentation: Quantitative Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is often a balance between kinetics, stability, and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison between the TCO-tetrazine ligation and its primary alternative, SPAAC.

Table 1: Reaction Kinetics of TCO-Tetrazine vs. SPAAC

Reaction TypeReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages & Disadvantages
IEDDA TCO + Tetrazine800 - 30,000+[6]Advantages: Extremely fast kinetics, ideal for in vivo imaging and low concentration applications.[7] Disadvantages: TCO can be susceptible to isomerization.[4]
SPAAC DBCO + Azide~1[6]Advantages: Generally higher stability of the reactive handles. Disadvantages: Significantly slower reaction rates compared to IEDDA.

Table 2: Stability of TCO Derivatives in Biological Environments

TCO DerivativeConditionHalf-life (t₁/₂) / IsomerizationReference
d-TCOHuman serum (room temperature)>97% trans after 4 days[4]
d-TCO30 mM mercaptoethanol (pH 7.4)43% isomerization after 5 hours[4]
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization[4]
s-TCO (conjugated to a mAb)in vivo0.67 days[4]
TCO0.12 μM 3-mercapto-2-pentanone0.6 hours[7]

Key Off-Target Reaction: TCO Isomerization

The principal off-target reaction for TCO-containing molecules is the isomerization of the strained trans-alkene to its more stable, but unreactive, cis-alkene counterpart. This process renders the TCO moiety incapable of participating in the IEDDA reaction with tetrazine.

Thiol-Mediated Isomerization

Endogenous thiols, such as glutathione (GSH), are present in high concentrations within cells and can promote the isomerization of TCO.[1] The proposed mechanism involves a radical-mediated pathway.[1][3]

G Thiol-Catalyzed TCO Isomerization Pathway cluster_initiation Initiation cluster_propagation Propagation TCO trans-Cyclooctene (TCO) (Reactive) TCO_Radical_Adduct TCO-Thiol Radical Adduct TCO->TCO_Radical_Adduct + RS• CCO cis-Cyclooctene (CCO) (Unreactive) Thiol Thiol (R-SH) Thiol_Radical Thiyl Radical (RS•) Thiol->Thiol_Radical + Initiator Radical_Initiator Radical Initiator (e.g., O2) Radical_Initiator->Thiol_Radical TCO_Radical_Adduct->CCO C-C Bond Rotation CCO->Thiol_Radical - RS•

Caption: Proposed radical-mediated pathway for thiol-catalyzed TCO isomerization.

Metal-Catalyzed Isomerization

Copper-containing proteins present in serum have also been shown to catalyze the trans-to-cis isomerization of TCO.[4][7] This can be a significant factor for in vivo applications where the TCO-conjugated molecule is exposed to blood components for extended periods.

Alternative Bioorthogonal Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the stability of the reactive handle is of utmost importance and slower kinetics can be tolerated, SPAAC presents a viable alternative to the TCO-tetrazine ligation. The reaction between a cyclooctyne, such as DBCO, and an azide is highly specific and does not suffer from the same isomerization issues as TCO.

G Comparison of IEDDA and SPAAC Reactions cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) TCO This compound IEDDA_Product Dihydropyridazine Adduct TCO->IEDDA_Product Tetrazine Tetrazine Tetrazine->IEDDA_Product DBCO DBCO-Linker SPAAC_Product Triazole Adduct DBCO->SPAAC_Product Azide Azide Azide->SPAAC_Product

Caption: Comparison of the TCO-tetrazine (IEDDA) and DBCO-azide (SPAAC) bioorthogonal reactions.

Experimental Protocols

To aid researchers in evaluating the stability and off-target reactivity of TCO-containing reagents, the following experimental workflows are provided.

Protocol 1: Assessing TCO Stability in the Presence of Thiols via HPLC

This protocol allows for the quantitative analysis of TCO isomerization over time in the presence of a thiol-containing compound.

G Workflow for Assessing TCO Stability via HPLC A Prepare Solutions: - TCO-containing molecule - Thiol reagent (e.g., GSH) - Reaction buffer (e.g., PBS, pH 7.4) B Initiate Reaction: Mix TCO molecule and thiol reagent in the reaction buffer. A->B C Time-Course Sampling: Take aliquots at defined time points (t=0, 1, 2, 4, 8, 24h). B->C D HPLC Analysis: Inject each aliquot into an HPLC system with a suitable column (e.g., C18). C->D E Data Analysis: Monitor the peak areas of the TCO and CCO isomers over time. Calculate the percentage of remaining TCO. D->E

Caption: Experimental workflow for monitoring TCO stability in the presence of thiols.

Detailed Steps:

  • Prepare Solutions:

    • Prepare a stock solution of the TCO-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the thiol reagent (e.g., 100 mM Glutathione in PBS).

    • Use a consistent reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, TCO-containing molecule (final concentration ~1 mM), and the thiol reagent (final concentration ~10 mM).

  • Time-Course Analysis:

    • Immediately after adding the thiol (t=0), inject an aliquot of the reaction mixture onto the HPLC.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • At subsequent time points, inject additional aliquots.

  • Data Analysis:

    • Monitor the chromatogram for the disappearance of the TCO peak and the appearance of the CCO isomer peak.

    • Calculate the percentage of TCO remaining at each time point to determine the rate of isomerization.[10]

Protocol 2: Comparative Analysis of On-Target vs. Off-Target Labeling in Cell Lysate

This protocol provides a method to compare the efficiency of the TCO-tetrazine ligation against potential off-target reactions in a complex biological matrix.

G Workflow for Comparative Labeling in Cell Lysate A Prepare Cell Lysate B Incubate Lysate with TCO-probe A->B C Divide Lysate into Two Aliquots B->C D1 Aliquot 1: Add Tetrazine-fluorophore (On-target reaction) C->D1 D2 Aliquot 2: Incubate without Tetrazine (Control for off-target reactions) C->D2 E Incubate both aliquots D1->E D2->E F SDS-PAGE and In-Gel Fluorescence Imaging E->F G Compare fluorescence intensity between Aliquot 1 and Aliquot 2 F->G

Caption: Workflow to assess on-target vs. off-target labeling of a TCO-probe in cell lysate.

Detailed Steps:

  • Prepare Cell Lysate: Lyse cells using a suitable buffer that is free of primary amines if an NHS-ester TCO reagent was used for probe synthesis.

  • Incubate with TCO-probe: Add the TCO-functionalized probe to the cell lysate and incubate to allow binding to its target.

  • Divide Lysate: Split the lysate into two equal aliquots.

  • Ligation Reaction:

    • To one aliquot, add the tetrazine-fluorophore conjugate to initiate the on-target IEDDA reaction.

    • The second aliquot serves as a negative control to assess any background fluorescence from off-target reactions of the TCO-probe.

  • Analysis: Separate the proteins from both aliquots by SDS-PAGE and visualize using an in-gel fluorescence scanner. A significant increase in the fluorescent signal in the tetrazine-treated sample compared to the control indicates specific on-target labeling.[11]

Conclusion

The this compound linker is a powerful tool for bioconjugation, offering the benefits of the extremely rapid and bioorthogonal TCO-tetrazine ligation. However, researchers must be mindful of the potential for off-target reactions, primarily the isomerization of the TCO moiety to its inactive cis-form. This process is accelerated in the presence of thiols and copper-containing proteins. For applications requiring long incubation times in complex biological media, careful consideration of TCO stability is paramount. The use of more stable TCO derivatives or alternative bioorthogonal chemistries like SPAAC may be more appropriate in such scenarios. By understanding the potential pitfalls and employing the appropriate controls and experimental designs, researchers can effectively harness the power of TCO-based bioorthogonal chemistry for their specific needs.

References

A Comparative Guide to Hydrogels Formed with TCO-PEG4-TCO for Advanced Bioapplications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of hydrogels formed using TCO-PEG4-TCO as a crosslinker. The formation of these hydrogels relies on the rapid and highly specific bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is a catalyst-free "click chemistry" reaction known for its exceptional speed and biocompatibility, making it ideal for applications in complex biological environments, including 3D cell culture, tissue engineering, and controlled drug delivery.[1][2]

This document offers a comparative analysis of this compound hydrogels against other common hydrogel systems, supported by experimental data and detailed protocols for characterization. The data presented is representative of TCO-tetrazine crosslinked hydrogel systems and serves as a guide to the expected performance of hydrogels formed with this compound.

Performance Comparison of Hydrogel Systems

The choice of crosslinking chemistry is critical as it dictates the hydrogel's properties and its suitability for specific applications. TCO-tetrazine ligation stands out for its remarkably fast reaction kinetics compared to other bioorthogonal methods like strain-promoted azide-alkyne cycloaddition (SPAAC) and thiol-maleimide conjugation.[2][3]

FeatureTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Michael Addition
Reaction Type Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[1]1,3-dipolar cycloadditionMichael-type addition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) > 800 - 210,000[3]~ 2.1[3]~1000[2]
Typical Gelation Time Seconds to minutes[1][4]Minutes to hours[5]Minutes[2]
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)Good, but can be influenced by unreacted maleimides[6]
Primary Byproduct Nitrogen gas (N₂)[1]NoneNone
Reactant Stability TCO can isomerize; tetrazine stability can vary[2]Cyclooctynes can be unstable; azides are generally stableMaleimides can undergo hydrolysis[2]
Bond Formed Dihydropyridazine[1]TriazoleThioether

Quantitative Data on Hydrogel Properties

The mechanical and physical properties of hydrogels are crucial for their application. These properties can be tuned by altering the polymer concentration, the stoichiometry of reactive groups, and the molecular weight of the PEG backbone.

Table 1: Mechanical Properties and Gelation Time of TCO-Tetrazine PEG Hydrogels
Polymer Concentration (wt%)TCO:Tetrazine Molar RatioGelation Time (seconds)Storage Modulus (G') (kPa)
3%1:1~1200.70
4%1:1~901.5
5%1:1~603.8
4%1:0.5~1500.6
4%1:2~752.8
Data adapted from studies on similar TCO-tetrazine hydrogel systems.[1]
Table 2: Swelling and Degradation Properties of TCO-Crosslinked Hydrogels
Hydrogel FormulationSwelling Ratio (%)Gel Fraction (%)
TCO-PEG with Tetrazine-PEG18 ± 0.796 ± 0.5
TCO-Gelatin with Tetrazine-Gelatin (Low DOM)2131 ± 126~85
TCO-Gelatin with Tetrazine-Gelatin (High DOM)~1500>90
Data adapted from various sources investigating TCO-crosslinked hydrogels. DOM refers to the Degree of Modification.[1]

Experimental Protocols

Detailed methodologies for the characterization of hydrogel properties are provided below.

Protocol 1: Rheological Analysis for Gelation Time and Mechanical Strength

This protocol determines the gelation time and the viscoelastic properties of the hydrogel.

Materials:

  • This compound solution

  • Tetrazine-functionalized crosslinker solution (e.g., 4-arm PEG-Tetrazine)

  • Oscillatory rheometer with parallel plate geometry

Procedure:

  • Equilibrate the rheometer to the desired temperature (e.g., 37°C).

  • Prepare the precursor solutions of this compound and the tetrazine crosslinker in a suitable buffer (e.g., PBS, pH 7.4).

  • Place the desired volume of the this compound solution onto the lower plate of the rheometer.

  • Add the stoichiometric equivalent of the tetrazine crosslinker solution to the droplet on the rheometer plate and quickly but gently mix with a pipette tip.

  • Immediately lower the upper plate to the desired gap distance (e.g., 0.5 mm).

  • Start a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').

  • The gel point is defined as the time at which G' surpasses G''.[1]

  • After the gel has fully formed (G' reaches a plateau), a frequency sweep can be performed to further characterize the mechanical properties of the hydrogel.[1]

Protocol 2: Swelling Ratio Measurement

This protocol quantifies the water uptake capacity of the hydrogel.

Materials:

  • Pre-formed this compound hydrogel discs of known initial weight (W_initial)

  • Swelling medium (e.g., PBS, pH 7.4)

  • Analytical balance

  • Lint-free wipes

Procedure:

  • Immerse the hydrogel disc in the swelling medium at a controlled temperature (e.g., 37°C).

  • At predetermined time points, carefully remove the hydrogel from the medium.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Record the swollen weight (W_swollen) of the hydrogel.

  • Continue until the swollen weight reaches a constant value (equilibrium swelling).

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100 Where W_dry is the initial dry weight of the polymer in the hydrogel. To obtain W_dry, the hydrogel can be lyophilized after the swelling measurement.

Protocol 3: In Vitro Degradation Assay

This protocol monitors the degradation of the hydrogel over time.

Materials:

  • Pre-formed this compound hydrogel discs of known initial weight (W_initial)

  • Degradation buffer (e.g., PBS, pH 7.4, with or without enzymes like collagenase, depending on the hydrogel design)

  • Analytical balance

Procedure:

  • Place the hydrogel discs in the degradation buffer at 37°C.

  • At specified time points, remove the hydrogel, gently blot to remove excess buffer, and record the remaining weight (W_remaining).

  • The percentage of weight remaining is calculated as: Weight Remaining (%) = (W_remaining / W_initial) * 100

  • Alternatively, changes in mechanical properties (G') or swelling ratio over time can also be used to characterize degradation.

Visualizations

Bioorthogonal TCO-Tetrazine Reaction for Hydrogel Formation

G TCO_PEG This compound Mix Mixing of Precursor Solutions TCO_PEG->Mix Tetrazine_PEG Tetrazine-PEG Crosslinker Tetrazine_PEG->Mix Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) Mix->Reaction Rapid, Catalyst-Free Hydrogel Crosslinked Hydrogel Network Reaction->Hydrogel Forms Stable Dihydropyridazine Linkage

Caption: Bioorthogonal TCO-Tetrazine Reaction for Hydrogel Formation.

Experimental Workflow for 3D Cell Encapsulation and Culture

G cluster_prep Preparation cluster_encap Encapsulation cluster_culture Culture & Analysis P1 Prepare sterile this compound solution E1 Mix cells with this compound solution P1->E1 P2 Prepare sterile Tetrazine-PEG solution E2 Add Tetrazine-PEG solution to initiate gelation P2->E2 P3 Harvest and resuspend cells P3->E1 E1->E2 E3 Dispense cell-laden hydrogel into culture vessel E2->E3 C2 Add cell culture medium E3->C2 C1 Incubate at 37°C, 5% CO2 A1 Analyze cell viability, proliferation, and function C1->A1 C2->C1

Caption: Workflow for 3D Cell Encapsulation and Culture.

References

Safety Operating Guide

Proper Disposal of TCO-PEG4-TCO: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Proper disposal of TCO-PEG4-TCO, a bifunctional crosslinker used in bioconjugation and drug development, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature and the hazards associated with similar compounds, this compound must be treated as hazardous waste. Adherence to institutional and local regulations is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound waste.

Hazard Profile of a Related Compound

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/IrritationCauses mild skin irritation.P264: Wash hands thoroughly after handling.
Germ Cell MutagenicitySuspected of causing genetic defects.P280: Wear protective gloves/protective clothing/eye protection/face protection.
CarcinogenicityMay cause cancer.P201: Obtain special instructions before use.
Specific Target Organ ToxicityMay cause damage to organs through single or repeated exposure.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
Aquatic Hazard (Long-term)Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow, beginning with waste generation and ending with collection by authorized personnel. This process ensures safety and regulatory compliance at each step.

G A Waste Generation (Unused reagent, contaminated labware, reaction residues, spill cleanup material) B Segregate Waste (Keep this compound waste separate from incompatible chemicals) A->B C Select Appropriate Waste Container (Chemically resistant, leak-proof, with a secure screw-top cap) B->C D Label Container as Hazardous Waste (Use official institutional label, list all components and concentrations) C->D E Store in Satellite Accumulation Area (SAA) (At or near the point of generation, secondary containment recommended) D->E F Keep Container Closed (Open only when adding waste) E->F G Request Waste Pickup (Contact institutional Environmental Health & Safety - EHS) F->G H Final Disposal (Handled by certified hazardous waste vendor) G->H

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Protocol

Follow these detailed steps for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound waste.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound must be considered hazardous waste. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).

    • Spill cleanup materials (e.g., absorbent pads, contaminated wipes).

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[1][2] Never mix incompatible wastes.[1]

3. Waste Collection and Containment:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[3][4] Plastic containers, such as high-density polyethylene (HDPE), are often preferred.[3]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4]

    • Clearly write the full chemical name: "this compound".

    • List all other components of the waste solution, including solvents and their approximate percentages.

    • Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[1][3][4] Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of waste generation.[3]

  • It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills or leaks from spreading.[1][4]

5. Disposal of Empty Containers:

  • An empty this compound container is also considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound.[4]

  • The first two rinsates must be collected and disposed of as hazardous chemical waste.[1][4]

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[1][5]

6. Final Disposal Procedure:

  • DO NOT dispose of this compound waste down the sink or in the regular trash.[1][3] This is strictly prohibited due to its potential harm to aquatic life and the environment.

  • Once the waste container is full or you are ready for it to be removed, contact your institution's EHS or equivalent safety office to schedule a waste pickup.[1][3]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Essential Safety and Operational Guide for Handling TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with TCO-PEG4-TCO. The information herein is compiled to ensure the safe handling of this bifunctional crosslinker and to foster a culture of safety within the laboratory.

Chemical Identifier: this compound is a bifunctional crosslinker featuring two trans-cyclooctene (TCO) groups separated by a hydrophilic polyethylene glycol (PEG4) spacer. The TCO moiety is highly reactive in strain-promoted, copper-free click chemistry reactions with tetrazines.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound, based on the potential hazards identified for similar compounds.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently[1].
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat should be worn to protect skin and clothing from splashes.
Protective ClothingFor larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls[1].
Eye & Face Protection Safety Goggles/Face ShieldChemical splash goggles are mandatory. A full-face shield should be used in conjunction with goggles when there is a higher risk of splashes[1].
Respiratory Protection Fume HoodAll handling of this compound, especially when in solid form or as a solution, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols[1].

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.

1. Preparation and Handling Workflow:

  • Work Area Preparation : All work with this compound should be performed in a well-ventilated chemical fume hood[1]. The work surface should be clean and uncluttered.

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Compound Handling :

    • If working with a solid form, avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Use compatible solvents such as DMSO, DMF, THF, Acetonitrile, or Dichloromethane.

  • Storage : Store this compound at -20°C, protected from light and moisture[2]. The container should be tightly sealed.

2. Spill and Emergency Procedures:

  • Minor Spills :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills :

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Due to the reactive nature of the TCO groups, direct disposal of this compound waste is not recommended. A chemical deactivation step is advised to neutralize the reactive moieties before disposal as hazardous waste.

Experimental Protocol for Deactivation of this compound Waste:

This protocol is adapted from procedures for similar TCO-containing compounds[3].

  • Quantify Waste : Determine the approximate molar amount of this compound in the waste solution.

  • Prepare Quenching Solution : Prepare a stock solution of a tetrazine derivative (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) in a compatible solvent like DMSO. A 1.5:1 molar ratio of tetrazine to each TCO group is recommended to ensure complete reaction[3]. Since this compound has two TCO groups, a 3:1 molar ratio of tetrazine to this compound is advised.

  • Reaction Setup : Conduct the deactivation procedure in a certified chemical fume hood.

  • Quenching Procedure :

    • Add the prepared tetrazine solution to the this compound waste.

    • Gently mix the solution.

    • Allow the reaction to proceed for at least 60 minutes at room temperature to ensure complete deactivation of the TCO groups[3]. The disappearance of the characteristic pink/red color of the tetrazine can be a visual indicator of the reaction's progress.

  • Final Disposal : After the deactivation procedure, the resulting mixture should be collected in a clearly labeled hazardous waste container. Contact your institution's EHS office for specific guidance on the final disposal of this chemical waste, as regulations can vary.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation - Work in Fume Hood - Don PPE handle Handling - Avoid dust/aerosols - Use compatible solvents prep->handle storage Storage - Store at -20°C - Protect from light/moisture handle->storage spill Spill Response - Evacuate & Absorb - Decontaminate handle->spill exposure Personal Exposure - Flush affected area - Seek medical attention handle->exposure quantify Quantify Waste - Determine moles of this compound storage->quantify quench Chemical Deactivation - Add Tetrazine (3:1 molar ratio) - React for >= 60 min quantify->quench collect Collect Waste - Label hazardous waste container quench->collect contact_ehs Contact EHS - Follow institutional guidelines collect->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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